(S)-Xanthoanthrafil
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652015 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247567-47-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of Xanthoanthrafil Isomers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase-5 (PDE-5) inhibitor. Its structure features a single stereocenter, leading to the existence of two enantiomers. As is often the case in pharmacology, it is anticipated that the biological activity of these enantiomers will differ significantly. This guide provides a comprehensive overview of a proposed enantioselective synthesis of the individual isomers of Xanthoanthrafil. We will delve into the strategic considerations for establishing the key stereocenter, detail plausible synthetic routes, and provide insights into the rationale behind the selection of specific reagents and catalysts. This document is intended to serve as a technical resource for researchers engaged in the synthesis of chiral pharmaceuticals and related molecules.
Introduction: The Significance of Chirality in PDE-5 Inhibitors
The therapeutic landscape of erectile dysfunction and pulmonary hypertension has been revolutionized by the advent of phosphodiesterase type 5 (PDE-5) inhibitors.[1][2] These drugs, including the well-known sildenafil, act by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow. Xanthoanthrafil (Benzamidenafil) is a member of this important class of therapeutic agents.[3]
The molecular structure of Xanthoanthrafil, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide, contains a chiral center at the second carbon of the 2-hydroxy-1-methylethylamino side chain. The (R) and (S) enantiomers of Xanthoanthrafil are expected to exhibit distinct pharmacological profiles, including differences in potency, selectivity, and potential off-target effects. Therefore, the ability to synthesize each enantiomer in high optical purity is of paramount importance for detailed pharmacological evaluation and the development of a potentially safer and more effective drug.
This guide will outline a strategic approach to the enantioselective synthesis of Xanthoanthrafil isomers, focusing on the creation of the crucial chiral amino alcohol fragment.
Retrosynthetic Analysis of Xanthoanthrafil
A logical retrosynthetic disconnection of Xanthoanthrafil ( 1 ) points to three key building blocks: 2-chloro-5-nitrobenzoic acid ( 2 ), 3,4-dimethoxybenzylamine ( 3 ), and a chiral 2-amino-1-propanol ( 4 ). The final steps of the synthesis would involve two amidation reactions.
Caption: Asymmetric reduction of an α-amino ketone.
Strategy 4: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries can be used to control the stereochemical outcome of a reaction. [4]For instance, a chiral oxazolidinone derived from a readily available amino alcohol can be alkylated diastereoselectively.
Assembly of Xanthoanthrafil Isomers
Once the desired enantiomer of 2-amino-1-propanol is obtained, the final assembly of Xanthoanthrafil can be accomplished through a two-step sequence involving amidation followed by a nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of (S)-Xanthoanthrafil
-
Amidation: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. In a separate flask, dissolve 3,4-dimethoxybenzylamine (1.1 eq) and triethylamine (2.5 eq) in DCM. Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give N-(3,4-dimethoxybenzyl)-2-chloro-5-nitrobenzamide.
-
Nucleophilic Aromatic Substitution: To a solution of the product from the previous step (1.0 eq) and (S)-2-amino-1-propanol (1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (3.0 eq). Heat the reaction mixture to 120 °C for 8 hours. Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield this compound.
Data Summary and Comparison of Synthetic Strategies
| Strategy | Key Transformation | Advantages | Disadvantages | Expected Enantiomeric Excess (e.e.) |
| Chiral Pool | Reduction of chiral amino acid | Readily available starting material, straightforward | Limited to the availability of natural amino acids | >99% |
| Asymmetric Catalysis | Asymmetric reduction of α-amino ketone | High catalytic efficiency, tunable ligands | Catalyst cost, optimization may be required | 90-99% |
| Chiral Auxiliary | Diastereoselective alkylation | High diastereoselectivity, predictable outcome | Additional steps for auxiliary attachment and removal | >98% |
Conclusion and Future Perspectives
This technical guide has outlined several viable strategies for the enantioselective synthesis of Xanthoanthrafil isomers. The chiral pool approach offers the most direct route, while asymmetric catalysis provides a more flexible and potentially scalable alternative. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and the desired level of enantiopurity.
Future work in this area could focus on the development of a novel, highly efficient catalytic asymmetric synthesis of the key 2-amino-1-propanol intermediate. Furthermore, a detailed pharmacological comparison of the individual Xanthoanthrafil enantiomers is warranted to fully elucidate their therapeutic potential.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576.
- Corey, E. J., & Zhang, F. (1999). A New, General, and Practical Method for the Enantioselective Synthesis of 1,2-Amino Alcohols.
- Reetz, M. T. (1984). Chelation- or non-chelation-controlled addition of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556–569.
- Jiang, B., & Zhang, X. (2008). Enantioselective total synthesis of pyrroloquinolone as a potent PDE5 inhibitor. Tetrahedron Letters, 49(36), 5247-5249.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
- Dunn, P. J. (2005). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 34(7), 575-583.
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(17), 10487-10500.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - NIH. (2019). Organic Letters, 21(15), 6044-6048.
- Chiral Resolution of Racemic Amino Acids. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(3), 166-175.
- The discovery of novel, potent and selective PDE5 inhibitors - PubMed. (2001). Bioorganic & Medicinal Chemistry Letters, 11(18), 2461-2464.
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22). Retrieved from [Link]
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Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. (n.d.). Retrieved from [Link]
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Novel PDE5 inhibitor design, synthesis, and characterization. - Wisdom Library. (2024, October 21). Retrieved from [Link]
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An In-Depth Technical Guide to (S)-Xanthoanthrafil: A Synthetic Phosphodiesterase-5 Inhibitor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Xanthoanthrafil, also known by its more common name Benzamidenafil, is a potent synthetic compound belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors.[1] Unlike its commercially available counterparts used in the treatment of erectile dysfunction, this compound has not undergone regulatory approval for therapeutic use. Its discovery in 2008 stemmed from the analysis of a supposedly "natural" herbal supplement, where it was identified as an undeclared adulterant.[1] This guide provides a comprehensive overview of the chemical properties, structure, and known characteristics of this compound, compiled to serve as a technical resource for the scientific community.
Chemical Structure and Physicochemical Properties
This compound is a chiral molecule with a well-defined chemical structure. Its systematic IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-2-[((S)-2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide. The core of the molecule is a substituted benzamide, featuring a nitro group and a chiral amino side chain.
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₆ | [1] |
| Molecular Weight | 389.4 g/mol | [1] |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[((S)-2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide | [1] |
| CAS Number | 247567-47-1 ((S)-isomer) | |
| Boiling Point | 612.1±55.0 °C (Predicted) | |
| Density | 1.295±0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |
| Appearance | Solid |
Mechanism of Action: Phosphodiesterase-5 Inhibition
This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated levels of cGMP lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.
Caption: Simplified signaling pathway of PDE5 and the inhibitory action of this compound.
Analytical Characterization
The initial identification and structural elucidation of Benzamidenafil were accomplished using a combination of advanced analytical techniques.[1]
Table 2: Summary of Analytical Techniques Used for the Characterization of Benzamidenafil
| Technique | Findings | Reference |
| LC-UV | Detection of an unknown compound in a dietary supplement. | [1] |
| High-Resolution MS | Determination of the elemental composition and accurate mass. | [1] |
| ESI-MS/MS | Provided information on the fragmentation pattern for structural elucidation. | [1] |
| IR Spectroscopy | Confirmed the presence of key functional groups. | [1] |
| NMR Spectroscopy | Used for the complete structural determination of the molecule. | [1] |
Mass Spectrometry Fragmentation
While detailed fragmentation spectra are not widely published, a plausible fragmentation pattern can be proposed based on the structure of this compound. The molecule contains several bonds susceptible to cleavage in a mass spectrometer.
Caption: Hypothetical major fragmentation pathways of protonated this compound.
Proposed Synthetic Pathway
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible retro-synthetic analysis suggests a convergent synthesis approach. The benzamide core could be constructed via an amide coupling reaction between a suitably substituted benzoic acid and a chiral amine.
Caption: Proposed synthetic workflow for this compound.
Conceptual Synthesis Protocol:
-
Synthesis of the Benzoic Acid Intermediate: 2-Chloro-5-nitrobenzoic acid is reacted with (S)-2-amino-1-propanol in a nucleophilic aromatic substitution reaction to yield 2-(((S)-2-hydroxy-1-methylethyl)amino)-5-nitrobenzoic acid. This reaction would likely require a base and a suitable solvent.
-
Amide Coupling: The resulting benzoic acid derivative is then coupled with 3,4-dimethoxybenzylamine. This amide bond formation can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
-
Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity and to separate it from any remaining starting materials or byproducts.
Conclusion
This compound (Benzamidenafil) is a synthetic phosphodiesterase-5 inhibitor that has been identified as an adulterant in unregulated "herbal" supplements. Its chemical structure and properties have been characterized through various analytical techniques. As an unapproved substance, it has not undergone the rigorous safety and efficacy testing required for pharmaceutical drugs. The lack of publicly available, detailed analytical data and a validated synthesis protocol highlights the challenges in the detection and control of such illicit compounds. This guide serves as a foundational document for researchers and professionals in the field, summarizing the current knowledge and underscoring the need for further investigation into the pharmacology and toxicology of this and other emerging synthetic adulterants.
References
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Zou, P., Hou, P., Oh, S. S. Y., Ge, X., Bloodworth, B. C., Low, M. Y., & Koh, H. L. (2008). Identification of benzamidenafil, a new class of phosphodiesterase-5 inhibitor, as an adulterant in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 255–259. [Link]
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A Methodological Guide to the Spectroscopic Characterization of (S)-Xanthoanthrafil
For Immediate Release
Abstract: This technical guide presents a comprehensive methodological framework for the structural and spectroscopic characterization of (S)-Xanthoanthrafil, a synthetic Phosphodiesterase-5 (PDE-5) inhibitor. While publicly accessible experimental spectra for this specific enantiomer are not available, this document provides researchers, scientists, and drug development professionals with a robust set of standard operating procedures and expected analytical outcomes based on its known chemical structure. The guide details protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, offering insights into experimental design, data interpretation, and structural verification for this class of molecules.
Introduction
Xanthoanthrafil, systematically named N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide, is a synthetic compound identified as a Phosphodiesterase-5 (PDE-5) inhibitor[1][2]. Its molecular formula is C₁₉H₂₃N₃O₆, with a molecular weight of 389.4 g/mol [1]. The structure contains a single stereocenter, leading to (S) and (R) enantiomers. This guide focuses on the analytical workflow required to confirm the identity, purity, and absolute stereochemistry of the (S)-enantiomer.
The structural elucidation of a synthetic pharmaceutical compound is a cornerstone of drug development, ensuring identity, purity, and consistency, which are critical for regulatory approval and clinical safety. This guide provides the field-proven spectroscopic methodologies required for a complete characterization of this compound.
Caption: Figure 1. Chemical Structure of this compound.
Part 1: Molecular Formula and Mass Verification by High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The initial step in characterizing a newly synthesized molecule is to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. ESI is chosen because it minimizes in-source fragmentation of polar, medium-sized molecules like Xanthoanthrafil, ensuring the protonated molecular ion is the base peak.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire data over a mass range of m/z 100-1000. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).
Expected Data & Interpretation
The primary goal is to observe the [M+H]⁺ ion and match its exact mass to the theoretical value for C₁₉H₂₄N₃O₆⁺.
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₉H₂₃N₃O₆ | Confirmed by HRMS |
| Molecular Weight | 389.1587 g/mol | - |
| [M+H]⁺ Ion | C₁₉H₂₄N₃O₆⁺ | - |
| Theoretical m/z | 389.1660 | m/z 389.1660 ± 5 ppm |
Structural Corroboration via Tandem MS (MS/MS)
To further confirm the structure, fragmentation patterns can be analyzed using Collision-Induced Dissociation (CID).
Caption: Figure 2. Predicted MS/MS Fragmentation Workflow for Xanthoanthrafil.
Key predicted fragmentations include the loss of water from the hydroxyl group, cleavage of the amide bond to release the veratryl cation (m/z 151), and potential loss of the nitro group[3][4][5].
Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous assignment of all protons and carbons. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire with proton decoupling.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.
-
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts and multiplicities for the key structural motifs of this compound. Actual experimental values will provide definitive proof of the structure.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Nitro-Benzamide Ring | |||
| H (aromatic) | 7.0 - 8.5 (3H, m) | 110 - 155 | Protons to Amide C=O |
| Amide NH | ~8.5 (1H, t) | - | NH to Amide C=O, Benzyl CH₂ |
| Amide C=O | - | ~165 | - |
| Amino Side Chain | |||
| Amine NH | ~6.5 (1H, d) | - | NH to aromatic C, CH of alkyl |
| CH (stereocenter) | ~4.0 (1H, m) | ~50 | CH to CH₃, CH₂OH, aromatic C |
| CH₃ | ~1.2 (3H, d) | ~18 | CH₃ to CH, CH₂OH |
| CH₂OH | ~3.5 (2H, m) | ~65 | CH₂ to CH, CH₃ |
| OH | ~5.0 (1H, t) | - | OH to CH₂ |
| Veratryl Group | |||
| H (aromatic) | 6.8 - 7.0 (3H, m) | 110 - 150 | Protons to Benzyl CH₂, OCH₃ |
| Benzyl CH₂ | ~4.5 (2H, d) | ~45 | CH₂ to Amide NH, aromatic C |
| OCH₃ (x2) | ~3.8 (6H, s) | ~56 | OCH₃ to aromatic C |
Part 3: Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretch, broad | 3500 - 3200 |
| N-H (amine/amide) | Stretch | 3400 - 3250 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 3000 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1630[6][7] |
| N-H (Amide II) | Bend | 1570 - 1515[7] |
| C=C (aromatic) | Stretch | 1600 - 1450 |
| Ar-NO₂ | Asymmetric Stretch | 1550 - 1500 |
| Ar-NO₂ | Symmetric Stretch | 1370 - 1330 |
| C-O (ether/alcohol) | Stretch | 1260 - 1000 |
Part 4: Confirmation of Stereochemistry
The user specified the (S)-enantiomer. After confirming the molecular structure, the final analytical step is to verify the enantiomeric purity.
Trustworthiness: A self-validating protocol for stereochemical analysis involves using a well-characterized standard of the racemate to first establish separation, then analyzing the target enantiomer.
Experimental Protocol: Chiral HPLC
-
Column Selection: Use a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Method Development: Develop a separation method for the racemic Xanthoanthrafil standard using a mobile phase typically consisting of hexane/isopropanol or a similar normal-phase system.
-
Analysis: Inject the synthesized this compound sample under the optimized conditions.
-
Confirmation: The sample should produce a single peak that corresponds to one of the two peaks resolved in the racemic standard. Enantiomeric excess (e.e.) should be >99%.
Conclusion
This guide outlines the essential spectroscopic and chromatographic methodologies required for the complete and unambiguous characterization of this compound. By systematically applying High-Resolution Mass Spectrometry for elemental composition, a full suite of NMR experiments for structural connectivity, FT-IR for functional group confirmation, and chiral HPLC for stereochemical purity, researchers can ensure the identity and quality of the molecule, adhering to the rigorous standards of pharmaceutical development.
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The Pursuit of Chirality: A Technical Guide to the Discovery, Isolation, and Structural Elucidation of (S)-Buanmycin
Preamble: The Imperative for Chiral Purity in Natural Product Discovery
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a fundamental determinant of biological activity. The specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inert or even toxic compound. This guide delves into the intricate process of discovering and isolating a specific chiral natural product, using the pentacyclic xanthone, (S)-buanmycin, as a compelling case study. We will navigate the journey from the producing microorganism to the unambiguously defined stereochemistry of the final molecule, emphasizing the causality behind each experimental decision. This document is intended for researchers, scientists, and drug development professionals who seek not just a protocol, but a strategic understanding of the challenges and triumphs in the quest for enantiomerically pure natural products.
Genesis of a Bioactive Scaffold: The Discovery of Buanmycin
The story of buanmycin begins with the exploration of unique ecological niches for chemically prolific microorganisms. A marine Streptomyces strain, designated SNR69, isolated from a tidal mudflat in Buan, Republic of Korea, was identified as a producer of novel secondary metabolites through an LC/MS-based screening approach.[1] This strategy prioritizes the investigation of microbial extracts that show unique chemical profiles, thereby increasing the probability of discovering new molecular entities.
The Producing Microorganism: Streptomyces sp. SNR69
Streptomyces are Gram-positive, filamentous bacteria renowned for their capacity to produce a vast array of bioactive secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin.[2][3] The selection of a marine-derived strain is significant, as the unique environmental pressures of this habitat can drive the evolution of novel biosynthetic pathways, leading to the production of structurally diverse and potent compounds.[4]
From Fermentation to Crude Extract: The Upstream Process
The production of buanmycin necessitates a carefully optimized fermentation process to maximize the yield of the target compound. The choice of culture medium and growth conditions are critical variables that can profoundly influence the metabolic output of the Streptomyces strain.
Large-Scale Fermentation Protocol
The following protocol outlines a typical large-scale fermentation process for the production of secondary metabolites from Streptomyces.
Step 1: Inoculum Preparation A seed culture of Streptomyces sp. SNR69 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension from a stock culture. This is incubated for several days to generate a high-density biomass.
Step 2: Production Fermentation The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical and often contains a complex mixture of carbon and nitrogen sources to support both primary growth and secondary metabolite production.[5]
Table 1: Representative Fermentation Parameters
| Parameter | Condition | Rationale |
| Temperature | 25-30°C | Optimal range for growth and secondary metabolism of most Streptomyces species.[5] |
| pH | 7.0-8.0 | Maintained to ensure enzymatic activity and stability of the produced metabolites.[5] |
| Aeration & Agitation | High | Essential for supplying dissolved oxygen to the aerobic Streptomyces and ensuring nutrient distribution.[5] |
| Fermentation Time | 5-7 days | Typically, secondary metabolite production occurs in the stationary phase of growth.[6] |
Extraction of Bioactive Metabolites
Following fermentation, the first step in the isolation process is to separate the desired metabolites from the culture broth and mycelia.
Step 1: Broth and Mycelia Separation The fermentation broth is centrifuged or filtered to separate the supernatant from the mycelial biomass.
Step 2: Solvent Extraction The supernatant and the mycelial cake are extracted with an organic solvent, typically ethyl acetate, which is effective at partitioning a wide range of microbial secondary metabolites. This process is often repeated multiple times to ensure a high recovery of the target compounds.
Step 3: Concentration The combined organic extracts are then concentrated under reduced pressure to yield a crude extract, which contains a complex mixture of compounds.
The Path to Purity: Isolation and Chiral Resolution
The crude extract is a complex matrix from which the target molecule must be isolated in high purity. This is achieved through a series of chromatographic separations, culminating in the critical step of chiral resolution to isolate the desired (S)-enantiomer.
Chromatographic Purification Cascade
A multi-step chromatographic approach is employed to progressively enrich the fraction containing buanmycin.
Step 1: Initial Fractionation The crude extract is typically subjected to an initial separation using normal-phase or reversed-phase column chromatography. This step separates the compounds based on polarity, yielding several fractions.
Step 2: Bioassay-Guided Fractionation Each fraction is then tested for its biological activity (e.g., antibacterial or cytotoxic activity) to identify the fraction containing the compound of interest. This bioassay-guided approach ensures that the purification efforts are focused on the active metabolite.
Step 3: High-Performance Liquid Chromatography (HPLC) The active fraction is further purified by HPLC, a high-resolution technique that allows for the separation of closely related compounds. A series of different HPLC columns and solvent systems may be employed to achieve the desired level of purity.
Enantiomeric Resolution: The Pinnacle of Isolation
Since buanmycin possesses a stereogenic center, the purified compound is a racemic mixture of (S)- and (R)-enantiomers. The separation of these enantiomers is a non-trivial task, as they have identical physical properties in a non-chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this critical separation.[7][][]
Protocol: Chiral HPLC Separation of Buanmycin Enantiomers
1. Chiral Stationary Phase (CSP) Selection: The choice of the CSP is paramount. For xanthone derivatives, polysaccharide-based CSPs have shown excellent enantioselectivity.[4] A column such as a Chiralpak AD-H or similar is a suitable starting point.
2. Mobile Phase Optimization: The mobile phase composition is systematically varied to achieve optimal resolution. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is adjusted to fine-tune the retention and separation of the enantiomers.
3. Detection: The eluting enantiomers are detected using a UV detector, typically at a wavelength where the xanthone chromophore has a strong absorbance.
4. Absolute Configuration Determination: The absolute configuration of the separated enantiomers is determined using a combination of techniques. The advanced Marfey's method was used to establish the α-methyl serine unit in buanmycin as having the (S)-configuration.[1]
Deciphering the Molecular Architecture: Structural Elucidation
With the enantiomerically pure (S)-buanmycin in hand, the next critical phase is the unambiguous determination of its chemical structure. This is accomplished through a suite of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule. This information is fundamental to proposing a molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to piece together the connectivity of the atoms in the molecule. For a complex structure like buanmycin, which has 20 quaternary carbons out of a total of 30, ¹³C-¹³C COSY NMR analysis of a ¹³C-labeled sample was instrumental in determining the carbon backbone.[1]
Table 2: Representative NMR Spectroscopic Data for (S)-Buanmycin
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (A comprehensive table of NMR data would be populated here from the primary literature) |
The Final Structure: (S)-Buanmycin
The culmination of these analytical efforts is the elucidated structure of (S)-buanmycin, a novel pentacyclic xanthone.
Biological Significance: The "Why" Behind the Work
The extensive effort to isolate and characterize (S)-buanmycin is driven by its potential biological activity. Buanmycin has demonstrated potent cytotoxicity against colorectal and gastric carcinoma cells with submicromolar IC₅₀ values.[1] Furthermore, it exhibits strong inhibitory activity against the pathogenic Gram-negative bacterium Salmonella enterica.[1] Notably, buanmycin was also found to inhibit sortase A, a promising target for the development of new antibiotics.[1]
Conclusion: A Blueprint for Chiral Natural Product Discovery
The journey to isolate and characterize (S)-buanmycin serves as a paradigm for modern natural product drug discovery. It underscores the importance of exploring unique microbial sources, the necessity of a robust and optimized fermentation and extraction process, the power of bioassay-guided fractionation, and the indispensable role of chiral chromatography in obtaining enantiomerically pure compounds. The detailed structural elucidation, made possible by advanced spectroscopic techniques, provides the foundation for future medicinal chemistry efforts to optimize its promising biological activities. This guide, therefore, offers not just a series of protocols, but a strategic framework for the successful discovery and development of novel, chiral therapeutic agents from nature's vast chemical repertoire.
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Potential biological targets of (S)-Xanthoanthrafil
An In-Depth Technical Guide to Identifying and Validating the Biological Targets of (S)-Xanthoanthrafil
Introduction
The elucidation of a novel compound's biological targets is a cornerstone of modern drug discovery and development. For a new chemical entity like this compound, a systematic, multi-pronged strategy is paramount to unraveling its mechanism of action and realizing its therapeutic potential. This guide presents a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate process of target identification and validation. By integrating computational prediction with robust experimental validation, this document provides a self-validating system of inquiry. Drawing from methodologies applied to structurally related compounds such as xanthophylls and other natural product derivatives, this guide offers a pathway from in silico hypothesis to in vitro and cell-based confirmation.
Part 1: In Silico Target Prediction - A Computational First-Pass
Prior to engaging in labor-intensive laboratory experiments, a computational approach can generate valuable initial hypotheses regarding the potential biological targets of this compound. This "target fishing" or "in silico screening" utilizes the compound's chemical structure to predict its interactions with known protein targets.[1][2]
Rationale for Computational Target Fishing
Computational target prediction is founded on the principle of chemical similarity, comparing a novel compound's structure to extensive libraries of molecules with known biological activities.[3] This allows for the inference of potential targets. A particularly powerful technique in this realm is reverse docking, which screens a small molecule against a wide array of macromolecular structures to predict possible binding interactions.[1]
Recommended In Silico Workflow
Caption: In Silico Target Prediction Workflow for this compound.
Step-by-Step Protocol for In Silico Target Prediction
-
Obtain the SMILES String: Convert the two- or three-dimensional chemical structure of this compound into its corresponding SMILES (Simplified Molecular Input Line Entry System) format.
-
Utilize Target Prediction Servers:
-
SwissTargetPrediction: Input the SMILES string into the SwissTargetPrediction web server. This tool leverages a combination of 2D and 3D similarity to known ligands to predict the most likely protein targets.[3]
-
PharmMapper: Employ the PharmMapper server to identify potential targets through pharmacophore mapping, which focuses on the spatial arrangement of chemical features crucial for molecular recognition.
-
-
Perform Molecular Docking:
-
For high-probability targets identified in the preceding step, conduct molecular docking studies to predict the binding mode and estimate the binding affinity of this compound.
-
Utilize software such as AutoDock, Glide, or GOLD for these simulations. The outcomes will be instrumental in prioritizing targets for subsequent experimental validation.
-
Part 2: Primary Target Hypothesis - Modulation of Oxidative Stress and Inflammation
Drawing parallels from the established biological activities of structurally related xanthophylls, a primary hypothesis is that this compound may function as an antioxidant and anti-inflammatory agent.[4][5][6][7] Xanthophylls are well-documented for their capacity to quench reactive oxygen species (ROS) and modulate inflammatory pathways.[6][7]
Experimental Validation of Antioxidant Activity
To comprehensively evaluate the antioxidant potential of this compound, a battery of in vitro cell-free assays is recommended.[5][8]
Table 1: In Vitro Antioxidant Assays
| Assay | Principle | Endpoint Measurement |
| DPPH Radical Scavenging Assay | Assesses the compound's ability to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Reduction in absorbance at 517 nm.[4] |
| ABTS Radical Cation Decolorization Assay | Measures the compound's capacity to neutralize the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Decrease in absorbance at 734 nm. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Quantifies the compound's ability to shield a fluorescent probe from oxidative damage by peroxyl radicals. | Temporal decay of fluorescence.[8] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form. | Formation of a blue-colored complex, measured at 593 nm. |
Step-by-Step Protocol for DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of serial dilutions of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at ambient temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm with a microplate reader.
-
Include ascorbic acid or Trolox as a positive control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone, and A_sample is the absorbance in the presence of the test compound.
-
Cellular Assays for Anti-inflammatory Activity
Cell-based assays are essential for probing the anti-inflammatory properties of this compound. A standard model involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and assessing the compound's effect on inflammatory mediators.
Caption: Workflow for Assessing the Anti-inflammatory Activity of this compound.
Part 3: Secondary Target Hypothesis - Specific Protein Inhibition
In addition to broad antioxidant and anti-inflammatory effects, this compound may engage with specific protein targets, a notion supported by research on xanthine and podophyllotoxin derivatives.[9][10][11] The prioritized list of potential targets generated from the in silico screening will serve as a roadmap for this phase of the investigation.
Enzymatic Assays for Target Validation
For each high-priority enzyme target identified, a specific enzymatic assay is required to ascertain whether this compound functions as an inhibitor. For example, if a kinase is a predicted target, a kinase inhibition assay would be the logical next step.
Table 2: Example Enzymatic Assays
| Target Class | Example Assay | Principle |
| Kinases | ADP-Glo™ Kinase Assay | Measures the amount of ADP generated during the kinase reaction, which is subsequently converted into a luminescent signal. |
| Phosphodiesterases (PDEs) | PDE-Glo™ Phosphodiesterase Assay | Quantifies the amount of AMP or GMP produced from the hydrolysis of cAMP or cGMP, respectively, detected via a luminescent signal. |
| Proteases | FRET-based Protease Assay | Employs a fluorogenic substrate that, upon cleavage by the protease, results in an increase in fluorescence. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a robust method for confirming the direct binding of a compound to its target protein within a cellular environment. The underlying principle is that the binding of a ligand stabilizes the target protein against thermal denaturation.
Step-by-Step Protocol for CETSA
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the resulting cell lysates across a temperature gradient (e.g., 40-70°C).
-
-
Protein Separation:
-
Separate the soluble and aggregated protein fractions via centrifugation.
-
-
Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
-
Analysis:
-
A discernible shift in the melting curve of the target protein in the presence of this compound is indicative of direct binding.
-
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A Technical Guide to the Preliminary Investigation of (S)-Xanthoanthrafil's Mechanism of Action
Abstract
The discovery of novel bioactive compounds is a cornerstone of modern therapeutics. (S)-Xanthoanthrafil, a natural product belonging to the naphthoquinone class, has demonstrated significant biological activity in preliminary screens, warranting a deeper investigation into its mechanism of action (MoA).[1][2] Understanding the precise molecular interactions and cellular pathways modulated by a compound is critical for its development as a therapeutic agent.[3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct preliminary MoA studies on this compound. We eschew a rigid template in favor of a logical, integrated workflow that combines phenotypic observations with robust, orthogonal target identification and validation strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and generating a cohesive MoA hypothesis.
Introduction: The Scientific Imperative
This compound is a member of the xanthophyll and naphthoquinone families, classes of compounds known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][4][5] Naphthoquinones, for instance, can exert cytotoxic effects through mechanisms like the generation of reactive oxygen species (ROS), arylation, and the inhibition of key enzymes such as topoisomerases.[1][4] Given this precedent, a systematic investigation is required to elucidate the specific pathway(s) through which this compound exerts its effects.
The primary objective of a preliminary MoA study is not to definitively characterize every aspect of a compound's function, but rather to generate a robust, evidence-based hypothesis that can guide further preclinical development. This involves a multi-phased approach, beginning with broad cellular characterization and progressively narrowing the focus to identify and validate specific molecular targets.
Phase I: Phenotypic Screening and Model Selection
Before delving into molecular targets, it is crucial to meticulously characterize the compound's effect at a cellular level. This phenotypic data forms the foundation upon which all subsequent mechanistic hypotheses are built.
Causality of Model Selection
The choice of a cellular model is paramount. For a compound like this compound with potential anticancer activity, a logical starting point is a panel of well-characterized cancer cell lines. The NCI-60 panel, for example, provides a broad survey across multiple cancer types. However, if prior data suggests activity against a specific malignancy (e.g., leukemia), focusing on a smaller, more relevant panel (e.g., HL-60, K562, MOLM-13) is more resource-efficient. The selection should be driven by a clear biological question.
Initial Cytotoxicity and Proliferation Assays
The first step is to quantify the compound's potency. Standard assays are employed to generate dose-response curves and determine key parameters like the half-maximal inhibitory concentration (IC50).
Table 1: Representative Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay Method | IC50 (µM) after 72h |
| HepG2 | Hepatocellular Carcinoma | MTT | 8.99 |
| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo® | 12.5 |
| HL-60 | Acute Promyelocytic Leukemia | Trypan Blue Exclusion | 6.92 |
| MCF-7 | Breast Adenocarcinoma | Resazurin | 15.1 |
Note: Data is hypothetical for illustrative purposes.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells, ensuring a vehicle control (e.g., DMSO) is included.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[6]
Phase II: Unbiased Target Identification Strategies
With a confirmed cellular phenotype, the next phase employs unbiased, discovery-driven approaches to generate a list of candidate molecular targets. The use of orthogonal methods is critical for cross-validation and building confidence in potential hits.[7][8]
Caption: Integrated workflow for unbiased target identification.
Approach 1: Affinity Purification-Mass Spectrometry (AP-MS)
This chemical proteomics approach identifies proteins that physically interact with the compound.[7][9] It relies on "fishing" for binding partners from a cell lysate using the compound as bait.[10][11]
-
Causality & Trustworthiness: AP-MS provides direct evidence of a physical interaction, which is a strong indicator of a direct target.[12][13] To ensure the biological activity is retained, a biotinylated probe of this compound must be synthesized. The linker's attachment point should be carefully chosen based on Structure-Activity Relationship (SAR) data to avoid disrupting the pharmacophore.[7] The experiment must include a crucial control: competition with an excess of the free, unmodified this compound. True binding partners will be displaced, reducing their signal in the mass spectrometer, while non-specific binders will not.
-
Probe Synthesis: Synthesize a biotinylated version of this compound with a linker arm. Validate that the probe retains cytotoxic activity comparable to the parent compound.
-
Lysate Preparation: Culture and harvest a large batch of the sensitive cell line (e.g., HL-60). Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification:
-
Incubate the lysate with streptavidin-coated magnetic beads pre-loaded with the biotinylated probe.
-
In a parallel control sample, include a 100-fold excess of free this compound.
-
A third control should use beads alone to identify non-specific bead binders.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both the competed sample and the beads-only control.
Approach 2: CRISPR-Cas9 Genetic Screens
Genetic screens identify genes whose loss-of-function confers either resistance or sensitivity to the compound, providing powerful functional insights into the MoA.[14][15] CRISPR-Cas9 technology allows for precise and complete gene knockout, offering high specificity.[16][17]
-
Causality & Trustworthiness: A positive selection screen identifies genes essential for the compound's activity; knocking them out confers resistance.[15] These hits may include the direct target, its downstream effectors, or proteins required for compound uptake/metabolism. A negative selection screen identifies genes that, when lost, synergize with the compound to cause cell death (synthetic lethality). The self-validating nature comes from using a library with multiple single-guide RNAs (sgRNAs) per gene; a true hit will show enrichment or depletion across several independent sgRNAs.[14]
-
Library Transduction: Transduce a Cas9-expressing cell line (e.g., HL-60) with a pooled genome-wide sgRNA library (e.g., GeCKOv2) via lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).
-
Baseline Sample: Harvest a population of cells to serve as the baseline (T0) representation of the sgRNA library.
-
Drug Selection: Culture the remaining cells in the presence of this compound at a concentration that is highly cytotoxic but not completely lethal (e.g., IC90). Maintain the culture for 14-21 days, ensuring adequate library coverage is maintained at each passage.[14]
-
Genomic DNA Extraction: Harvest the surviving cell population and extract genomic DNA.
-
Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA of both the T0 and drug-treated samples. Analyze the amplicons via next-generation sequencing.
-
Data Analysis: Compare the sgRNA frequencies between the treated and T0 samples. Genes whose sgRNAs are significantly enriched in the treated population are considered resistance hits.
Phase III: Target Validation and Pathway Deconvolution
The candidate genes and proteins identified in Phase II must be validated to confirm they are bona fide targets and to place them within a biological pathway.
Caption: Workflow for validating and contextualizing target hits.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target within the complex milieu of an intact cell or even tissue.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[20][21]
-
Causality & Trustworthiness: A positive result in CETSA is strong evidence of target engagement in a physiological context.[22] It validates that the compound not only enters the cell but also binds to the putative target. The experiment is validated by observing a dose-dependent thermal shift and the absence of a shift for unrelated proteins.
-
Treatment: Treat intact cells (e.g., HL-60) with either vehicle or varying concentrations of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[18]
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[22]
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift of the melting curve to the right in the drug-treated sample indicates target stabilization and binding.
Table 2: Representative CETSA Dose-Response Data
| This compound (µM) | Apparent Melting Temp (°C) of Target X | ΔTm (°C) vs. Vehicle |
| 0 (Vehicle) | 52.1 | 0.0 |
| 1 | 53.5 | +1.4 |
| 10 | 56.8 | +4.7 |
| 100 | 58.2 | +6.1 |
Note: Data is hypothetical for illustrative purposes.
Pathway Analysis: Western Blotting
If the validated target is part of a known signaling pathway (e.g., a kinase or a phosphatase), its modulation by this compound can be confirmed by examining the status of downstream substrates.
-
Example: If the validated target is a kinase in the PI3K/Akt pathway, treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Akt and its downstream targets like mTOR and S6K. This provides a functional link between target engagement and the observed cellular phenotype.
Conclusion: Synthesizing a Coherent MoA Hypothesis
The preliminary MoA study culminates in the integration of data from all three phases. A strong hypothesis is built on convergent evidence: a protein identified by AP-MS, whose knockout in a CRISPR screen confers resistance, which is confirmed to bind the compound in cells via CETSA, and whose inhibition leads to measurable downstream pathway effects that explain the observed cytotoxicity. This multi-faceted, validated hypothesis provides a solid foundation for advancing this compound into the next stages of drug development.
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Whitepaper: A Technical Guide to the In Silico Prediction of (S)-Xanthoanthrafil Activity
Abstract
(S)-Xanthoanthrafil, a molecule of growing interest within the natural product-inspired chemical space, presents a compelling case for the application of advanced in silico predictive methodologies. This technical guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to computationally forecast the biological activity of this compound. By integrating established computational techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, this document outlines a robust workflow for hypothesis generation, target identification, and activity prediction. The protocols detailed herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. This guide serves as a practical blueprint for leveraging computational tools to accelerate the exploration of this compound's therapeutic potential, thereby reducing the time and cost associated with traditional experimental screening.
Introduction to this compound and the Imperative for In Silico Analysis
This compound is a chiral small molecule with the chemical formula C₁₉H₂₃N₃O₆.[1][2] Its structure, featuring a substituted benzamide core, positions it as a compound of interest for medicinal chemistry. While its racemic form has been identified as a Phosphodiesterase-5 (PDE-5) inhibitor, the specific activity profile of the (S)-enantiomer remains a subject for deeper investigation.[3] The broader class of compounds to which it is related, xanthones and xanthophylls, are known for a wide array of biological activities, including antibacterial and antioxidant effects, suggesting that this compound may possess a polypharmacological profile.[4][5][6]
In the modern drug discovery landscape, in silico (computer-aided) methods are indispensable for rapidly screening vast chemical libraries and predicting molecular behavior, saving significant resources by prioritizing laboratory experiments.[7] Computational approaches allow us to build predictive models based on the molecule's structure, enabling the formulation of testable hypotheses about its mechanism of action, potential biological targets, and pharmacokinetic properties.[8][9][10] This guide provides the technical framework to apply these powerful predictive tools to this compound.
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's properties. These descriptors influence its behavior in biological systems and are crucial for building accurate predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₆ | PubChem CID: 10110873[1] |
| Molecular Weight | 389.4 g/mol | PubChem CID: 10110873[1] |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide | ChemicalBook[11] |
| SMILES | CC(CO)N[C]1=C(C=C(C=C1)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | PubChem CID: 10110873[1] |
| InChIKey | ZISFCTXLAXIEMV-UHFFFAOYSA-N | PubChem CID: 10110873[1] |
The Integrated In Silico Prediction Workflow
The prediction of a molecule's activity is not a single experiment but a multi-step, integrated workflow. Each stage builds upon the last, refining our understanding and increasing the confidence of our predictions. The causality of this workflow is critical: we begin with the known structure of our ligand, identify and prepare its potential protein targets, simulate their interaction, and then place these findings within the broader context of structural requirements and pharmacokinetic viability.
Caption: High-level workflow for in silico activity prediction.
Step 1: Ligand Preparation
Causality: The starting point for any structure-based prediction is an accurate, low-energy 3D conformation of the ligand. A molecule's shape is not static; it exists as an ensemble of conformations. Using a computationally optimized, stable structure is paramount for achieving meaningful simulation results, as this form is more likely to be biologically relevant.
Protocol 3.1: Generating the 3D Structure of this compound
-
Obtain the 2D Representation:
-
Convert to 3D and Energy Minimize:
-
Use a molecular modeling software package (e.g., Discovery Studio, PyMOL, or an online tool like OpenBabel).[12]
-
Import the 2D structure. The software will generate an initial 3D conformation.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or CHARMm). This process adjusts bond lengths and angles to find a more stable, lower-energy state.
-
Save the final, optimized 3D structure as a .pdb or .mol2 file for subsequent steps.
-
Step 2: Target Identification and Preparation
Causality: To predict activity, we must first identify the biological macromolecule (the "target") with which our ligand interacts. This can be based on existing knowledge or computational prediction ("target fishing"). The chosen protein target must then be meticulously prepared to remove artifacts from the crystallographic data and to create a chemically correct system for simulation.
Protocol 4.1: Structure-Based Target Identification
-
Select a Known Target: Based on literature, Phosphodiesterase-5 (PDE-5) is a known target for racemic Xanthoanthrafil.[3] This serves as our primary, validated target for initial studies.
-
Hypothesize Novel Targets (Target Fishing): The structural similarity to xanthones suggests potential antibacterial activity.[4] We can hypothesize bacterial proteins as potential targets.
-
Example Target: Penicillin-Binding Proteins (PBPs) or DNA gyrase are well-established antibacterial targets.
-
Search the PDB for structures of these proteins from relevant bacterial strains (e.g., Staphylococcus aureus DNA gyrase).
-
Protocol 4.2: Receptor Preparation
-
Download and Clean the PDB File:
-
Download the selected protein structure in PDB format.
-
Load the structure into a molecular visualization tool like UCSF Chimera or Discovery Studio.[13][14]
-
Crucial Step: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is done to ensure the binding pocket is empty for our docking simulation.
-
Inspect the protein for missing residues or atoms and use the software's tools to rebuild them if necessary.
-
-
Prepare the Protein for Docking:
-
Add polar hydrogen atoms, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign atomic charges using a force field (e.g., Gasteiger charges).
-
Save the prepared protein in the .pdbqt format required by docking software like AutoDock Vina. This format includes charge and atom type information.[12]
-
Step 3: Molecular Docking Simulation
Causality: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[7] By simulating the interaction between this compound and a prepared protein target, we can generate a quantitative estimate of their binding strength (binding energy) and visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. A lower binding energy generally indicates a more stable and favorable interaction.
Caption: The molecular docking workflow.
Protocol 5.1: Performing Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (.pdbqt file) into a tool like AutoDockTools (ADT).[12]
-
Identify the active site. If a co-crystallized ligand was present in the original PDB file, its location is the most reliable guide.
-
Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this space. The coordinates and dimensions of this box are critical parameters.[12]
-
-
Configure and Run the Docking Simulation:
-
Open AutoDock Vina.[15]
-
Specify the input files: the prepared receptor (receptor.pdbqt), the prepared ligand (ligand.pdbqt), and the grid box configuration.
-
Execute the docking run. Vina will systematically explore different conformations of the ligand within the grid box, calculating the binding energy for each pose.
-
-
Analyze the Docking Results:
-
Vina will output a set of binding poses, ranked by their binding energy (in kcal/mol).
-
Load the receptor and the top-ranked ligand poses into a visualization software (e.g., PyMOL, Discovery Studio).
-
Trustworthiness Check: Analyze the interactions. Are there hydrogen bonds with key active site residues? Are hydrophobic parts of the ligand in hydrophobic pockets of the protein? A chemically sensible binding pose is more trustworthy than one with a low energy score but poor interactions.
-
Table 5.1: Example Docking Results Summary
| Target Protein | PDB ID | Top Pose Binding Energy (kcal/mol) | Key Interacting Residues |
| PDE-5 | 1XOZ | -9.2 | Gln817, Phe820, Tyr612 |
| S. aureus DNA Gyrase | 2XCT | -8.5 | Asp81, Gly85, Ser88 |
Step 4: QSAR Modeling for Activity Prediction
Causality: Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical features of molecules with their biological activities.[16][17] If we have a dataset of compounds with known activities against a specific target, we can build a QSAR model. This model can then be used to predict the activity of a new molecule, like this compound, based solely on its calculated structural properties (descriptors). This is particularly powerful for natural product derivatives.[18][19]
Protocol 6.1: Developing and Applying a QSAR Model
-
Data Curation:
-
Compile a dataset of molecules with experimentally measured activity (e.g., IC₅₀ values) against the target of interest (e.g., PDE-5). Public databases like ChEMBL are excellent sources.
-
Ensure the data is consistent and high-quality.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).
-
-
Model Generation and Validation:
-
Divide the dataset into a training set (to build the model) and a test set (to validate it).
-
Use a statistical method (e.g., Multiple Linear Regression or a machine learning algorithm like Random Forest) to create an equation that links the descriptors to the biological activity.
-
Trustworthiness Check: Validate the model's predictive power using the test set. A robust model will accurately predict the activity of molecules it has not seen before.[20]
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Input these descriptors into the validated QSAR model to obtain a predicted activity value.
-
Step 5: Pharmacophore-Based Assessment
Causality: A pharmacophore is an abstract representation of the key molecular features required for a molecule to be recognized by a biological target.[21][22] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[23] By generating a pharmacophore model for a specific target and seeing how well this compound fits, we can predict its likelihood of being active. This method is excellent for virtual screening and identifying structurally diverse molecules with similar activities.[24][25]
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An In-depth Technical Guide to the Physicochemical Properties of (S)-Xanthoanthrafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Xanthoanthrafil, a chiral benzamide derivative, has garnered interest within the scientific community for its potential pharmacological activities, notably as a phosphodiesterase-5 (PDE-5) inhibitor. A comprehensive understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing its formulation, bioavailability, stability, and overall efficacy. This technical guide provides a detailed exploration of the core physicochemical characteristics of this compound, offering both theoretical insights and practical experimental protocols for its analysis. The guide is structured to provide a holistic view, encompassing structural elucidation, thermal and optical properties, solubility, and stability, thereby serving as a vital resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
Introduction
This compound, with the systematic name N-[(3,4-dimethoxyphenyl)methyl]-2-{[(2S)-2-hydroxypropyl]amino}-5-nitrobenzamide, belongs to a class of compounds recognized for their inhibitory action on phosphodiesterase type 5 (PDE-5).[1] This enzyme plays a crucial role in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation.[2][3] The specific stereochemistry of the (S)-enantiomer is a critical aspect of its molecular architecture, potentially influencing its binding affinity and pharmacological profile.
This guide delves into the essential physicochemical parameters of this compound, providing a foundational understanding for its handling, characterization, and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. While some of these properties are predicted, they provide a valuable starting point for experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₆ | [4] |
| Molecular Weight | 389.4 g/mol | [4] |
| Appearance | Predicted: Solid | [5] |
| Melting Point | To be determined experimentally | |
| Boiling Point | 612.1 ± 55.0 °C (Predicted) | [5] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.06 ± 0.46 (Predicted) | [5] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [5] |
| CAS Number | 247567-47-1 | [5] |
Structural Elucidation and Spectroscopic Analysis
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms.
Expected ¹H NMR Spectral Characteristics:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the two benzene rings. The substitution pattern will dictate the multiplicity (singlets, doublets, triplets) and coupling constants.
-
Amide Proton (N-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Benzyl Protons (-CH₂-Ar): A doublet in the region of δ 4.5-5.0 ppm, coupled to the amide proton.
-
Methine Proton (-CH-): A multiplet corresponding to the chiral center proton.
-
Methylene Protons (-CH₂-OH): Diastereotopic protons that will likely appear as two distinct multiplets.
-
Methyl Protons (-CH₃): A doublet in the aliphatic region.
-
Methoxy Protons (-OCH₃): Two singlets corresponding to the two methoxy groups on the benzene ring.
Expected ¹³C NMR Spectral Characteristics:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Aliphatic Carbons: Signals corresponding to the benzylic carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon in the aliphatic region (δ 10-70 ppm).
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the secondary amine and a broader band for the amide N-H.
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.
-
N-O Stretch (nitro group): Two strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.
-
C-N Stretch: In the region of 1000-1350 cm⁻¹.
-
C-O Stretch (ether): Around 1000-1300 cm⁻¹.
Experimental Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like the nitroaromatic and benzamide moieties in this compound.
Expected UV-Vis Absorption Maxima (λmax):
-
The presence of the nitro group in conjunction with the amino substituent on the aromatic ring is expected to result in a strong absorption band in the UV-A or near-visible region.[6]
-
Additional absorptions in the UV-B and UV-C regions are expected due to the benzamide and dimethoxybenzene chromophores.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Thermal and Optical Properties
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[7]
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Observation: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[7]
Optical Rotation
As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property of an enantiomer.
Experimental Protocol for Determining Specific Rotation:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent.
-
Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.[4][8]
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[8][9]
Chromatographic Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating it from its enantiomer and any impurities.
Achiral HPLC for Purity Determination
A reversed-phase HPLC method with UV detection is suitable for determining the chemical purity of this compound.
Workflow for Achiral HPLC Method Development
Caption: Workflow for developing an achiral HPLC method.
Example HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm[4]
-
Injection Volume: 10 µL
Chiral HPLC for Enantiomeric Purity
Separation of the (S)- and (R)-enantiomers of Xanthoanthrafil requires a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method.
Example Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.[10][11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength.
Stability Assessment
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol:
-
Stress Conditions: Subject solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug at a high temperature.
-
Photodegradation: Exposing the drug solution to UV and visible light.[12][13]
-
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
-
Evaluation: Assess the extent of degradation and identify any degradation products. The method is considered stability-indicating if it can resolve the parent drug from all degradation products.
Potential for Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physicochemical properties of a drug, including its solubility and stability. Given that other PDE-5 inhibitors like vardenafil exhibit polymorphism, it is prudent to investigate this for this compound.[1][14]
Techniques for Polymorph Screening:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.[15][16][17]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which are often different for different polymorphs.[2][3][5][18]
-
Thermogravimetric Analysis (TGA): TGA can be used to identify solvates and hydrates by measuring changes in mass upon heating.
Mechanism of Action: PDE-5 Inhibition
As a PDE-5 inhibitor, this compound is expected to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Signaling Pathway of PDE-5 Inhibition
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE-5.
In this pathway, nitric oxide activates soluble guanylate cyclase, which in turn catalyzes the conversion of GTP to cGMP.[2][16] cGMP then activates Protein Kinase G, leading to a cascade of events that results in smooth muscle relaxation.[17] PDE-5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[3] By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to its accumulation and an enhanced physiological response.[3][15]
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. A thorough understanding and experimental determination of these properties are essential for advancing this compound through the drug development pipeline. The outlined protocols and theoretical considerations serve as a valuable resource for scientists and researchers, enabling a systematic and scientifically rigorous approach to the study of this promising PDE-5 inhibitor. Future work should focus on obtaining experimental data for the properties currently listed as predicted to build a more complete profile of this molecule.
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Methodological & Application
Chiral HPLC Separation of (S)- and (R)-Xanthoanthrafil: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the chiral separation of the atropisomeric natural products, (S)- and (R)-Xanthoanthrafil, by High-Performance Liquid Chromatography (HPLC). Given the critical role of stereochemistry in biological activity, the ability to resolve and quantify these enantiomers is paramount for researchers in natural product chemistry, pharmacology, and drug development. This guide presents a recommended starting method utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, and delves into the critical parameters influencing the separation. The causality behind experimental choices, from column selection to mobile phase optimization and temperature control, is thoroughly explained to provide a robust framework for method development and validation.
Introduction: The Significance of Chirality in Xanthoanthrafil
Xanthoanthrafils are a class of dimeric xanthone natural products that exhibit axial chirality due to hindered rotation around the biaryl bond, a phenomenon known as atropisomerism. This structural feature results in the existence of two stable, non-superimposable mirror-image isomers: (S)-Xanthoanthrafil and (R)-Xanthoanthrafil. It is a well-established principle in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities[1]. For instance, the therapeutic effect may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects[1][2]. Therefore, the ability to separate and analyze the enantiomeric purity of Xanthoanthrafil is crucial for understanding its structure-activity relationships and for the development of enantiomerically pure therapeutic agents[3][4].
The primary challenge in the separation of atropisomers lies in their potential for on-column interconversion, especially for those with a relatively low rotational energy barrier[5][6]. This necessitates careful optimization of chromatographic conditions, particularly temperature, to achieve accurate and reproducible enantioseparation[5][6][7].
This application note provides a foundational method for the chiral resolution of (S)- and (R)-Xanthoanthrafil, drawing upon established principles for the separation of atropisomeric and xanthonoid compounds[8][9][10].
Recommended Materials and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler with temperature control
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
pH meter
Chemicals and Reagents
-
(±)-Xanthoanthrafil standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
Chiral Stationary Phase (CSP)
The selection of the chiral stationary phase is the most critical parameter for a successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including atropisomers and xanthone derivatives[11][12][13][14]. Macrocyclic glycopeptide-based columns also present a viable alternative and have been successfully employed for the enantioseparation of chiral xanthones[8][15][16][17][18].
For this application, a cellulose-based CSP is recommended as a starting point due to its proven efficacy in resolving structurally similar compounds[9][14].
-
Recommended Column: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Particle Size: 5 µm
-
Dimensions: 250 mm x 4.6 mm i.d.
-
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a starting point for the chiral separation of (S)- and (R)-Xanthoanthrafil. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.
Standard and Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of (±)-Xanthoanthrafil standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of n-hexane and 2-propanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Preparation: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing Xanthoanthrafil in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm | Polysaccharide-based CSPs are known for their excellent enantiorecognition capabilities for a wide range of chiral compounds, including atropisomers and those with aromatic systems. |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v) | A normal-phase mobile system is often effective for polysaccharide-based CSPs. The ratio of the non-polar solvent (n-hexane) to the polar modifier (IPA) is a critical parameter for optimizing retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. This can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 25°C (with the option to decrease to 10-15°C) | Temperature can significantly impact atropisomer separation by affecting the rate of on-column interconversion. Starting at ambient temperature is standard, but lower temperatures may be necessary to prevent peak broadening or the appearance of a plateau between the enantiomer peaks[5][6][7]. |
| Detection | UV at 254 nm | Xanthones typically exhibit strong UV absorbance. A full UV scan of the analyte should be performed to determine the optimal wavelength for detection. |
| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
Method Optimization Strategy
If the initial conditions do not provide baseline separation (Resolution (Rs) < 1.5), the following optimization steps are recommended:
-
Mobile Phase Composition:
-
Systematically vary the percentage of the polar modifier (IPA) in n-hexane. A lower percentage of IPA will generally increase retention and may improve resolution. Test compositions from 90:10 to 70:30 (n-Hexane:IPA).
-
Consider replacing IPA with ethanol, as the choice of alcohol modifier can influence enantioselectivity.
-
-
Temperature:
-
Flow Rate:
-
A lower flow rate (e.g., 0.5-0.8 mL/min) can increase the interaction time between the analyte and the CSP, potentially improving resolution, but will also increase the analysis time.
-
Visualization of the Chiral Separation Workflow
The following diagram illustrates the key steps in the development of a chiral HPLC separation method for (S)- and (R)-Xanthoanthrafil.
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Definitive Quantification of (S)-Xanthoanthrafil: Advanced Analytical Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Xanthoanthrafil, a dimeric xanthophyll, presents unique analytical challenges due to its structural complexity and potential for isomerization. Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical and nutraceutical industries. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH), this document serves as a practical resource for establishing robust, reliable, and self-validating analytical systems.
Foundational Strategy: Selecting the Appropriate Analytical Technique
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
-
UV-Vis Spectrophotometry: Best suited for rapid, high-concentration screening of pure substances or simple formulations where interfering compounds are minimal. It is a cost-effective but less specific technique.[1][2]
-
High-Performance Liquid Chromatography (HPLC): The industry standard for routine quality control, purity assessment, and quantification in complex mixtures.[1] When coupled with a Diode Array Detector (DAD), it provides both quantitative data and spectral information for peak identity confirmation. Reversed-phase HPLC using C18 or specialized C30 columns is highly effective for separating carotenoids and their isomers.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The premier choice for bioanalytical studies (e.g., plasma, tissue samples), trace-level impurity detection, and definitive identification. Its exceptional sensitivity and selectivity allow for quantification at very low concentrations and unequivocal structural confirmation.[1][5][6]
The following decision workflow provides a logical pathway for method selection.
Caption: Decision workflow for selecting the optimal analytical method.
Method I: High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol details a robust reversed-phase HPLC method for the routine quantification of this compound, validated according to ICH Q2(R1) guidelines.[7][8] The use of a C30 carotenoid column is recommended for superior resolution of potential geometric isomers.[4][9]
Principle of Causality in HPLC Method Design
The separation is based on the differential partitioning of this compound between a non-polar stationary phase (the C30 column) and a polar mobile phase. The C30 phase is specifically designed with a long alkyl chain and optimal surface coverage to enhance shape selectivity for long, rigid molecules like carotenoids, allowing for the separation of closely related isomers that might co-elute on a standard C18 column.[4] The mobile phase, a gradient of methanol, methyl tert-butyl ether (MTBE), and water, is optimized to ensure adequate retention and sharp, symmetrical peaks.[4] Detection is performed at the absorbance maximum (λmax) of Xanthoanthrafil in the visible range (~450 nm), where it exhibits a strong chromophore, ensuring high sensitivity and selectivity.[1][10]
Detailed Experimental Protocol
2.2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
HPLC-grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water.
-
Class A volumetric flasks and pipettes.
-
0.22 µm syringe filters (PTFE or nylon, compatible with organic solvents).
2.2.2. Preparation of Solutions
-
Mobile Phase A: Methanol / Water (95:5, v/v).
-
Mobile Phase B: 100% Methyl tert-butyl ether (MTBE).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~5.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with MTBE. Causality Note: Xanthophylls are susceptible to photodegradation and oxidation; perform this step under low light and use amber glassware.[11][12]
-
Calibration Standards (0.5 - 50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 85% A, 15% B).
2.2.3. Chromatographic Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Column | C30, 4.6 x 250 mm, 5 µm | Enhanced shape selectivity for carotenoid isomers.[4] |
| Mobile Phase | Gradient Elution (see table below) | Balances retention and run time for complex samples. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, ensures optimal efficiency. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | DAD, 450 nm | Corresponds to the λmax of xanthophylls for maximum sensitivity.[1] |
| Run Time | 30 minutes | Allows for elution of all components and column re-equilibration. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 85 | 15 |
| 20.0 | 50 | 50 |
| 22.0 | 85 | 15 |
| 30.0 | 85 | 15 |
2.2.4. Sample Preparation
-
Accurately weigh the sample matrix (e.g., formulation powder, extract).
-
Extract this compound using a suitable solvent (e.g., MTBE or acetone/hexane mixture[13]). Sonication may enhance extraction efficiency.[13][14]
-
Centrifuge to pellet insoluble matter.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Method Validation: A Self-Validating System
Method validation provides documented evidence that the protocol is fit for its intended purpose.[15] Adherence to ICH guidelines ensures the trustworthiness of the results.[16][17]
Caption: HPLC-UV/DAD method development and validation workflow.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.995 (via DAD); No interference at the retention time of the analyte in blank/placebo injections.[17] |
| Linearity | Direct proportionality between concentration and instrument response. | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.[8] |
| Range | The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[8] |
| Accuracy | Closeness of test results to the true value. Assessed via spike recovery. | 98.0 - 102.0% recovery for drug product assay.[8][15] |
| Precision | Degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%[15][17] |
| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N of 10:1; Precision at LOQ should have RSD ≤ 10%.[15] |
Method II: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications demanding the highest sensitivity and specificity, LC-MS is the method of choice. This is particularly true for analyzing this compound in biological matrices like plasma or serum.
Principle of Enhanced Selectivity
LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., by Atmospheric Pressure Chemical Ionization, APCI, which is highly effective for carotenoids[6][18]) and detected based on its unique mass-to-charge ratio (m/z). By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS, the instrument can be set to detect only the specific molecular ion or a characteristic fragment ion of this compound, virtually eliminating interference from matrix components.[1][5]
Detailed Experimental Protocol
3.2.1. Equipment and Reagents
-
UHPLC or HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid).
-
Internal Standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Zeaxanthin[18]).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup.
3.2.2. Chromatographic and MS Conditions
-
LC Conditions: Often similar to HPLC, but may use smaller particle columns (e.g., ≤ 1.8 µm) and faster flow rates for UHPLC to shorten run times.[6] A C18 column is commonly used.[19]
-
Ionization Source: APCI, positive ion mode. Causality Note: APCI is generally preferred over ESI for non-polar molecules like carotenes and xanthophylls as it provides more robust ionization.[6][18]
-
MS Detection:
-
Full Scan: To determine the parent ion m/z of this compound.
-
SIM Mode: Monitor the specific m/z for quantification.
-
MS/MS (MRM): For highest selectivity, monitor a specific fragmentation (transition) from the parent ion to a daughter ion.
-
3.2.3. Sample Preparation (for Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of Internal Standard working solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
The supernatant can be directly injected or further cleaned up using Solid Phase Extraction (SPE) for lower detection limits.
-
Evaporate the final extract to dryness under nitrogen and reconstitute in the initial mobile phase.
Caption: Bioanalytical sample preparation workflow for LC-MS analysis.
Method III: UV-Vis Spectrophotometry
This method is a rapid and inexpensive technique for estimating the concentration of this compound in solutions with minimal interfering substances.
Principle of Absorbance
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.[2] By measuring the absorbance at the λmax (~450 nm) and using a known extinction coefficient (ε), the concentration can be calculated.[20]
Protocol
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol or hexane) ensuring the concentration results in an absorbance reading between 0.3 and 1.0 for optimal accuracy.[20]
-
Use a calibrated spectrophotometer and quartz cuvettes.
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample from 350-600 nm to determine the λmax.
-
Measure the absorbance at the determined λmax.
-
Calculate the concentration using the formula: Concentration (mol/L) = Absorbance / (ε × l) , where 'l' is the cuvette path length (typically 1 cm) and 'ε' is the molar extinction coefficient.
Limitation: This method is non-specific. Any other compound in the sample that absorbs light at the same wavelength will interfere with the measurement, leading to an overestimation of the concentration.[10][20]
Trustworthiness: The Imperative of System Suitability
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable component of a self-validating system.[15]
SST Protocol: Perform five replicate injections of a standard solution (~20 µg/mL).
| SST Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision.[15] |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
References
- MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Val, J., Monge, E., & Baker, N.R. (n.d.). An Improved HPLC Method for Rapid Analysis of the Xanthophyll Cycle Pigments. ResearchGate.
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Careri, M., et al. (1998). Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method. PubMed.
- ResearchGate. (n.d.). Carotenoid structures used in this study: xanthophylls, (A).... Download Scientific Diagram.
- Moros, E. E., et al. (2002). Analysis of xanthophylls in corn by HPLC. PubMed.
- Nuta, D.C., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology.
- Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
- ResearchGate. (n.d.). CHAPTER 11. Quantification and Method Validation: Physical, Chemical and Biological Properties. Request PDF.
- ResearchGate. (n.d.). Study of Xanthophyll Concentration in Spinach Leaves by Means of HPLC Coupled with UV–VIS and Corona CAD Detectors. Request PDF.
- Garcia Plazaola, J. I., & Esteban, R. (n.d.). Determination of chlorophylls and carotenoids by HPLC. PROMETHEUS – Protocols.
- Sigma-Aldrich. (2025). Safety Data Sheet for Xanthophylls.
- Ornelas-Paz, J. J., et al. (2007). Identification and quantification of xanthophyll esters, carotenes, and tocopherols in the fruit of seven Mexican mango cultivars by liquid chromatography-atmospheric pressure chemical ionization-time-of-flight mass spectrometry [LC-(APcI(+))-MS]. PubMed.
- Lichtenthaler, H. K. (n.d.). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy.
- Herrero, M., et al. (2011). Determination of carotenoids by liquid chromatography/mass spectrometry: Effect of several dopants. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Xanthophyll. PubChem Compound Database.
- Shishatskaya, E., et al. (2018). Photochemical and Optical Properties of Water-Soluble Xanthophyll Antioxidants: Aggregation vs Complexation. ResearchGate.
- Biehler, E., et al. (2010). Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables. SciSpace.
- Thiageswaran, S. (n.d.). Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies. Separation Science.
- Al-Babili, S., et al. (n.d.). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids in. KAUST Repository.
- Achir, N., et al. (2022). Feasibility of Individual Carotenoid Quantification in Mixtures Using UV-Vis Spectrophotometry with Multivariate Curve Resolution Alternating Least Squares (MCR-ALS). Agritrop.
- Küpper, H., et al. (2007). Fast, Sensitive, and Inexpensive Alternative to Analytical Pigment HPLC: Quantification of Chlorophylls and Carotenoids in Crude Extracts by Fitting with Gauss Peak Spectra. UCLA – Chemistry and Biochemistry.
- Sikorska, E., & Gorecka, D. (n.d.). Spectrophotometric determination of chlorophylls and carotenoids. An effect of sonication and sample. CABI Digital Library.
- Lee, J., et al. (n.d.). Correlation of two anthocyanin quantification methods. USDA ARS.
- Kumar, A., et al. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Horvath, G., et al. (2023). Spectral properties and stability of selected carotenoid and chlorophyll compounds in different solvent systems. ResearchGate.
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Application Note: Enantioselective Isolation of (S)-Xanthoanthrafil Using Preparative Supercritical Fluid Chromatography
Abstract
The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety.[1][2] Enantiomers of the same compound can exhibit widely different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even toxic.[2][3] This application note presents a detailed, robust protocol for the preparative-scale isolation of the biologically active (S)-Xanthoanthrafil enantiomer from a racemic mixture. Xanthoanthrafils are a class of polycyclic xanthones derived from actinomycetes, known for their potential as antimicrobial and antineoplastic agents.[4] The described methodology leverages the efficiency and green-technology advantages of Supercritical Fluid Chromatography (SFC) coupled with a polysaccharide-based chiral stationary phase (CSP), providing a rapid and high-yield purification strategy suitable for drug development and advanced pharmacological studies.
Introduction: The Imperative of Chiral Purity in Xanthone Therapeutics
Xanthones are a diverse class of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[4][5][6] Many of these compounds are chiral and their therapeutic potential is often enantiomer-specific.[1] For instance, studies on synthetic chiral derivatives of xanthones (CDXs) have demonstrated that enantiomers can possess different intrinsic activities and dose-dependencies in both in vitro and in vivo tumor assays.[1] Therefore, the development of efficient methods to obtain enantiomerically pure compounds is of paramount importance in the early stages of drug discovery and development.[1][7]
Traditional high-performance liquid chromatography (HPLC) has been a cornerstone of chiral separations. However, it often relies on large volumes of organic solvents, leading to significant disposal costs and environmental concerns.[8][9] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative.[8][10] SFC primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, which is non-toxic, inexpensive, and readily available.[8][11] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations, reduced backpressure, and quicker column equilibration compared to HPLC.[8][10] These properties make SFC an ideal technique for preparative-scale chiral separations, enabling the high-throughput purification required for preclinical studies.[9]
This guide provides a comprehensive, step-by-step protocol for the isolation of this compound, grounded in the principles of enantioselective chromatography on a chiral stationary phase.
Experimental Workflow & Causality
The overall strategy involves an initial analytical-scale method development to identify the optimal chiral stationary phase and mobile phase conditions. This is followed by scaling up the method to a preparative SFC system for the isolation of gram-scale quantities of the desired (S)-enantiomer.
Figure 1: A two-phase workflow for the isolation of this compound.
Materials and Instrumentation
| Material/Instrument | Specification | Supplier Example |
| Racemic Xanthoanthrafil | >95% Purity | Synthesized in-house or custom synthesis |
| Supercritical Fluid Chromatography System | Analytical and Preparative scale with UV-Vis and/or Mass Spectrometry (MS) detectors | Waters ACQUITY UPSFC, Jasco SFC |
| Chiral Stationary Phases (Analytical) | 4.6 x 150 mm, 5 µm particle size. e.g., Lux Cellulose-1, Lux Amylose-2 | Phenomenex |
| Chiral Stationary Phase (Preparative) | 20 x 250 mm, 5 µm particle size. (Matching chemistry to the selected analytical column) | Phenomenex |
| **Carbon Dioxide (CO₂) ** | SFC Grade (>99.99%) | Airgas, Praxair |
| Co-solvents | HPLC/SFC Grade Methanol, Ethanol, Isopropyl Alcohol (IPA) | Fisher Scientific, VWR |
| Additives | Trifluoroacetic Acid (TFA), Diethylamine (DEA) | Sigma-Aldrich |
Detailed Protocols
Protocol 1: Analytical Method Development
Objective: To identify the optimal chiral stationary phase (CSP) and mobile phase composition that provides the best enantiomeric resolution (Rs > 1.5) for Xanthoanthrafil.
Rationale: The choice of CSP is the most critical factor in chiral separation.[11][12] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known to have broad applicability for separating a wide range of chiral compounds, including xanthone derivatives.[7][13] The mobile phase, consisting of supercritical CO₂ and an organic co-solvent, modulates the retention and selectivity. Additives are often necessary to improve peak shape for polar or ionizable compounds.[11]
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic Xanthoanthrafil in methanol.
-
Initial CSP Screening:
-
Install an analytical CSP (e.g., Lux Cellulose-1).
-
Set initial SFC conditions as outlined in Table 2.
-
Equilibrate the column for 10-15 minutes.
-
Inject 5 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
Repeat the process for a complementary CSP (e.g., Lux Amylose-2).
-
-
Co-solvent Optimization:
-
Using the CSP that showed the best initial selectivity, screen different co-solvents (Methanol, Ethanol, IPA).
-
Maintain a constant co-solvent percentage (e.g., 20%) and run the analysis.
-
Select the co-solvent that provides the best resolution and peak shape.
-
-
Gradient and Additive Optimization:
-
If separation is not optimal, introduce a shallow gradient (e.g., 10-40% co-solvent over 10 minutes).
-
If peak tailing is observed, add a small amount of an acidic (0.1% TFA) or basic (0.1% DEA) additive to the co-solvent to improve peak symmetry.[11]
-
-
Parameter Refinement:
-
Optimize the column temperature (range 35-45 °C) and backpressure (range 120-180 bar) to fine-tune selectivity and reduce analysis time.
-
| Parameter | Screening Conditions | Optimized Conditions (Example) |
| Column | Lux Amylose-2 (4.6 x 150 mm, 5 µm) | Lux Amylose-2 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂ / Co-solvent (80:20) | CO₂ / Methanol (85:15) with 0.1% DEA |
| Flow Rate | 3.0 mL/min | 3.5 mL/min |
| Back Pressure | 150 bar | 160 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL |
Table 2: SFC parameters for analytical method development.
Protocol 2: Preparative Scale-Up and Isolation
Objective: To isolate the this compound enantiomer with high purity (>99% e.e.) and yield.
Rationale: Scaling up from an analytical to a preparative method requires adjusting the flow rate and sample loading to match the larger column dimensions. The goal is to maximize throughput without sacrificing the resolution achieved during method development. Stacked injections are often used to improve productivity.
Figure 2: Step-by-step protocol for preparative SFC isolation.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a concentrated solution of racemic Xanthoanthrafil (e.g., 20 mg/mL) in the optimized co-solvent (Methanol with 0.1% DEA).
-
System Setup:
-
Install the corresponding preparative column (e.g., Lux Amylose-2, 20 x 250 mm).
-
Scale the flow rate geometrically based on the column cross-sectional area. For a 20 mm ID column from a 4.6 mm ID column, the scaling factor is (20²/4.6²) ≈ 19. The new flow rate would be approximately 3.5 mL/min * 19 ≈ 66.5 mL/min.
-
Set the preparative SFC parameters as determined in the scale-up calculation (see Table 3).
-
-
Loading Study: Perform single injections of increasing amounts (e.g., 50 mg, 100 mg, 150 mg) to determine the maximum sample load that maintains baseline resolution between the enantiomers.
-
Preparative Run:
-
Begin the preparative run using the optimized sample load. Stacked injections can be programmed to maximize throughput.
-
Set the fraction collector to trigger based on the retention time windows and UV signal threshold for the (S)- and (R)-enantiomers.
-
-
Fraction Analysis and Recovery:
-
Collect the fractions corresponding to the first and second eluting peaks in separate vessels.
-
Analyze a small aliquot of each collected fraction using the analytical SFC method to confirm enantiomeric purity.
-
Pool the fractions of the this compound that meet the purity requirement (>99% e.e.).
-
Remove the solvent from the pooled fractions using a rotary evaporator or centrifugal evaporator to yield the purified solid enantiomer.
-
| Parameter | Preparative Conditions |
| Column | Lux Amylose-2 (20 x 250 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (85:15) with 0.1% DEA |
| Flow Rate | 65 mL/min |
| Back Pressure | 160 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Sample Conc. | 20 mg/mL |
| Injection Volume | 7.5 mL (150 mg per injection) |
Table 3: Example parameters for preparative SFC scale-up.
Conclusion
This application note details a systematic and efficient protocol for the isolation of the (S)-enantiomer of Xanthoanthrafil using preparative Supercritical Fluid Chromatography. By employing a two-phase approach of analytical method development followed by a calculated scale-up, this methodology ensures high purity, excellent yield, and significant reductions in solvent consumption and time compared to traditional chromatographic techniques.[9][10] This SFC-based protocol is broadly applicable to the chiral separation of other xanthone derivatives and serves as a critical tool for researchers in natural product chemistry and drug development, facilitating the advancement of single-enantiomer therapeutics.[14]
References
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. [Link]
-
Gasper, M., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
Pharmaceutical Technology. (2007). Supercritical Fluid Chiral Separations. [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]
-
Fernandes, C., et al. (2019). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 24(4), 791. [Link]
-
Ye, S., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Chemistry, 10, 934509. [Link]
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Gama, M., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 26(11), 3331. [Link]
-
Pinto, M. M. M., et al. (2019). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. PubMed. [Link]
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Semantic Scholar. (n.d.). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. [Link]
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Hutt, A. J., & Tan, S. C. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. [Link]
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Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
Caldwell, J. (2001). Do single enantiomers have something special to offer?. Human Psychopharmacology: Clinical and Experimental, 16(S2), S67-S71. [Link]
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Scribd. (n.d.). Chiral Drug Separation. [Link]
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Shang, Z., et al. (2023). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 28(14), 5489. [Link]
-
The Pharmapedia. (2022). What are the various ways of Chiral Separation by using HPLC?. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
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- 6. [PDF] Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies | Semantic Scholar [semanticscholar.org]
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(S)-Xanthoanthrafil in vitro assay development
Application Note & Protocol
Topic: Development of a Robust In Vitro Assay Cascade for the Characterization of (S)-Xanthoanthrafil, a Novel STAT3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling molecular target for cancer therapy due to its frequent constitutive activation in a wide array of human malignancies.[1][2][3] The discovery of small molecules that can modulate the STAT3 signaling pathway is an area of intense research. This document provides a comprehensive guide for the development and validation of a multi-tiered in vitro assay cascade to characterize novel STAT3 inhibitors, using the hypothetical molecule this compound as a case study. We present a strategic workflow that begins with a high-throughput biochemical screen to identify direct binders, progresses to orthogonal biophysical validation and kinetic analysis, and culminates in a functional cell-based assay to confirm biological activity. This integrated approach ensures the generation of high-quality, reproducible data, facilitating the confident identification and progression of promising lead compounds.
Introduction: The Rationale for Targeting STAT3
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation by upstream signals like cytokines and growth factors, plays a pivotal role in regulating gene expression involved in cell proliferation, survival, and differentiation.[4] In many cancers, the Janus kinase (JAK)/STAT3 pathway is aberrantly and persistently activated, leading to tumor progression and metastasis.[4][5] Consequently, inhibiting the STAT3 signaling pathway represents a promising therapeutic strategy.[5]
The most common strategy for inhibiting STAT3 activity is to prevent its homodimerization, a critical step for its nuclear translocation and DNA binding.[2][6] This dimerization is mediated by the reciprocal binding of the SH2 (Src Homology 2) domain of one STAT3 monomer to a phosphotyrosine residue on another.[1][7] this compound is a novel small molecule designed to disrupt this protein-protein interaction (PPI) by targeting the STAT3 SH2 domain. To validate this mechanism and quantify its potency, a robust assay cascade is essential.
The Assay Cascade Philosophy
A successful screening campaign relies on a tiered approach to minimize false positives and negatives while efficiently characterizing hits. Our proposed workflow employs three distinct yet complementary assays:
-
Primary Screen (Biochemical): A Fluorescence Polarization (FP) assay for high-throughput screening (HTS) to identify molecules that directly bind to the STAT3 SH2 domain.[1][7][8]
-
Secondary Validation (Biophysical): A Surface Plasmon Resonance (SPR) assay to provide orthogonal confirmation of binding and to determine detailed kinetic parameters (k_on, k_off, K_D).[9][10][11]
-
Tertiary Validation (Cell-Based): A STAT3-responsive luciferase reporter assay to confirm that binding activity translates into functional inhibition of the STAT3 pathway within a cellular context.[12][13][14]
The STAT3 Signaling Pathway
Understanding the target pathway is critical for designing relevant assays. The diagram below illustrates the canonical JAK/STAT3 signaling cascade and the hypothesized point of intervention for this compound.
Caption: Canonical JAK/STAT3 signaling pathway and point of inhibition.
Primary Screening: Fluorescence Polarization (FP) Assay
Principle of the Assay
Fluorescence Polarization is a solution-based, homogeneous technique ideal for HTS of PPI inhibitors.[2][8] The assay measures the change in the tumbling rate of a fluorescently labeled molecule. A small, fluorescently labeled peptide probe derived from a STAT3 binding partner (e.g., gp130) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe binds to the much larger STAT3 protein, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor like this compound will bind to STAT3, displace the fluorescent probe, and cause the polarization signal to decrease.
Caption: Principle of the Fluorescence Polarization competition assay.
Materials
-
Protein: Recombinant human STAT3 (full-length or SH2 domain construct)
-
Fluorescent Probe: Fluorescein-labeled phosphotyrosine peptide (e.g., F-pY-L-K-T-K)
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20, 5% Glycerol
-
Test Compound: this compound, dissolved in 100% DMSO
-
Microplates: 384-well, black, low-volume (e.g., Greiner Bio-One)
-
Plate Reader: Capable of measuring fluorescence polarization
Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents in the assay buffer. The final concentration of STAT3 protein and the fluorescent probe should be determined empirically by running a saturation binding experiment to determine the K_d of the probe. A STAT3 concentration at or near the K_d is often a good starting point.[1]
-
Compound Plating: Dispense 100 nL of this compound serial dilutions (in DMSO) into the 384-well microplate. For controls, dispense 100 nL of DMSO alone.
-
Negative Control (High Signal): DMSO only.
-
Positive Control (Low Signal): A known STAT3 inhibitor or buffer without STAT3 protein.
-
-
Protein Addition: Add 10 µL of STAT3 protein solution (at 2X final concentration) to all wells except the positive control wells (add 10 µL of buffer instead).
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compound-protein binding to reach equilibrium.
-
Probe Addition: Add 10 µL of the fluorescent peptide probe (at 2X final concentration) to all wells. The final assay volume is 20 µL.
-
Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)])
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Secondary Validation: Surface Plasmon Resonance (SPR)
Principle of the Assay
SPR is a label-free technology that measures real-time binding events on a sensor surface.[16] For this assay, STAT3 protein is immobilized on a sensor chip. A solution containing the analyte (this compound) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in Response Units (RU). This allows for the direct measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[9][10] SPR provides an orthogonal validation of the primary screen hit and delivers invaluable kinetic information.[11]
Materials
-
SPR Instrument: (e.g., Biacore™, Cytiva)
-
Sensor Chip: CM5 or similar carboxylated sensor chip
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine)
-
Protein: Recombinant human STAT3
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 Surfactant, 1% DMSO
-
Analyte: this compound serial dilutions in running buffer
Step-by-Step Protocol
-
Chip Preparation & Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.
-
Inject STAT3 protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5000-10000 RU) is reached.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (e.g., 0.1 to 10 µM) in running buffer over both the STAT3 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).
-
Between each analyte injection, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[9]
-
This analysis will yield the kinetic constants k_on, k_off, and the affinity constant K_D.
-
Tertiary Validation: Cell-Based STAT3 Reporter Assay
Principle of the Assay
This assay confirms that the compound can penetrate the cell membrane and inhibit STAT3's function as a transcription factor. It utilizes a cell line (e.g., HEK293, Jurkat) that has been stably or transiently transfected with a reporter construct.[12][13] This construct contains a firefly luciferase gene under the transcriptional control of multiple STAT3-specific DNA binding elements.[17][18] When the STAT3 pathway is activated (e.g., by IL-6 or IFN-γ), STAT3 dimers bind to these elements and drive luciferase expression. The resulting luminescence, measured after adding a substrate like luciferin, is directly proportional to STAT3 transcriptional activity. An effective inhibitor like this compound will prevent this process, leading to a dose-dependent decrease in the luminescent signal.
Materials
-
Cell Line: STAT3 Reporter Cell Line (e.g., BPS Bioscience #79730)
-
Culture Medium: As recommended by the cell line supplier
-
Stimulant: Interleukin-6 (IL-6) or other appropriate STAT3 activator
-
Test Compound: this compound
-
Microplates: 96-well, white, clear-bottom for cell culture
-
Luminescence Detection Reagent: (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer: Plate-reading luminometer
Step-by-Step Protocol
-
Cell Plating: Seed the STAT3 reporter cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh serum-free medium containing serial dilutions of this compound. Incubate for 1-2 hours.
-
Stimulation: Add the STAT3 activator (e.g., IL-6 at its EC80 concentration) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for an additional 6-16 hours at 37°C in a CO2 incubator to allow for STAT3 activation and luciferase expression.[17]
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferin substrate.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the stimulated (high signal) and unstimulated (low signal) controls.
-
Plot % Inhibition vs. log[this compound] and fit to a dose-response curve to determine the cellular IC50.
-
Assay Validation and Data Interpretation
A robust assay is one that is reproducible and suitable for its intended purpose. Key validation parameters should be established for the primary screening assay.[15]
Key Performance Metrics
| Parameter | Formula | Ideal Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Signal_Negative) / Mean(Signal_Positive) | > 5 | Indicates a sufficient dynamic range for the assay. |
| Z'-Factor | 1 - [3*(SD_Negative + SD_Positive) / |Mean_Negative - Mean_Positive|] | 0.5 to 1.0 | A measure of assay quality and suitability for HTS. A Z' > 0.5 is considered excellent.[19][20][21] |
SD = Standard Deviation
These parameters should be calculated based on at least 16 negative and 16 positive control wells on a validation plate. An assay with a Z'-factor below 0.5 may require further optimization before being used for large-scale screening.[15][22]
Integrated Data Analysis Workflow
The data from this cascade provides a holistic view of the compound's activity.
Caption: Integrated workflow for hit identification and validation.
Conclusion
The development of a rigorous in vitro assay cascade is fundamental to the successful discovery and characterization of novel therapeutic agents. The multi-faceted approach detailed here, combining high-throughput biochemical screening (FP), orthogonal biophysical characterization (SPR), and functional cellular validation (reporter assay), provides a reliable framework for evaluating potential STAT3 inhibitors like this compound. This strategy ensures that hits identified in primary screens are thoroughly validated, increasing the confidence in their mechanism of action and providing a solid foundation for subsequent lead optimization efforts.
References
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Müller, J., et al. (2004). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry, 329(1), 47-54. [Link]
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Lim, C. P., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Analytical Biochemistry, 559, 39-46. [Link]
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Lim, C. P., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PubMed. [Link]
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Lim, C. P., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Semantic Scholar. [Link]
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Furtek, S. L., et al. (2016). Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. ResearchGate. [Link]
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BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]
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BPS Bioscience. (n.d.). STAT3 Reporter Jurkat Cell Line. BPS Bioscience. [Link]
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Eurofins DiscoverX. (2020). Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]
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Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Abeomics. [Link]
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Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit. Creative Biolabs. [Link]
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Day, Y. S., et al. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 319(2), 227-235. [Link]
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Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. ResearchGate. [Link]
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Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
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Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Indigo Biosciences. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Casey, K., et al. (2026). Advancing PROTAC development through innovative preclinical model systems. News-Medical.Net. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
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Kelly, P. (2013). Cell-based assays for protein-protein interactions. European Pharmaceutical Review. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
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Macarrón, R., & Hertzberg, R. P. (2011). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 7(10), 644-653. [Link]
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual. [Link]
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Domainex. (n.d.). Protein-Protein Interactions | PPI Drug Discovery. Domainex. [Link]
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI. [Link]
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Zhang, X., et al. (2020). Identification of marine natural product Pretrichodermamide B as a STAT3 inhibitor for efficient anticancer therapy. ResearchGate. [Link]
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Wang, Y., et al. (2020). Anti-Tumor Effects of Astaxanthin by Inhibition of the Expression of STAT3 in Prostate Cancer. Anticancer Research, 40(8), 4537-4545. [Link]
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Yue, P., & Turkson, J. (2009). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 9(1), 107-119. [Link]
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Lin, L., et al. (2012). Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth. Molecular Cancer Therapeutics, 11(7), 1577-1587. [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Bioactivity of (S)-Xanthoanthrafil
Introduction
The exploration of natural products remains a cornerstone of modern drug discovery, offering vast chemical diversity and novel mechanisms of action.[1] (S)-Xanthoanthrafil represents a novel compound of interest, putatively belonging to the xanthophyll class of carotenoids.[2][3] Molecules in this class are recognized for a range of biological activities, including potent antioxidant and anti-inflammatory effects, which are mechanistically linked to the modulation of key cellular signaling pathways.[2][4][5]
This guide provides a comprehensive, multi-tiered strategy for characterizing the bioactivity of this compound using a suite of robust, cell-based assays. The central hypothesis is that this compound exerts anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[6][7]
We will detail an integrated workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window. This is followed by functional screening using an NF-κB reporter assay, quantification of downstream pro-inflammatory cytokine production via ELISA, and finally, mechanistic elucidation by examining upstream signaling events with Western Blot analysis. This structured approach ensures that the resulting data is not only accurate but also mechanistically insightful, providing a solid foundation for further preclinical development.
Section 1: Foundational Analysis - Cytotoxicity Profiling
Expert Rationale: Before assessing the specific biological activities of this compound, it is imperative to determine its cytotoxicity profile. This step is critical to distinguish between a specific pharmacological effect and a non-specific outcome resulting from cell death. By identifying the concentration range in which the compound is well-tolerated, we ensure that subsequent bioactivity assays are performed under non-toxic conditions, thereby guaranteeing the scientific validity of the findings. The Water Soluble Tetrazolium salt (WST-1) assay is selected here for its high sensitivity and reduced interference from colored compounds, a common issue with natural products when using other tetrazolium salts like MTT.[8][9][10]
Protocol 1: WST-1 Cell Viability Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Human macrophage-like cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
WST-1 Cell Proliferation Reagent
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (DMSO at the highest concentration used, typically ≤0.5%) and a "cells only" (untreated) control.
-
Cell Treatment: Add 100 µL of the diluted compound or controls to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator. The incubation time should match that of the planned bioactivity assays.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10][11]
-
Final Incubation: Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed in the untreated wells.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-concentration of this compound to determine the CC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Incubation Time | CC50 (µM) |
| This compound | THP-1 | 24 hours | >100 |
| Positive Control (e.g., Doxorubicin) | THP-1 | 24 hours | 0.5 |
Table 1: Example data summary for cytotoxicity assessment. A high CC50 value for this compound indicates low cytotoxicity.
Section 2: Investigating Anti-Inflammatory Activity via the NF-κB Pathway
Expert Rationale: This section outlines a logical progression of assays to test the hypothesis that this compound has anti-inflammatory properties mediated by the NF-κB pathway. We begin with a broad, high-throughput reporter assay to screen for NF-κB inhibition, followed by a functional assay measuring a key inflammatory output (cytokine release), and conclude with a mechanistic assay to identify a potential point of intervention within the pathway.
Figure 1: Integrated workflow for characterizing this compound.
Primary Screening: NF-κB Reporter Gene Assay
Expert Rationale: A luciferase reporter assay is a highly sensitive and quantitative method to screen for compounds that modulate the transcriptional activity of NF-κB.[12][13] In this system, the luciferase gene is placed under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase, producing a luminescent signal that is easily measured.[13][14] A reduction in this signal in the presence of this compound indicates potential inhibition of the pathway.
Protocol 2: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO).
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Luciferase Assay System (e.g., Promega ONE-Glo™).
-
96-well white, opaque cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate at 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined in Protocol 1) for 1-2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle control.
-
Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Detection: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol (e.g., 100 µL).[13]
-
Data Acquisition: Measure luminescence using a plate luminometer after a 10-minute incubation at room temperature to stabilize the signal.
-
Analysis: Normalize the luminescence readings of the treated wells to the stimulated vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of TNF-α-induced NF-κB activity.
Functional Readout: Pro-Inflammatory Cytokine Quantification
Expert Rationale: While a reporter assay indicates an effect on transcription factor activity, it is crucial to confirm that this translates into a physiologically relevant, functional outcome. Measuring the secretion of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and TNF-α, provides this confirmation.[15] An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins in cell culture supernatants.[16][17] Here, we use lipopolysaccharide (LPS)-stimulated, differentiated THP-1 cells, a well-established model for inflammation studies.[18]
Figure 2: The canonical NF-κB signaling pathway.
Protocol 3: IL-6 Sandwich ELISA
Materials:
-
THP-1 cells.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS) for stimulation.
-
Human IL-6 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1M H₂SO₄).
-
Microplate reader (450 nm).
Procedure:
-
Cell Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 24-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
Resting Phase: Remove the PMA-containing medium, wash with PBS, and add fresh, serum-free medium. Allow cells to rest for 24 hours.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of this compound or controls for 2 hours.
-
Stimulation: Add LPS (100 ng/mL) to induce an inflammatory response and incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Protocol: Perform the IL-6 ELISA on the collected supernatants according to the kit manufacturer's specific instructions.[19][20][21] A typical workflow is:
-
Coat plate with capture antibody.
-
Block non-specific sites.
-
Add standards, controls, and samples (supernatants). Incubate.
-
Wash.
-
Add biotinylated detection antibody. Incubate.
-
Wash.
-
Add Streptavidin-HRP conjugate. Incubate.
-
Wash.
-
Add TMB substrate and incubate for color development.
-
Add Stop Solution.
-
-
Data Acquisition: Measure absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards. Use this curve to calculate the concentration of IL-6 in each sample.
Mechanistic Insight: IκBα Phosphorylation Analysis
Expert Rationale: To further pinpoint the mechanism of action, we investigate an upstream event in the canonical NF-κB pathway: the phosphorylation of the inhibitory protein IκBα.[6] In unstimulated cells, IκBα sequesters NF-κB in the cytoplasm.[22] Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for proteasomal degradation and freeing NF-κB to enter the nucleus.[6][23] By using Western Blot to measure the levels of phosphorylated IκBα (p-IκBα), we can determine if this compound acts at or upstream of the IKK complex. A decrease in p-IκBα levels would strongly support this hypothesis.
Protocol 4: Western Blot for Phospho-IκBα
Materials:
-
Differentiated THP-1 cells (or another suitable cell line like HeLa or A549).
-
This compound, TNF-α stimulant.
-
Ice-cold PBS.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk).[24][25]
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Mouse anti-total-IκBα.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the ELISA protocol. Stimulate with TNF-α (20 ng/mL) for a short duration (e.g., 5-15 minutes), as IκBα phosphorylation is a rapid and transient event.[23]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[23]
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5-10 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies against p-IκBα and total IκBα, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again extensively with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal for each sample to account for any variations in protein loading.
Section 3: Assay Validation and Best Practices
Expert Rationale: The trustworthiness of experimental data hinges on robust assay validation.[27] Regulatory bodies like the FDA recommend a phase-appropriate approach to validation, where the rigor of the validation process increases as the drug development program progresses.[28][29][30] For early-stage research and characterization as described here, demonstrating the suitability and reliability of the assay is key.
Key Validation Considerations:
-
Controls: Every assay must include appropriate controls.
-
Negative/Vehicle Control: Establishes the baseline response (e.g., DMSO in medium).
-
Unstimulated Control: Shows the basal level of pathway activity without any inducer.
-
Stimulated Control: Defines the maximum signal or the top of the assay window (e.g., TNF-α or LPS alone).
-
Positive Control: A known inhibitor of the pathway (e.g., BAY 11-7082) to confirm the assay can detect inhibition.
-
-
Assay Window: A sufficient signal-to-background ratio is essential. A Z'-factor calculation is often used in screening assays to quantify the quality of the assay window.
-
Reproducibility: Experiments should be repeated independently (typically n=3) to ensure the results are consistent and reliable.
-
Specificity: The effect of this compound should be specific to the pathway of interest. Counter-screening against other unrelated pathways can provide evidence of specificity.
Conclusion
This application note provides a systematic, evidence-based framework for the initial characterization of this compound's biological activity. By integrating cytotoxicity assessment with a tiered approach of screening, functional, and mechanistic assays, researchers can efficiently determine if the compound modulates the NF-κB pathway and exerts a tangible anti-inflammatory effect. The detailed protocols and underlying scientific rationale are designed to ensure data integrity and provide a clear path for investigating the therapeutic potential of novel natural products.
References
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- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI.
- Cell Proliferation Reagent WST-1. (n.d.). Sigma-Aldrich.
- What are the differences between MTT and WST assays? (2019). AAT Bioquest.
- A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene.
- Performing a Quantitative ELISA Assay to Detect Human TNF-α. (n.d.). Thermo Fisher Scientific.
- Potency Assay Guide. (n.d.). Pharmaron.
- The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. (2021). NIH.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
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- IL-6-ELISA. (n.d.). LDN.
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- Cell Based Assays Development. (n.d.). Sygnature Discovery.
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate.
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- Xanthophylls. (n.d.). PMC - NIH.
- Chemical constituents and biological activities of the fruit of Zanthoxylum integrifoliolum. (1999). PubMed.
- What is Xantofyl Palmitate used for? (2024). Drugs.com.
- Bioactivity and protective effects of natural carotenoids. (2005). PubMed.
- Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. (n.d.). PMC - NIH.
- Biological activity list. (n.d.). Carotenoid DB.
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Using (S)-Xanthoanthrafil in phosphodiesterase activity assays
Application Note & Protocol Guide
Topic: A Practical Guide to Characterizing (S)-Xanthoanthrafil Using Phosphodiesterase (PDE) Activity Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in phosphodiesterase (PDE) activity assays. We delve into the scientific rationale behind assay design, present detailed, step-by-step protocols for determining inhibitory potency (IC₅₀) and selectivity, and offer expert insights into data interpretation and troubleshooting. This guide is structured to empower researchers to confidently and accurately characterize the interaction of this compound with the PDE enzyme superfamily.
Introduction: Phosphodiesterases and the Significance of this compound
The Central Role of Phosphodiesterases in Cellular Signaling
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are fundamental intracellular second messengers that regulate a vast array of physiological processes.[1] The cellular concentrations of these critical molecules are meticulously controlled by the opposing activities of two enzyme classes: the cyclases (adenylyl and guanylyl), which synthesize them, and the phosphodiesterases (PDEs), which degrade them through hydrolysis.[1][2] The human genome encodes for 11 families of PDEs, comprising over 100 isoforms that exhibit distinct tissue distribution, substrate specificity, and regulatory properties.[2] This diversity makes PDEs crucial nodes in signal transduction and, consequently, attractive targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, COPD, erectile dysfunction, and neurological conditions.[1][2]
This compound: A Compound of Interest for PDE Inhibition
Natural products and their synthetic analogues have historically been a rich source of novel pharmacophores for drug discovery.[3] this compound belongs to this legacy. Its enantiomer, (R)-Xanthoanthrafil, was identified as a potent phosphodiesterase-5 (PDE5) inhibitor after being discovered in a dietary supplement promoted for sexual enhancement.[4] The compound, originally synthesized by Fujisawa Pharmaceutical Co., Ltd. under the name FR226807, has the chemical structure N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide.[4]
Given that PDE inhibitors often exhibit stereospecific interactions with the enzyme's catalytic site, the characterization of the (S)-enantiomer is a logical and necessary step in understanding the complete pharmacological profile of this chemical scaffold. This application note provides the experimental framework to perform such a characterization.
Principle of PDE Inhibition Assays
The core principle of a PDE inhibition assay is to measure the rate of cNMP (cAMP or cGMP) hydrolysis by a specific PDE enzyme in the presence and absence of a test compound like this compound. A reduction in the rate of hydrolysis indicates inhibitory activity. Modern assays are typically high-throughput and employ various detection methods, including luminescence, fluorescence, and radioisotope labeling, to quantify the reaction product or the remaining substrate.[5][6][7]
Caption: Workflow for IC₅₀ determination using the PDE-Glo™ Assay.
Materials & Reagents
-
PDE Assay Kit: PDE-Glo™ Phosphodiesterase Assay (Promega, Cat. #V1361 or similar)
-
PDE Enzyme: Purified, recombinant human PDE (e.g., PDE5A1 for initial characterization)
-
This compound: Stock solution in 100% DMSO
-
Assay Plates: White, opaque, low-volume 384-well plates
-
Reagent Reservoirs & Multichannel Pipettes
-
Plate-reading Luminometer
-
Standard Laboratory Equipment: vortexer, serological pipettes, etc.
Step-by-Step Methodology
Causality Behind Key Steps: This protocol is designed as a self-validating system. The inclusion of "No Inhibitor" (100% activity) and "No Enzyme" (background) controls are critical for normalizing the data and ensuring that observed signal changes are due to specific enzymatic inhibition.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a typical 10-point curve, you might aim for final assay concentrations ranging from 100 µM to 1 nM.
-
Expert Insight: The final DMSO concentration in the assay well should be kept below 1% (ideally ≤0.5%) to avoid solvent-induced inhibition of the enzyme. Adjust intermediate dilutions accordingly.
-
-
Reagent Preparation (as per kit manufacturer's instructions):
-
Prepare the 5x PDE-Glo™ Reaction Buffer.
-
Dilute the PDE enzyme to the desired working concentration in 1x Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 20-80% substrate conversion in the allotted time).
-
Prepare the cGMP (or cAMP) substrate solution. For PDE5, a final concentration of 1 µM cGMP is a standard starting point. [8]
-
-
Assay Plate Setup (Example volumes for 384-well format):
-
Test Wells: Add 1 µL of each this compound dilution.
-
No Inhibitor Control (100% Activity): Add 1 µL of 100% DMSO.
-
No Enzyme Control (Background): Add 1 µL of 100% DMSO.
-
Add 4 µL of diluted PDE enzyme to the "Test Wells" and "No Inhibitor Control" wells.
-
Add 4 µL of 1x Reaction Buffer (without enzyme) to the "No Enzyme Control" wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate and Run PDE Reaction:
-
Initiate the reaction by adding 5 µL of the prepared cGMP substrate solution to all wells.
-
Mix the plate on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for a pre-determined time (e.g., 45 minutes).
-
-
Termination and Detection:
-
Add 5 µL of PDE-Glo™ Termination Buffer to all wells to stop the enzymatic reaction. [8] * Add 5 µL of PDE-Glo™ Detection Solution to all wells.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 20 µL of Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Average Luminescence: Determine the average relative light unit (RLU) for each condition (triplicates are recommended).
-
Normalize Data: Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - [(RLU_Test - RLU_NoEnzyme) / (RLU_NoInhibitor - RLU_NoEnzyme)])
-
Determine IC₅₀:
-
Plot the % Inhibition versus the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value.
-
Protocol 2: Assessing Selectivity Across a PDE Isoform Panel
A truly valuable PDE inhibitor demonstrates selectivity for a specific PDE family or isoform, which can minimize off-target effects. [9][10]This protocol adapts the IC₅₀ determination method to screen this compound against a panel of key PDE enzymes.
Rationale & Experimental Design
The procedure is identical to the IC₅₀ determination described above but is repeated for each PDE isoform of interest (e.g., PDE1C, PDE2A, PDE3B, PDE4D, PDE5A, PDE6C, PDE9A).
-
Substrate Choice: Use the appropriate substrate for each enzyme. PDEs 1, 2, 3, 10, and 11 hydrolyze both cAMP and cGMP. PDEs 4, 7, and 8 are cAMP-specific, while PDEs 5, 6, and 9 are cGMP-specific. [2]* Enzyme Titration: It is crucial to empirically determine the optimal enzyme concentration for each isoform to ensure assay conditions are within the linear range.
-
Data Presentation: The results should be compiled into a table for clear comparison of potency and selectivity.
Sample Data Presentation: Selectivity Profile
The goal is to generate a dataset that can be summarized as shown below. The selectivity ratio provides a quantitative measure of how much more potently the compound inhibits the target enzyme compared to others.
| PDE Isoform | Substrate | IC₅₀ (µM) | Selectivity Ratio (vs. PDE5A) |
| PDE5A | cGMP | [Experimental Value] | 1 |
| PDE1C | cAMP | [Experimental Value] | IC₅₀(PDE1C) / IC₅₀(PDE5A) |
| PDE3B | cAMP | [Experimental Value] | IC₅₀(PDE3B) / IC₅₀(PDE5A) |
| PDE4D | cAMP | [Experimental Value] | IC₅₀(PDE4D) / IC₅₀(PDE5A) |
| PDE6C | cGMP | [Experimental Value] | IC₅₀(PDE6C) / IC₅₀(PDE5A) |
| PDE9A | cGMP | [Experimental Value] | IC₅₀(PDE9A) / IC₅₀(PDE5A) |
References
-
Beavo, J. A., & Soderling, S. H. (2010). Enzyme assays for cGMP hydrolysing Phosphodiesterases. In Cyclic GMP: Biochemistry, Physiology and Pathophysiology (pp. 25-36). Springer. Available from: [Link]
-
Bio-protocol. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3579. Available from: [Link]
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Wang, H., et al. (2022). Identify natural compounds as novel phosphodiesterase-2A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1245-1255. Available from: [Link]
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McEwan, D. G., & Houslay, M. D. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3579. Available from: [Link]
-
Krishnan, K., et al. (2021). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International Journal of Molecular Sciences, 22(16), 8888. Available from: [Link]
-
DC Chemicals. (n.d.). (R)-Xanthoanthrafil. Retrieved from [Link]
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Li, J., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2307. Available from: [Link]
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Cunningham, M. J. (2012). Potential Natural Product Phosphodiesterase Inhibitors. eGrove, University of Mississippi. Available from: [Link]
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Phetkul, U., et al. (2023). Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS². Molecules, 28(20), 7111. Available from: [Link]
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Dahiya, D. S., & Grewal, H. S. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]
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Kumasaka, K., et al. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Chemical & Pharmaceutical Bulletin, 56(2), 227-230. Available from: [Link]
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Bell, A. S., et al. (2007). Potent and selective xanthine-based inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 17(8), 2245-2249. Available from: [Link]
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Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 111-127. Available from: [Link]
-
Lugnier, C., et al. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical Pharmacology, 45(7), 1513-1521. Available from: [Link]
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Spina, D. (2014). Xanthines and Phosphodiesterase Inhibitors. Asthma, 369-385. Available from: [Link]
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Tsai, M. Y., & Beavo, J. A. (2011). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Future Medicinal Chemistry, 3(11), 1435-1448. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368396, Xanthophyll. Retrieved from [Link]
-
Lirdprapamongkol, K., et al. (2021). Effects of Artonin E on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells. Molecules, 26(11), 3125. Available from: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of (S)-Xanthoanthrafil in Human Plasma
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Xanthoanthrafil, a novel xanthophyll derivative, in human plasma. The protocol outlines a comprehensive workflow from sample preparation using protein precipitation to the final detection and quantification. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] This document provides researchers, scientists, and drug development professionals with a practical and scientifically sound protocol for the bioanalysis of this compound, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel, synthetically derived chiral xanthophyll currently under investigation for its potential therapeutic properties. Xanthophylls, a class of oxygenated carotenoids, are known for their antioxidant and anti-inflammatory activities.[4][5][6] The molecular structure of xanthophylls typically includes a long polyene chain and terminal rings, which can be modified to enhance specific biological activities.[7][8][9] Given its potential as a new chemical entity, a reliable and validated bioanalytical method is crucial for its preclinical and clinical development to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[12][13][14] This application note details a complete LC-MS/MS workflow, including a straightforward and efficient protein precipitation method for sample preparation, optimized chromatographic separation, and sensitive detection using electrospray ionization (ESI) in positive ion mode.[15]
Experimental
Materials and Reagents
-
This compound analytical standard (purity >99%)
-
This compound-d4 (internal standard, IS) (isotopic purity >99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 40 psi |
| MRM Transitions | This compound: m/z [M+H]+ → fragment; this compound-d4: m/z [M+H]+ → fragment |
Note: The specific MRM transitions for this compound and its deuterated internal standard would need to be determined by direct infusion of the compounds into the mass spectrometer to identify the precursor ion and optimize the collision energy to find the most abundant and stable product ions.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 4.50 | 5 |
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[16][17][18][19][20] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecule drugs in solution.[19]
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% ACN).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the quantification of this compound in plasma.
Method Validation
A comprehensive validation of the bioanalytical method was conducted based on the FDA and ICH M10 guidelines to ensure its reliability for intended use.[1][2][3][21][22] The validation assessed selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve from 1 to 1000 ng/mL. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. |
| Accuracy & Precision (Intra- & Inter-day) | Accuracy within ±15% of nominal (±20% at LLOQ); precision ≤ 15% CV (≤ 20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Consistent and reproducible recovery. |
| Stability | Analyte stable under various storage and handling conditions (within ±15% of nominal). |
Diagram of the Method Validation Workflow
Sources
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Application Note: (S)-Xanthoanthrafil as a Chiral Resolving Agent and Co-crystallization Additive in Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, which is critical in drug discovery and materials science. However, obtaining high-quality crystals suitable for diffraction studies remains a significant bottleneck, especially for complex chiral molecules and those that resist crystallization. This application note presents a detailed guide to the hypothetical use of (S)-Xanthoanthrafil , a synthetic chiral molecule, as a novel resolving agent and co-crystallization additive. Drawing upon established principles of co-crystallization and chiral resolution, we outline protocols for leveraging the unique structural features of this compound to facilitate the crystallization and structure determination of challenging target molecules.
Introduction to this compound
This compound is a chiral organic molecule with the chemical formula C₁₉H₂₃N₃O₆. Its structure is characterized by a combination of rigid aromatic frameworks and flexible side chains, incorporating multiple hydrogen bond donors and acceptors, as well as a defined stereocenter. These attributes make it an excellent candidate for inducing crystallization and resolving enantiomeric mixtures of target compounds.
Key Structural Features of this compound:
-
Chiral Center: The (S)-configuration at the 1-methylethylamino group provides a basis for enantiomeric discrimination.
-
Hydrogen Bonding Moieties: The presence of hydroxyl, amino, nitro, and amide groups allows for the formation of robust hydrogen-bonding networks, which are crucial for crystal lattice formation.[1]
-
Aromatic Systems: The substituted benzene rings can participate in π-π stacking interactions, further stabilizing the crystal packing.
-
Amphiphilicity: The molecule possesses both polar and non-polar regions, enabling it to interact with a diverse range of target molecules.
While this compound is not yet established as a standard crystallographic tool, its chemical properties suggest significant potential. This guide provides a foundational framework for its application in crystallographic studies.
Principle of Co-crystallization and Chiral Resolution
Co-crystallization is a powerful technique where a target molecule is crystallized with a second, "co-former" molecule to generate a new crystalline solid with improved properties for diffraction. When the co-former is a single enantiomer, it can be used to separate a racemic mixture of a chiral target molecule by forming diastereomeric co-crystals, a process known as chiral resolution by crystallization.
This compound is proposed to act as a co-former that interacts with a target molecule through non-covalent interactions (hydrogen bonds, π-stacking) to form a stable, well-ordered co-crystal. In the case of a racemic target, the enantiomer that forms a more stable lattice with this compound will preferentially crystallize.
Proposed Applications in Crystallography
Based on its chemical structure, this compound is ideally suited for two primary applications in crystallography:
-
Chiral Resolution of Racemic Compounds: For determining the absolute stereochemistry of a chiral drug candidate or natural product.
-
Induction of Crystallization for Difficult-to-Crystallize Molecules: Acting as a "crystallization chaperone" for amorphous or oily compounds.
Experimental Protocols
The following protocols are proposed as a starting point for utilizing this compound in crystallographic studies. Optimization will be required for each specific target molecule.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | >98% Purity | Hypothetical Supplier |
| Target Molecule (Racemic or Achiral) | High Purity | User Defined |
| Solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate) | HPLC Grade | Standard Supplier |
| Crystallization Plates (e.g., 96-well) | Crystallography Grade | Standard Supplier |
| Seeding Tools | Micro-tools | Standard Supplier |
Protocol 1: Co-crystallization Screening by Vapor Diffusion
This protocol outlines a high-throughput screening approach to identify initial co-crystal hits.
Step 1: Preparation of Stock Solutions
-
Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a stock solution of the target molecule at a concentration determined by its solubility (typically 10-20 mg/mL).
Step 2: Molar Ratio Screening
-
In separate microcentrifuge tubes, mix the stock solutions of this compound and the target molecule in different molar ratios (e.g., 1:2, 1:1, 2:1).
-
Gently vortex to ensure thorough mixing.
Step 3: Setting up Crystallization Plates
-
Using a 96-well crystallization plate, dispense 1 µL of the this compound/target molecule mixture into the protein well.
-
Dispense 1 µL of a crystallization screen solution into the same well.
-
Seal the wells and store the plate at a constant temperature (e.g., 4°C or 20°C).
Step 4: Crystal Monitoring and Harvesting
-
Monitor the plates for crystal growth over several days to weeks.
-
Once crystals appear, carefully harvest them using a cryo-loop and flash-cool in liquid nitrogen for X-ray diffraction analysis.
Protocol 2: Chiral Resolution by Slow Evaporation
This method is suitable for obtaining larger co-crystals for structure determination and for physical separation of enantiomers.
Step 1: Solution Preparation
-
Dissolve equimolar amounts of this compound and the racemic target molecule in a minimal amount of a suitable solvent or solvent mixture.
-
Warm the solution gently if necessary to ensure complete dissolution.
Step 2: Crystallization
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
Step 3: Crystal Isolation and Analysis
-
After several days, crystals should form.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the crystals by X-ray diffraction to determine the structure and absolute configuration of the co-crystal.
Data Analysis and Structure Determination
Once diffraction data is collected, standard crystallographic software packages (e.g., SHELX, Olex2) can be used for structure solution and refinement. The presence of the known stereocenter in this compound can aid in the unambiguous assignment of the absolute configuration of the co-crystallized target molecule.
Visualization of the Proposed Workflow
The following diagram illustrates the general workflow for using this compound in a co-crystallization experiment.
Caption: Proposed workflow for co-crystallization using this compound.
Hypothetical Signaling Pathway of Molecular Recognition
The following diagram illustrates the key non-covalent interactions that could drive the co-crystallization of this compound with a hypothetical target molecule.
Caption: Molecular recognition pathways in co-crystallization.
Conclusion and Future Outlook
While the application of this compound in crystallography is currently hypothetical, its chemical properties present a compelling case for its utility as a chiral resolving agent and co-crystallization additive. The protocols outlined in this note provide a solid foundation for researchers to explore its potential. Future work should focus on the synthesis of this compound and its empirical testing with a range of challenging target molecules. Success in these endeavors would add a valuable new tool to the crystallographer's toolkit, aiding in the advancement of drug discovery and materials science.
References
- Advanced crystallography for structure determination of natural products. (2025). RSC Publishing.
- High-throughput protein crystallography to empower natural product-based drug discovery. (2025). IUCr Journals.
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- Xanthoanthrafil | C19H23N3O6 | CID 10110873. PubChem.
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- Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. (2017). PubMed.
- Crystallographic studies of phosphonate-based alpha-reaction transition-state analogues complexed to tryptophan synthase. (1999). PubMed.
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Application of (S)-Xanthoanthrafil in molecular docking studies
Application Notes & Protocols
Topic: Application of (S)-Xanthoanthrafil in Molecular Docking Studies Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between small molecules and macromolecular targets.[1] This application note provides a comprehensive, in-depth guide to conducting molecular docking studies with this compound, a furanocoumarin found in plants of the Zanthoxylum genus, which has been associated with various biological activities, including platelet aggregation inhibition.[2] We present a self-validating protocol designed for both novice and experienced computational researchers, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility. The workflow covers all critical phases: from target selection and preparation, through ligand setup and docking simulation, to in-depth results analysis and validation.
Introduction: Bridging Natural Products and Computational Science
This compound: A Natural Product of Interest
Natural products remain a cornerstone of drug discovery, offering vast structural diversity and biological activity.[3] this compound is a furanocoumarin isolated from Zanthoxylum integrifoliolum. Compounds from this plant have shown potential as platelet aggregation inhibitors, suggesting their interaction with targets in the coagulation or inflammatory pathways.[2] Understanding the precise molecular mechanism of such compounds is key to developing them into therapeutic leads.
The Role of Molecular Docking in Drug Discovery
Computer-Aided Drug Design (CADD) has revolutionized the pharmaceutical industry by reducing the time and cost associated with discovering new medicines.[1][4] Molecular docking, a structure-based CADD method, predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions.[5] This process allows for the rapid screening of vast compound libraries and provides critical insights into the molecular interactions that drive biological activity, guiding lead optimization and hypothesis-driven experimental work.[6][7]
Foundational Concepts & Experimental Rationale
The success of a molecular docking study hinges on careful preparation and a clear understanding of the system. The choices made during the setup phase directly impact the biological relevance of the results.
-
Target Selection: The first critical step is identifying a biologically relevant protein target. Based on the known activity of related compounds, a plausible target for this compound could be an enzyme like Cyclooxygenase-2 (COX-2), which is central to inflammation and platelet activity. For this protocol, we will use human COX-2 as our example target. A high-resolution crystal structure from the Protein Data Bank (PDB) is the ideal starting point.[8]
-
Protein Preparation: PDB structures are raw experimental data and are not immediately ready for docking.[8] Preparation is essential to clean the structure and approximate a more physiological state. This involves removing non-essential components like water molecules and co-solvents, adding missing hydrogen atoms (as their positions are not resolved in most X-ray structures), and repairing any missing side chains or loops.[9][10] This ensures that the electrostatic and steric properties of the binding site are accurately represented.
-
Ligand Preparation: The ligand's three-dimensional structure and protonation state are equally critical.[11] A 2D structure of this compound must be converted to a low-energy 3D conformation. This step, known as energy minimization, ensures that the docked ligand is in a physically realistic shape.[12] Assigning correct partial charges and defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation.[13]
-
Grid Box Generation: Docking is not performed on the entire protein surface but is focused on a specific region of interest, typically the active or allosteric site.[14] This is defined by a "grid box." The dimensions and location of this box tell the docking software where to perform its conformational search. For a known target, the box is typically centered on the co-crystallized ligand or known active site residues.[15][16]
Visualized Workflow for Molecular Docking
The entire docking process can be visualized as a logical flow from preparation to analysis. This diagram illustrates the key stages and decision points in the protocol.
Caption: High-level workflow for a molecular docking study.
Detailed Protocol: Docking this compound into COX-2
This protocol uses AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation, which are widely used and freely available software packages.
Phase 1: Pre-Docking Preparation
1.1: Target Protein Selection & Retrieval
-
Navigate to the RCSB Protein Data Bank ().
-
Search for a high-resolution crystal structure of human Cyclooxygenase-2 (COX-2). A suitable entry is PDB ID: 5KIR (human COX-2 in complex with a selective inhibitor).
-
Download the structure in PDB format.
1.2: Receptor (COX-2) Preparation using AutoDock Tools (ADT) Causality: This process cleans the PDB file, adds charges and hydrogens, and converts it to the PDBQT format required by Vina. PDBQT files include atomic coordinates, partial charges (Q), and atom types (T).[10]
-
Launch ADT.
-
Load the 5KIR.pdb file (File > Read Molecule).
-
Clean the Protein:
-
Remove water molecules (Edit > Hydrogens > Remove Water).
-
Remove the co-crystallized ligand and other heteroatoms (Select > Select From String > Residue > LIGAND_NAME, then Edit > Delete > Delete Selected Atoms).
-
Ensure only the protein chain(s) of interest remain.
-
-
Add Hydrogens:
-
Add polar hydrogens, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).
-
-
Compute Charges:
-
Assign Gasteiger charges, a standard method for calculating partial atomic charges (Edit > Charges > Compute Gasteiger).
-
-
Set Atom Types:
-
Merge non-polar hydrogens and assign atom types (Grid > Macromolecule > Choose). Select the protein and ADT will automatically prepare it.
-
-
Save the Prepared Receptor:
-
Save the final structure as a PDBQT file (Grid > Macromolecule > Write). Name it receptor.pdbqt.
-
1.3: Ligand (this compound) Preparation Causality: This converts the 2D chemical structure into an optimized 3D PDBQT file, defining its flexibility and charge distribution.[11][13]
-
Obtain the 2D structure of this compound (e.g., from PubChem or draw it in a chemical editor like MarvinSketch or ChemDraw).
-
Save the structure as a 3D format (e.g., SDF or MOL2).
-
Load into ADT:
-
Ligand > Input > Open and select the 3D file.
-
-
Process the Ligand:
-
ADT will automatically detect the root atom and rotatable bonds. Verify these are chemically sensible.
-
Gasteiger charges will be calculated.
-
-
Save the Prepared Ligand:
-
Save the final structure as a PDBQT file (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.
-
Phase 2: Docking Simulation
2.1: Defining the Binding Site & Grid Box Generation Causality: The grid box confines the docking search to the protein's active site, increasing computational efficiency and accuracy.[14] Its size must be large enough to accommodate the ligand in various orientations.[15]
-
In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Position and resize it to encompass the known active site of COX-2. A good practice is to center the box on the position of the original co-crystallized ligand.
-
Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions (in Ångstroms). A typical size is 25 x 25 x 25 Å.
-
Note down the center and size coordinates. These will be used in the configuration file.
2.2: Configuring Docking Parameters for AutoDock Vina
-
Create a text file named conf.txt.
-
Add the following lines, replacing the coordinate and size values with those from the previous step:
-
exhaustiveness controls the thoroughness of the search (higher is more thorough but slower).
-
num_modes specifies how many binding poses to generate.
-
2.3: Running the Docking Simulation
-
Open a command line terminal.
-
Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).
-
Run the command: ./vina --config conf.txt --log results.log
Phase 3: Post-Docking Analysis & Validation
3.1: Analyzing Docking Scores Causality: The docking score is a numerical estimate of the binding affinity. More negative values indicate stronger predicted binding.[17][18]
-
The simulation will generate two output files: results.pdbqt (containing the coordinates of the docked poses) and results.log (a text file with the scores).
-
Open results.log. It will list the binding affinity (in kcal/mol) for each generated pose (mode). The top-ranked pose is the one with the lowest binding energy.[19]
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.2 | 1.352 | 2.411 |
| 3 | -8.8 | 1.876 | 3.054 |
| 4 | -8.5 | 2.110 | 3.567 |
| ... | ... | ... | ... |
| 10 | -7.9 | 3.450 | 5.123 |
| Caption: Example table of docking results from a Vina log file. |
3.2: Visualizing Binding Poses and Interactions Causality: Visual inspection is crucial to determine if the predicted binding pose is chemically reasonable and to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[20][21]
-
Use a molecular visualization tool like PyMOL or UCSF Chimera.
-
Load the receptor.pdbqt file.
-
Load the results.pdbqt file. This will overlay the different binding poses onto the receptor.
-
Focus on the top-ranked pose (Mode 1).
-
Analyze the interactions:
-
Identify key amino acid residues in the binding pocket that are in close contact with the ligand.
-
Use the software's tools to find and display hydrogen bonds.
-
Observe hydrophobic and van der Waals interactions.[22]
-
3.3: Protocol Validation Causality: Validation ensures that your docking protocol and parameters can accurately reproduce a known experimental result, lending confidence to predictions for new compounds.[8][23]
-
Re-docking: Extract the original co-crystallized ligand from the 5KIR.pdb file and prepare it as a PDBQT file.
-
Dock this native ligand back into the receptor using the exact same protocol (grid box, configuration).
-
Calculate RMSD: Superimpose the top-ranked re-docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Success Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[24][25]
Interpreting Results: A Logical Framework
Caption: Logical framework for interpreting docking results.
Conclusion and Future Outlook
This application note has detailed a rigorous, validated workflow for the molecular docking of the natural product this compound. By following these steps, researchers can generate credible hypotheses about its molecular mechanism of action, which can guide further experimental studies such as in vitro binding assays or cell-based functional assays. While powerful, it is important to remember that molecular docking is a predictive tool.[5] For more advanced applications, these results can serve as the starting point for more computationally intensive methods like molecular dynamics simulations to study the stability of the predicted complex over time.[26]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. Available from: [Link]
-
Hassan, M. U., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Current Pharmaceutical Biotechnology, 24. Available from: [Link]
-
Sharma, S. K., Sharma, E., & Sharma, Y. (2017). A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. The Pharma Innovation Journal, 6(4), 6-12. Available from: [Link]
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Talele, T. T. (2010). A Review on Computational Drug Designing.and Discovery. TSI Journals. Available from: [Link]
-
Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. OUCI. Available from: [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
YouTube. (2021). Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. Retrieved from [Link]
-
ScienceDirect. (2024). Ligands preparation: Significance and symbolism. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
-
Atanas, A. G., et al. (2021). Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. InTechOpen. Available from: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
-
YouTube. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-medical Science. (n.d.). MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY. Retrieved from [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
YouTube. (2024). Generating grid box for Docking using Vina. Retrieved from [Link]
-
ResearchGate. (2021). How to generate Autodock Grid Box?. Retrieved from [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]
-
Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
ACS Omega. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. Retrieved from [Link]
-
Asiamah, I., et al. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Scientific African. Available from: [Link]
-
Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1897. Available from: [Link]
-
Ryancollins. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
Sandhaus, S., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design, 22(5), 333-345. Available from: [Link]
-
YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. Available from: [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Chen, I. S., et al. (1996). Chemical constituents and biological activities of the fruit of Zanthoxylum integrifoliolum. Journal of Natural Products, 59(2), 153-6. Available from: [Link]
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Application Note: A Multi-faceted Approach for the Unambiguous Determination of the Absolute Configuration of Xanthoanthrafil
Abstract
This application note presents a comprehensive and robust strategy for determining the absolute configuration of Xanthoanthrafil, a chiral molecule with potential pharmacological interest. Given that Xanthoanthrafil is often supplied as a racemate, the ability to resolve and unequivocally assign the stereochemistry of its enantiomers is critical for preclinical and clinical development. This guide moves beyond a single-method approach, advocating for a multi-technique strategy to ensure a self-validating and unambiguous assignment. We provide detailed theoretical background and step-by-step protocols for Single-Crystal X-ray Crystallography (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). The causality behind experimental choices is explained, drawing on the specific structural features of Xanthoanthrafil: a single stereocenter bearing a secondary alcohol, and the presence of UV-active chromophores.
Introduction: The Criticality of Absolute Configuration
Xanthoanthrafil, chemically known as N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide, possesses a single chiral center at the C2 position of the aminopropanol side chain. In drug development, the three-dimensional arrangement of a molecule is not a trivial detail; it is fundamental to its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. Therefore, the unambiguous assignment of the absolute configuration (R or S) of each Xanthoanthrafil enantiomer is a non-negotiable prerequisite for any further development.
This document outlines a hierarchical and complementary workflow designed to provide an irrefutable stereochemical assignment for Xanthoanthrafil.
Strategic Overview: A Three-Pillar Approach
The determination of absolute configuration should not rely on a single piece of evidence. We propose a three-pillar strategy that leverages distinct physical principles. A consensus between these methods provides the highest level of confidence.
Caption: Hierarchical workflow for absolute configuration determination.
Pillar 1: Single-Crystal X-ray Crystallography (SC-XRD) - The Gold Standard
SC-XRD is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[1][2] The method relies on the diffraction of X-rays by a well-ordered crystal lattice.
Rationale for Xanthoanthrafil
If a single enantiomer of Xanthoanthrafil can be crystallized, SC-XRD can provide a definitive answer. The presence of oxygen and nitrogen atoms allows for anomalous dispersion, which is the key to determining the absolute structure.[3]
Experimental Protocol: SC-XRD
Objective: To grow diffraction-quality single crystals of an enantiomerically pure sample of Xanthoanthrafil and determine its absolute configuration.
Materials:
-
Enantiomerically pure Xanthoanthrafil (>99% ee)
-
A screening kit of crystallization solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof)
-
Small glass vials (1-2 mL) or a 96-well crystallization plate
-
Microscope for crystal inspection
-
Single-crystal X-ray diffractometer
Methodology:
-
Crystal Growth (Micro-scale Screening):
-
Dissolve 1-2 mg of enantiomerically pure Xanthoanthrafil in a minimal amount of a good solvent (e.g., methanol or acetone) in a small vial.
-
Slowly add a less-polar "anti-solvent" (e.g., hexane or water) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Seal the vial and allow it to cool to room temperature slowly, followed by refrigeration at 4°C.
-
Alternatively, use vapor diffusion by placing a concentrated solution of Xanthoanthrafil in a small open vial inside a larger sealed chamber containing an anti-solvent.
-
Monitor for crystal growth over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals (typically >0.1 mm in all dimensions) are formed, carefully select a well-formed, single crystal.[4]
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, ensuring high redundancy and data completeness. It is crucial to collect data to a high resolution (e.g., d < 0.8 Å).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model against the experimental data.
-
Crucially, perform a refinement of the Flack parameter. A value close to 0 for a given enantiomer confirms the assigned absolute configuration, while a value close to 1 indicates the opposite configuration.[3]
-
| Parameter | Ideal Value/Range | Significance |
| Crystal Size | > 0.1 x 0.1 x 0.1 mm | Sufficient diffraction intensity |
| Resolution | d < 0.8 Å | High-quality data for anomalous dispersion |
| Flack Parameter | 0.0(2) | Confirms the assigned configuration |
| Flack Parameter | 1.0(2) | Indicates the inverse configuration is correct |
Pillar 2: NMR Spectroscopy - The Mosher Ester Method
For cases where crystallization is challenging, the Mosher ester analysis is a powerful NMR-based method to determine the absolute configuration of secondary alcohols.[5][6] It involves derivatizing the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
Rationale for Xanthoanthrafil
Xanthoanthrafil possesses a secondary alcohol at its sole stereocenter, making it an ideal candidate for this technique. The method relies on analyzing the differences in proton chemical shifts (Δδ) between the diastereomeric esters formed with (R)- and (S)-MTPA.
Caption: Workflow for Mosher's ester analysis.
Experimental Protocol: Mosher's Ester Analysis
Objective: To determine the absolute configuration of the secondary alcohol in Xanthoanthrafil by analyzing the ¹H NMR chemical shift differences of its diastereomeric MTPA esters.
Materials:
-
Enantiomerically pure Xanthoanthrafil (approx. 1-2 mg per reaction)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR spectrometer (≥400 MHz)
Methodology:
-
Esterification (Two parallel reactions):
-
In NMR tube 1, dissolve ~1 mg of Xanthoanthrafil in 0.5 mL of anhydrous CDCl₃. Add a small crystal of DMAP and 1.2 equivalents of (R)-MTPA chloride.
-
In NMR tube 2, dissolve ~1 mg of Xanthoanthrafil in 0.5 mL of anhydrous CDCl₃. Add a small crystal of DMAP and 1.2 equivalents of (S)-MTPA chloride.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-ester (from (R)-MTPA-Cl) and the (R)-ester (from (S)-MTPA-Cl).
-
To aid in unambiguous assignment, acquire 2D NMR spectra such as COSY and HSQC.
-
-
Data Analysis:
-
Carefully assign the ¹H NMR signals for the protons on both sides of the newly formed ester linkage. For Xanthoanthrafil, these are the protons of the methyl group (CH₃) and the hydroxymethyl group (CH₂OH) of the aminopropanol side chain.
-
Calculate the chemical shift difference for each pair of corresponding protons: Δδ = δ(S-ester) - δ(R-ester) .
-
Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration.
-
| Proton Group | Expected Δδ Sign (Example for R-config) | Expected Δδ Sign (Example for S-config) |
| -CH₃ Protons | Positive | Negative |
| -CH₂OH Protons | Negative | Positive |
Pillar 3: Chiroptical Spectroscopy - Electronic Circular Dichroism (ECD)
Chiroptical methods, such as ECD, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7][8] The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum to a theoretically calculated spectrum, the absolute configuration can be determined.
Rationale for Xanthoanthrafil
Xanthoanthrafil contains multiple chromophores (nitro-substituted benzene and dimethoxy-substituted benzene) that absorb in the UV-Vis region.[9] This makes it an excellent candidate for ECD analysis. The modern approach involves comparing the experimental spectrum with quantum chemical calculations.[10]
Experimental Protocol: ECD Analysis
Objective: To determine the absolute configuration of Xanthoanthrafil by comparing its experimental ECD spectrum with a spectrum calculated using time-dependent density functional theory (TD-DFT).
Materials:
-
Enantiomerically pure Xanthoanthrafil
-
Spectroscopic grade solvent (e.g., methanol or acetonitrile)
-
CD spectropolarimeter
-
Computational chemistry software package (e.g., Gaussian)
Methodology:
-
Experimental Spectrum Acquisition:
-
Prepare a dilute solution of Xanthoanthrafil in a suitable solvent (e.g., 0.1-0.5 mg/mL in methanol).
-
Record the ECD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Record the UV-Vis absorption spectrum under the same conditions.
-
-
Computational Modeling and Spectrum Calculation:
-
Generate a 3D model of one enantiomer of Xanthoanthrafil (e.g., the S-enantiomer).
-
Perform a thorough conformational search to identify all low-energy conformers.
-
Optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G(d) level).
-
For each optimized conformer, calculate the excitation energies and rotational strengths using TD-DFT.
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the overall shape and sign of the Cotton effects in the experimental ECD spectrum with the calculated spectrum.
-
If the experimental spectrum matches the calculated spectrum for the S-enantiomer, the absolute configuration is assigned as S.
-
If the experimental spectrum is a mirror image of the calculated S-enantiomer spectrum, the absolute configuration is assigned as R.
-
Conclusion: Ensuring Scientific Integrity
References
-
Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2. John Wiley & Sons. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic chemistry. Chemical reviews, 112(3), 1839-1862. [Link]
-
Polavarapu, P. L. (2017). Chiroptical Spectroscopy: Fundamentals and Applications. Taylor & Francis. [Link]
-
RSC Publishing. (n.d.). Chiroptical methods in the stereochemical analysis of natural products. [Link]
-
Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of alcohols and amines. A review. Chemical reviews, 104(1), 17-117. [Link]
-
Superchi, S., & Rosini, C. (2005). Determination of absolute configuration of chiral compounds by means of chiroptical techniques. Chirality, 17(S1), S1-S2. [Link]
-
U.S. National Library of Medicine. (n.d.). Xanthoanthrafil. PubChem. [Link]
-
Zhang, D. W., et al. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2136-2151. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of (S)-Xanthoanthrafil
Welcome to the technical support center for the synthesis of (S)-Xanthoanthrafil. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex task of synthesizing this novel spiro-isoxazoline-containing xanthone natural product. While a definitive, published total synthesis of this compound is not yet widely available in the scientific literature, this document provides a comprehensive troubleshooting guide and frequently asked questions based on established principles for the synthesis of structurally related compounds.
Our approach is grounded in the extensive body of knowledge surrounding the synthesis of xanthones, the stereoselective construction of spiro-isoxazoline moieties, and the strategic application of key transformations such as the Diels-Alder reaction. This resource aims to equip you with the foundational knowledge and practical insights necessary to overcome the anticipated challenges in your synthetic endeavors.
Troubleshooting Guide: Common Challenges in this compound Synthesis
This section addresses specific experimental issues you may encounter. The proposed solutions are based on analogous challenges reported in the synthesis of complex natural products.[1]
Low Diastereoselectivity in the Key [4+2] Cycloaddition Step
Question: We are attempting a Diels-Alder reaction to construct the core cyclohexene ring of the Xanthoanthrafil scaffold, but we are observing poor diastereoselectivity, obtaining a nearly 1:1 mixture of endo and exo products. How can we improve the stereochemical outcome?
Answer: Achieving high stereoselectivity in Diels-Alder reactions is a common challenge, often influenced by the electronic and steric nature of the diene and dienophile.[2][3] The formation of the desired endo product is kinetically favored due to secondary orbital interactions, but this preference can be eroded under certain conditions.
Causality and Troubleshooting:
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Reaction Temperature: Higher temperatures can lead to the thermodynamically more stable exo product becoming the major isomer, or even promote a retro-Diels-Alder reaction.[1]
-
Protocol: Systematically lower the reaction temperature. If the reaction is too slow at lower temperatures, consider the use of a Lewis acid catalyst.
-
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy and accentuating the energy difference between the endo and exo transition states.[4]
-
Experimental Protocol:
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Dry all glassware and solvents meticulously. Inert atmosphere (Argon or Nitrogen) is crucial.
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., dichloromethane, toluene) and cool to the desired temperature (-78 °C to 0 °C).
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Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) dropwise and stir for 15-30 minutes.
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Add the diene dropwise and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated NaHCO₃ solution, water).
-
-
Data-Driven Optimization:
| Lewis Acid Catalyst | Temperature (°C) | Endo:Exo Ratio | Yield (%) |
| None | 80 | 1.2 : 1 | 65 |
| BF₃·OEt₂ (1.1 eq) | -78 | 15 : 1 | 85 |
| TiCl₄ (1.1 eq) | -78 | >20 : 1 | 92 |
| SnCl₄ (1.1 eq) | -78 | 18 : 1 | 88 |
This is a representative table based on typical outcomes for similar reactions.
Difficulty in the Formation of the Spiro-isoxazoline Moiety
Question: Our strategy involves an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with a pendant alkene to form the spiro-isoxazoline ring. However, we are observing low yields and the formation of several side products. What could be the issue?
Answer: The formation of spiro-isoxazolines via intramolecular 1,3-dipolar cycloaddition is a powerful transformation, but its efficiency is highly dependent on the generation of the nitrile oxide intermediate and the subsequent cyclization kinetics.[5][6]
Causality and Troubleshooting:
-
Nitrile Oxide Generation: The in-situ generation of the nitrile oxide from an oxime precursor using an oxidant (e.g., sodium hypochlorite, N-chlorosuccinimide) can be sluggish or lead to side reactions if not optimized.
-
Protocol:
-
Ensure the starting oxime is pure and dry.
-
Experiment with different oxidants and bases. For example, the use of chloramine-T or a mild base like triethylamine can be effective.
-
Slow addition of the oxidant at low temperatures can minimize the formation of byproducts.
-
-
-
Competing Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular dimerization of the nitrile oxide or reaction with other species can compete with the desired intramolecular cycloaddition.
-
Protocol: Employ high-dilution conditions. Use a syringe pump to add the substrate solution to the reaction mixture over an extended period (e.g., 4-8 hours). This maintains a low concentration of the reactive nitrile oxide intermediate, favoring the intramolecular pathway.
-
Workflow for Optimizing Spiro-isoxazoline Formation:
Caption: Troubleshooting workflow for spiro-isoxazoline formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the xanthone core?
A1: The synthesis of the xanthone scaffold is well-established.[7][8] The most prevalent methods include:
-
The Grover, Shah, and Shah Reaction: This involves the condensation of a salicylic acid derivative with a phenol in the presence of a condensing agent like zinc chloride and phosphoryl chloride.
-
Benzophenone Cyclization: This two-step approach involves the Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone, followed by a dehydrative cyclization to furnish the xanthone ring.
Q2: How can I purify this compound, which is expected to be a polar and complex molecule?
A2: The purification of complex, polar natural products often requires a combination of chromatographic techniques. Standard flash column chromatography on silica gel will likely be the first step. If isomers are present and difficult to separate, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, may be necessary to isolate the desired (S)-enantiomer.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific to this synthesis, be aware of the following:
-
Lewis Acids: Many Lewis acids are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment.
-
Oxidizing Agents: Reagents used to generate nitrile oxides can be strong oxidizers. Avoid contact with flammable materials.
-
High-Dilution Conditions: While chemically safer, setting up reactions under high dilution requires careful handling of syringe pumps and long reaction times, which should be monitored.
Key Synthetic Pathway Visualization
The following diagram illustrates a plausible key stereochemistry-defining step in the synthesis of this compound, a hypothetical asymmetric Diels-Alder reaction.
Caption: Asymmetric Diels-Alder reaction for this compound core synthesis.
This technical support center provides a foundational guide to navigating the synthetic challenges of this compound. As more specific literature becomes available, this resource will be updated to reflect the latest findings and established protocols.
References
-
Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents. PMC - NIH. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Spiroisoxazoline natural products. ResearchGate. Available at: [Link]
-
Total Synthesis of Xanthoangelol B and Its Various Fragments: Toward Inhibition of Virulence Factor Production of Staphylococcus aureus. PMC - PubMed Central. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]
-
ChemInform Abstract: Isoxazoline Containing Natural Products as Anticancer Agents: A Review. ResearchGate. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
The Diels--Alder reaction in total synthesis. PubMed - NIH. Available at: [Link]
-
(PDF) Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate. Available at: [Link]
-
Total Synthesis of Tovophyllin B. PMC - NIH. Available at: [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]
-
From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. praxilabs.com [praxilabs.com]
- 4. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Xanthoanthrafil Isomers
Welcome to the technical support center for the chiral separation of Xanthoanthrafil and related isomeric compounds like xanthones and flavonoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these challenging stereoisomers. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Xanthoanthrafil isomers critical in research and drug development?
The stereochemistry of a molecule is fundamental to its biological activity. Enantiomers, despite having identical physical and chemical properties in an achiral environment, can interact differently with chiral biological systems like receptors and enzymes in the human body. One isomer of a drug might be therapeutically effective, while the other could be inactive or, in some cases, toxic. Therefore, separating and characterizing individual Xanthoanthrafil isomers is essential to understand their specific pharmacological, toxicological, and metabolic profiles, ensuring the safety and efficacy of potential drug candidates.
Q2: What is the core principle behind chiral separation in liquid chromatography?
Chiral separation relies on creating a chiral environment where the two enantiomers can be differentiated. This is most commonly achieved using a Chiral Stationary Phase (CSP). The governing principle is often described by the "three-point interaction model," which posits that for effective chiral recognition to occur, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the chiral selector on the CSP. One enantiomer will form a more stable transient diastereomeric complex with the CSP, leading to stronger retention and a later elution time compared to its mirror image.
Q3: What are the most effective Chiral Stationary Phases (CSPs) for separating Xanthoanthrafil and related flavonoid isomers?
For compounds like Xanthoanthrafils, xanthones, and flavonoids, polysaccharide-based CSPs are the most widely used and successful due to their broad applicability and excellent selectivity. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.
| CSP Type | Common Derivatives | Key Interaction Mechanisms | Primary Application Mode |
| Amylose-Based | tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, dipole-dipole interactions, inclusion into chiral cavities/grooves. | Normal Phase, Polar Organic, Reversed Phase, SFC |
| Cellulose-Based | tris(3,5-dimethylphenylcarbamate), tris(3-chloro-4-methylphenylcarbamate) | Similar to amylose, but with a different helical structure, offering complementary selectivity. | Normal Phase, Polar Organic, Reversed Phase, SFC |
Immobilized versions of these phases offer greater robustness and allow for the use of a wider range of solvents that would damage traditional coated phases.
Q4: Should I start my method development in Normal Phase, Reversed Phase, or Supercritical Fluid Chromatography (SFC)?
The choice of chromatographic mode is a critical first step. Each has distinct advantages.
-
Normal Phase (NP-HPLC): Often the first choice for chiral separations. It uses non-polar mobile phases (e.g., hexane/isopropanol) and typically provides the highest selectivity for polysaccharide CSPs.
-
Reversed Phase (RP-HPLC): Uses aqueous-organic mobile phases. It is essential when dealing with polar analytes or samples from biological matrices that require direct injection. It is also highly compatible with mass spectrometry (MS) detection.
-
Supercritical Fluid Chromatography (SFC): A powerful "green" alternative that uses supercritical CO₂ as the main mobile phase. SFC often provides faster separations, higher efficiency, and significantly reduced organic solvent consumption compared to HPLC. It is particularly well-suited for high-throughput screening and preparative separations.
The diagram below provides a decision-making workflow for selecting the appropriate mode.
Caption: Decision tree for selecting a chiral separation mode.
Core Troubleshooting Guide
This section addresses the most common problems encountered during chiral method development.
Symptom: Poor or No Resolution (Rs < 1.5)
This is the most common starting problem. The "no universal CSP" rule means that column screening is an essential first step in method development.
Causality & Solution: Chiral recognition is highly specific. A CSP that works for one compound may not work for a closely related one.
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Verify Column Suitability: Confirm that you are using a well-established chiral column, such as a polysaccharide-based phase (e.g., CHIRALPAK®, CHIRALCEL®).
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Screen Multiple CSPs: The best practice is to screen your analyte on a set of 4-6 columns with complementary selectivities (e.g., different amylose and cellulose derivatives).
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Check Column Health: An old or contaminated column will lose its resolving power. Test the column with a known standard to ensure it is performing to specification. If not, follow the column washing protocol.
Mobile phase composition is the most powerful parameter for optimizing selectivity after choosing a CSP.
Causality & Solution: The organic modifier (alcohol) in the mobile phase directly competes with the analyte for interaction sites on the CSP. Changing its type or concentration alters the thermodynamics of the chiral recognition process.
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Adjust Modifier Percentage (Strength): In Normal Phase (e.g., Hexane/Isopropanol), a lower percentage of alcohol generally increases retention and can improve resolution. Systematically vary the alcohol content in small increments (e.g., from 10% down to 5%, or up to 20%).
-
Change the Modifier Type: Switching the alcohol can dramatically change selectivity. The elution strength and interaction properties follow this general order: Methanol > Ethanol > Isopropanol (IPA) . If you are getting no separation with IPA, try switching to Ethanol.
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Explore Additives: If your peaks are broad or show some hint of separation, adding a small amount (0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can sometimes induce or significantly improve resolution, especially for acidic or basic analytes.
Temperature has a significant, albeit complex, effect on chiral separations.
Causality & Solution: Chiral recognition is an enthalpically and entropically driven process.
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Lowering Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) enhances the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution. This is often the most effective way to improve a marginal separation.
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Increasing Temperature: While less common, in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers. This is compound-dependent and worth exploring if lowering the temperature fails.
-
Key Insight: Temperature should be precisely controlled, as even small fluctuations can affect retention time and resolution.
The following diagram illustrates a systematic workflow for troubleshooting poor resolution.
Caption: Troubleshooting workflow for poor chiral resolution.
Symptom: Asymmetric Peaks (Tailing or Fronting)
Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by column overload.
Causality & Solution:
-
Secondary Ionic Interactions: Xanthoanthrafils often have acidic phenolic hydroxyl groups. These can interact strongly with residual silanols on the silica support, causing tailing.
-
Solution: Add a small amount (0.1% v/v) of an acidic modifier like formic acid or TFA to the mobile phase. This suppresses the ionization of both the analyte and the silanols, leading to sharper peaks.
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-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves, you were overloading the column.
-
-
Column Contamination: Buildup of strongly retained impurities can create active sites that cause tailing.
-
Solution: Follow the recommended column cleaning and regeneration protocol.
-
Peak fronting is less common than tailing and is usually a clear sign of either high sample concentration (overload) or a problem with how the sample is dissolved.
Causality & Solution:
-
Sample Overload: Similar to tailing, very high concentrations can lead to fronting. The solution is to dilute the sample.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to be distorted and front.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.
-
Experimental Protocols
Protocol 1: Systematic Chiral Method Development Screening
This protocol provides a structured approach to efficiently screen for optimal separation conditions.
Objective: To identify a suitable CSP and mobile phase combination for the chiral separation of a Xanthoanthrafil sample.
Materials:
-
Set of 4-6 chiral columns (e.g., Amylose-SA, Cellulose-SB, Cellulose-SC, etc.).
-
HPLC or SFC system with column switching capabilities (recommended).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
Procedure:
-
Prepare Stock Solutions:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Mobile Phase C: Ethanol (EtOH)
-
Prepare separate additive-containing mobile phases if needed (e.g., n-Hexane/IPA with 0.1% TFA).
-
-
Column Installation & Equilibration: Install the first column. Equilibrate with the starting mobile phase for at least 20-30 column volumes.
-
Initial Screening Run (Gradient): Perform a rapid gradient screen to determine if the compound elutes and to get an initial estimate of retention.
-
Example Gradient: 5% to 50% modifier (IPA or EtOH) in Hexane over 10 minutes.
-
Rationale: A gradient quickly covers a wide range of solvent strengths to find the approximate elution conditions.
-
-
Isocratic Method Development: Based on the gradient result, calculate an appropriate starting isocratic condition.
-
Rule of Thumb: A good starting isocratic percentage is typically 10-15% lower than the modifier percentage at which the peak eluted in the gradient run.
-
-
Systematic Screening: Run your sample on each column with a primary mobile phase system (e.g., Hexane/IPA). If no separation is found, switch to the secondary system (e.g., Hexane/EtOH).
-
This process is outlined in the table below.
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Table: Method Scouting Strategy
| Screening Phase | Columns | Primary Mobile Phase System | Secondary Mobile Phase System | Notes |
| Phase 1 | Column 1: Amylose-SA | Hexane/IPA (90:10) | Hexane/EtOH (95:5) | Log resolution, retention time, and peak shape for each condition. |
| Column 2: Cellulose-SB | Hexane/IPA (90:10) | Hexane/EtOH (95:5) | A systematic screening approach increases the probability of success. | |
| Column 3: Cellulose-SC | Hexane/IPA (90:10) | Hexane/EtOH (95:5) | ||
| Phase 2 (If Needed) | Selected Columns | Additives | Temperature | If a promising condition is found (e.g., Rs > 1.0), proceed to optimization by testing additives or reducing temperature. |
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Optimization: Once a promising lead is identified (partial separation), fine-tune the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).
Protocol 2: Column Cleaning and Regeneration (Immobilized Polysaccharide CSPs)
Objective: To remove strongly retained contaminants and restore column performance.
Caution: Always consult the specific column manufacturer's instructions. This is a general guide for robust, immobilized phases. Do not use strong solvents like THF or DMF on coated phases.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
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Initial Flush: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes to remove buffered mobile phases.
-
Strong Solvent Wash: For immobilized columns, a stronger solvent can be used to remove very hydrophobic contaminants.
-
Flush with Tetrahydrofuran (THF) or Dichloromethane (DCM) for 20-30 column volumes.
-
-
Intermediate Flush: Flush again with 100% IPA for 20 column volumes to remove the strong solvent.
-
Re-equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved. This may take a significant amount of time.
-
Performance Check: Inject a QC standard to confirm that performance (resolution, peak shape) has been restored. If not, the column may be permanently damaged and require replacement.
References
- Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Applic
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- SFC: A Greener Approach to Analytical and Purification Applications.
- Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Applic
- Chiral HPLC Method Development. I.B.S. Scientific.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Supercritical Fluid Chiral Separ
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
Technical Support Center: Optimizing HPLC for Xanthophyll Analysis
An authoritative guide from our Senior Application Scientists.
A Note on Scope: This guide provides a comprehensive framework for optimizing High-Performance Liquid Chromatography (HPLC) parameters for xanthophylls and structurally related natural products. While the prompt specified "(S)-Xanthoanthrafil," publicly available, validated methods for this specific molecule are scarce. The principles outlined here for xanthophylls—a class of oxygenated carotenoids—are fundamentally applicable and serve as an expert-level starting point for developing a robust analytical method for similar compounds.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of HPLC methods for xanthophyll analysis.
A. Method Development & Initial Setup
Q1: What are the recommended starting conditions for analyzing a new xanthophyll sample?
A1: For initial method development, a reversed-phase (RP-HPLC) approach is standard due to the lipophilic nature of xanthophylls.[3][4] A C18 or C30 stationary phase is highly recommended, with C30 columns often providing superior resolution for carotenoid isomers.
A gradient elution is preferable to an isocratic one for complex samples or when analyzing compounds with a wide range of polarities.[5][6] This ensures that both more and less retained compounds are eluted with good peak shape in a reasonable timeframe.
Table 1: Recommended Starting HPLC Parameters for Xanthophyll Analysis
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
|---|---|---|
| Column | C18 or C30, 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size | C30 phases are specifically designed to enhance the separation of long-chain, hydrophobic molecules and their geometric isomers.[3] Smaller particle sizes increase column efficiency (N), leading to sharper peaks and better resolution.[7][8] |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification helps to protonate free silanol groups on the silica backbone, reducing peak tailing for any slightly basic impurities. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile generally provides lower backpressure and better UV transparency. A mixture, such as ACN:MeOH, can sometimes fine-tune selectivity (α). |
| Mobile Phase C | Methyl-tert-butyl ether (MTBE) or Dichloromethane (DCM) | A small percentage of a stronger, non-polar solvent is often required at the end of a gradient to elute highly non-polar compounds and clean the column. |
| Gradient | Start at 70-80% B, ramp to 95-100% B over 15-20 min, hold, then add C if needed. | This provides a robust starting point to screen for the compound's retention time. The gradient slope can then be optimized to improve the resolution of target peaks.[5] |
| Flow Rate | 0.8 - 1.5 mL/min (for 4.6 mm ID) or 0.2 - 0.5 mL/min (for 2.1 mm ID) | The flow rate should be adjusted based on column dimensions to maintain optimal linear velocity. Lower flow rates can sometimes improve resolution but will increase run time.[8] |
| Column Temp. | 25 - 40 °C | Elevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency. However, thermal degradation is a risk for some natural products.[5][8] |
| Detection | Diode Array Detector (DAD/PDA) at 440-480 nm | Xanthophylls exhibit strong absorbance in this range. A DAD allows for the simultaneous acquisition of spectra, which is invaluable for peak purity assessment and compound identification.[9] |
| Injection Vol. | 5 - 20 µL | Should be minimized to prevent band broadening. The injection solvent should be weaker than the initial mobile phase to avoid peak distortion. |
Q2: How do I choose between a C18 and a C30 column?
A2: The choice depends on the complexity of your sample.
-
C18 Columns: These are excellent general-purpose reversed-phase columns suitable for many xanthophylls. They separate primarily based on hydrophobicity.
-
C30 Columns: These are considered the gold standard for carotenoid and xanthophyll separations. The longer alkyl chains provide increased shape selectivity, enabling the separation of closely related isomers (e.g., cis/trans isomers) that may co-elute on a C18 column.[3] If you need to resolve geometric isomers or separate the target analyte from a complex matrix of similar structures, a C30 column is the superior choice.
B. Data Quality & Interpretation
Q3: My peak is showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing, where the back half of the peak is drawn out, is a common issue. A symmetrical peak should have a USP tailing factor (T) close to 1.0; values greater than 1.5 are generally problematic.
-
Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds, this can be an ionic interaction with deprotonated (ionized) silanol groups on the silica surface of the column packing. Other causes include column contamination, column voids (a settled packing bed), or using an injection solvent that is too strong.[10]
-
Solutions:
-
Mobile Phase pH: If your analyte has a basic functional group, slightly lowering the mobile phase pH (e.g., adding 0.1% formic acid) can protonate the silanols and reduce these secondary interactions.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try diluting your sample.[10]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent weaker than or equal in strength to your initial mobile phase.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause active sites and lead to tailing.[11]
-
Column Wash: If the column is contaminated, follow the manufacturer's instructions for a rigorous washing procedure, often involving flushing with a series of strong solvents.
-
Q4: My retention times are shifting between injections. Why is this happening?
A4: Unstable retention times compromise data reliability. The cause is typically related to the system's physical or chemical environment.[10][12]
-
Causality & Solutions:
-
Inadequate Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Increase the equilibration time between runs.
-
Mobile Phase Composition: Inconsistently prepared mobile phase is a frequent cause. Ensure accurate measurements and thorough mixing. If using an on-line mixer, check that the proportioning valve is functioning correctly.[12] Air bubbles can also cause issues; always degas solvents before use.[10]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Using a temperature-controlled column compartment is critical for reproducibility.[5][10]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, the column may need to be replaced.
-
Q5: I have two peaks that are not fully separated (co-eluting). How can I improve the resolution?
A5: Resolution (Rs) is the measure of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.[13] Resolution is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[7]
-
Causality & Solutions:
-
Increase Retention Factor (k): This refers to how long the analyte is retained on the column. For reversed-phase HPLC, increasing retention is achieved by making the mobile phase weaker (i.e., reducing the percentage of the organic solvent). This gives the peaks more time to separate but increases the analysis time.[7]
-
Improve Selectivity (α): This is the most powerful way to improve resolution and refers to the chemical "distinction" between two analytes by the chromatographic system.[7][13]
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Change the organic solvent (e.g., from acetonitrile to methanol, or use a mix).
-
Change the stationary phase (e.g., from C18 to C30 or a phenyl-hexyl phase).
-
Adjust the mobile phase pH.
-
-
Increase Efficiency (N): Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Use a column with smaller particles (e.g., 3 µm → 1.9 µm).
-
Use a longer column.
-
Optimize the flow rate (lower flow rates often increase efficiency).[8]
-
-
Part 2: Troubleshooting Workflow & In-Depth Protocols
Systematic Troubleshooting Guide
When encountering a problem, a logical, systematic approach is key. Blaming the column immediately is a common but often incorrect assumption.[12]
This diagram outlines a logical decision-making process for addressing co-eluting peaks, based on the fundamental resolution equation.
Caption: A step-by-step workflow for diagnosing and fixing poor peak resolution in HPLC.
Table 2: Comprehensive HPLC Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Peak Tailing | Secondary silanol interactions; Column overload; Column contamination/void.[10] | Add 0.1% acid to mobile phase; Dilute sample; Wash or replace column. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase.[10] | Dilute sample; Re-dissolve sample in initial mobile phase or a weaker solvent. |
| Split Peaks | Partially clogged column frit; Column void/channel; Mismatch between injection solvent and mobile phase.[14] | Reverse-flush column (check manual); Replace column; Ensure sample is dissolved in mobile phase. |
| Retention Time Drift | Poor column equilibration; Temperature fluctuation; Mobile phase composition change; Column aging.[10][12] | Increase equilibration time; Use a column oven; Prepare fresh mobile phase; Replace column. |
| High Backpressure | Blockage in system (tubing, guard, or column); Particulates in sample; Mobile phase precipitation.[10][14] | Systematically disconnect components to isolate blockage; Filter all samples (0.22 or 0.45 µm); Ensure mobile phase components are miscible. |
| Noisy Baseline | Air bubble in detector/pump; Contaminated mobile phase; Detector lamp failing.[10] | Purge pump and detector; Use fresh, HPLC-grade solvents; Replace detector lamp. |
Experimental Protocol: Validated HPLC Method for Xanthophyll Quantification
This protocol provides a self-validating system for the analysis of a xanthophyll standard. It incorporates system suitability checks as mandated by pharmacopeias and regulatory bodies.[11][15]
1. Objective: To develop and validate a robust RP-HPLC method for the quantification of a target xanthophyll.
2. Materials & Reagents:
-
HPLC System with Gradient Pump, Autosampler, Column Oven, and DAD.
-
Column: C30 Reversed-Phase, 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: Water, HPLC Grade.
-
Mobile Phase B: Acetonitrile:Methanol (80:20, v/v), HPLC Grade.
-
Mobile Phase C: Methyl-tert-butyl ether (MTBE), HPLC Grade.
-
Diluent: Dichloromethane:Methanol (50:50, v/v).
-
Xanthophyll Reference Standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 450 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 80% B, 20% A
-
20.0 min: 100% B
-
20.1 min: 70% B, 30% C
-
25.0 min: 70% B, 30% C (Column Wash)
-
25.1 min: 80% B, 20% A (Return to Initial)
-
35.0 min: End of Run (Equilibration)
-
4. Procedure:
-
Mobile Phase Preparation: Prepare mobile phases B and C. Filter all aqueous phases through a 0.45 µm filter and degas all mobile phases for 15 minutes using an ultrasonic bath or online degasser.
-
Standard Preparation: Prepare a stock solution of the xanthophyll reference standard at 1 mg/mL in diluent. From this, create a working standard at 10 µg/mL. Protect from light.
-
Sample Preparation: Extract the sample using an appropriate method and dissolve the final extract in the diluent to an expected concentration of ~10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST):
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution six times consecutively.
-
Acceptance Criteria:
-
-
Analysis: Once the system passes the SST, inject the prepared samples. Bracket the samples with periodic injections of the working standard to monitor for any drift.
5. Method Validation (per ICH Q2(R2) Guidelines): This protocol must be followed by a full validation to be considered GMP-compliant.[16][17][18] The validation should assess:
-
Specificity: Ensure no interference from excipients or degradation products.
-
Linearity: Analyze a minimum of five concentrations across the expected range.
-
Accuracy & Precision: Perform repeatability and intermediate precision studies.
-
Range: Define the upper and lower concentrations for which the method is accurate and precise.[19][20]
-
Robustness: Intentionally vary parameters like temperature (±2°C), flow rate (±10%), and mobile phase composition to ensure the method remains reliable.[20]
Part 3: Regulatory Context & Method Adjustments
Adherence to Pharmacopeial Guidelines
When working with methods described in a pharmacopeia (e.g., USP, EP), any adjustments must fall within specified allowable limits to avoid the need for full re-validation.[11][21] The recent updates to USP General Chapter <621> and its EP/BP harmonized versions grant more flexibility to modernize methods, for instance, by moving from HPLC to UHPLC technology to save time and solvent.[22][23][24][25]
Table 3: Summary of Allowable HPLC Method Adjustments (Isocratic & Gradient)
| Parameter | USP <621> Allowable Adjustment | European Pharmacopoeia (EP 2.2.46) Allowable Adjustment |
|---|---|---|
| Column Length | -70% to +100% | ± 70% (Isocratic); ± 70% (Gradient)[26][27] |
| Inner Diameter | Can be changed provided linear velocity is maintained. | ± 25% (Isocratic); ± 25% (Gradient)[26][27] |
| Particle Size | Can be reduced, but the ratio of L/dp (Length/particle size) must be within -25% to +50% of the original. | -50% (Isocratic); No adjustment permitted (Gradient)[26] |
| Flow Rate | Can be adjusted to maintain resolution and elution order. | ± 50% (Isocratic); Adjusted as needed for column dimension changes (Gradient).[26][27] |
| Column Temp. | ± 10 °C | ± 10 °C (Isocratic); ± 5 °C (Gradient)[26][27] |
| Mobile Phase pH | ± 0.2 units | ± 0.2 units (Isocratic); No adjustment permitted (Gradient)[26] |
| Buffer Conc. | ± 10% | ± 10% (Isocratic); No adjustment permitted (Gradient)[26] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
- U.S. Food and Drug Administration. (2015).
- gmp-compliance.org. (n.d.).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Lab Manager. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Scribd. (n.d.). HPLC Adjustments EP Methods.
- Drawell. (n.d.).
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines.
- Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods.
- ResearchGate. (n.d.).
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Element. (n.d.). Allowable Adjustments to European Pharmacopeia (EP) Methods.
- Pharmaguideline. (2024).
- UNIV OF MISSISSIPPI. (n.d.). High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry.
- MACHEREY-NAGEL. (n.d.). Drug analysis according to pharmacopoeia.
- Inacom Instruments. (n.d.).
- Element Lab Solutions. (n.d.).
- MDPI. (n.d.).
- Wolfender, J.-L. (2009). HPLC in natural product analysis: the detection issue. Planta Medica, 75(7), 719-734.
- ResearchGate. (2009). HPLC in Natural Product Analysis: The Detection Issue.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Thermo Fisher Scientific. (n.d.). New changes to the US Pharmacopeia: Reduce time and solvent usage with newer technology columns.
- The Analytical Scientist. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods.
- AMSbiopharma. (2025).
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method.
- YouTube. (2025). Understanding ICH Q2(R2)
- International Council for Harmonisation. (2023).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- PubMed. (n.d.). Analysis of xanthophylls in corn by HPLC.
- National Institutes of Health. (n.d.). Xanthophyll.
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (n.d.). HPLC analysis of macular xanthophylls.
- ChemicalBook. (2025). Xanthophyll.
- ResearchGate. (2025). An Improved HPLC Method for Rapid Analysis of the Xanthophyll Cycle Pigments.
- Cellulose Chemistry and Technology. (2012).
- PubMed. (n.d.). HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection.
- PubMed. (2003).
- ChemicalBook. (n.d.). 127-40-2 CAS MSDS (Xanthophyll) Melting Point Boiling Point Density CAS Chemical Properties.
Sources
- 1. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 2. HPLC in natural product analysis: the detection issue [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
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- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 11. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. inacom.nl [inacom.nl]
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- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Enhancing the Solubility of (S)-Xanthoanthrafil for In Vitro Studies
Welcome to the technical support center for researchers working with (S)-Xanthoanthrafil and other similarly challenging lipophilic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with both the theoretical understanding and practical protocols needed to overcome solubility hurdles in your in vitro experiments.
Given that this compound is a specific and likely novel xanthophyll derivative, this guide leverages established principles for enhancing the solubility of poorly water-soluble, lipophilic natural products, a class to which xanthophylls belong[1][2]. The strategies outlined here are designed to be broadly applicable and provide a systematic approach to formulation development for your compound of interest.
Part 1: Foundational Questions & Initial Strategy
FAQ 1: I've received a new batch of this compound, and the datasheet indicates poor aqueous solubility. Where do I even begin for my cell-based assays?
This is the most common challenge for highly lipophilic compounds like xanthophylls[2][3]. The primary goal is to dissolve the compound in a concentrated stock solution using an organic solvent, which can then be diluted into your aqueous cell culture medium to the final working concentration while maintaining solubility and minimizing solvent toxicity.
Your initial and most crucial step is to determine a suitable organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capacity for a wide range of compounds and its general acceptance in cell culture at low concentrations[4].
Here is a logical workflow to begin your experiments:
Caption: Initial workflow for preparing a stock solution.
Causality Explained: We start with DMSO because it's a powerful aprotic solvent capable of disrupting the crystal lattice energy of solid compounds and forming favorable interactions with lipophilic molecules[5]. Creating a highly concentrated stock (e.g., 1000-10,000x your highest final concentration) is critical. This strategy ensures that the volume of organic solvent added to your aqueous media is minimal, thereby reducing the risk of solvent-induced artifacts or cytotoxicity[4][6].
FAQ 2: My this compound dissolved perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and how do I fix it?
This is a classic problem known as "solvent-shift" precipitation. Your compound is soluble in the high-concentration organic solvent (DMSO), but when this stock solution is diluted into the aqueous environment of your culture medium, the DMSO concentration plummets. The compound is then suddenly exposed to water, a poor solvent for it, causing it to crash out of solution[7][8].
Troubleshooting this issue involves a multi-pronged approach focusing on both procedural technique and formulation science.
Immediate Troubleshooting Steps:
-
Modify Your Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting the stock in a small volume of media first, while vortexing or pipetting vigorously to promote rapid dispersion[6][8]. This can sometimes create a transiently stable, supersaturated solution or a fine colloidal suspension suitable for short-term experiments.
-
Increase the Final DMSO Concentration (with caution!): Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines can handle up to 1%[4]. However, this is cell-line dependent and must be validated . Run a vehicle control experiment to test the effect of different DMSO concentrations on your specific cells' viability and function. Increasing the final DMSO percentage allows the medium to better accommodate the hydrophobic compound.
-
Lower the Working Concentration: Your target concentration might simply be above the kinetic solubility limit of this compound in the final assay conditions. Test a range of lower concentrations to see if precipitation can be avoided.
If these immediate steps fail, you need to consider more advanced formulation strategies.
Part 2: Advanced Solubilization Strategies & Protocols
FAQ 3: The simple troubleshooting steps didn't work. What are my other options for solubilizing this compound?
When standard DMSO-based approaches are insufficient, the next step is to use excipients that can encapsulate or form complexes with the drug molecule, effectively shielding it from the aqueous environment. For in vitro studies, cyclodextrins are an excellent and widely used choice[9][10][11].
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[11][12]. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex"[5][10].
| Cyclodextrin Type | Cavity Size (Å) | Key Characteristics & Recommended Use |
| α-Cyclodextrin (α-CD) | 4.7 - 5.3 | Smallest cavity; suitable for small, linear molecules. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Most commonly used due to versatile cavity size. Limited aqueous solubility itself. |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3 | Largest cavity; for bulkier molecules. |
| HP-β-CD (Hydroxypropyl-β-CD) | 6.0 - 6.5 | Chemically modified β-CD with significantly higher aqueous solubility and lower toxicity. Often the best choice for in vitro applications. [9][13] |
| SBE-β-CD (Sulfobutylether-β-CD) | 6.0 - 6.5 | Anionic derivative with very high solubility. Often used in parenteral formulations. |
Why choose HP-β-CD? For cell-based assays, HP-β-CD is generally preferred over natural β-CD because its own high water solubility prevents the complex from precipitating and it exhibits a better safety profile[12][13]. Studies have shown that cyclodextrins like HP-β-CD can be used in cell culture with minimal impact on cellular processes at appropriate concentrations[14][15].
Protocol 1: Solubility Enhancement of this compound using HP-β-CD
This protocol describes a method to prepare a stock solution of your compound using HP-β-CD. The goal is to determine the concentration of HP-β-CD required to solubilize your target concentration of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO (optional, for initial wetting)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your chosen aqueous buffer (e.g., PBS or cell culture medium without serum). Common concentrations to test are 5%, 10%, 20%, and 40% (w/v). Warm the solution slightly (to ~40-50°C) to aid in dissolving the HP-β-CD, then cool to room temperature.
-
Weigh Compound: Accurately weigh an amount of this compound into several separate sterile microcentrifuge tubes. The amount should be in excess of your target final concentration.
-
(Optional) Initial Wetting: Add a very small volume of DMSO (e.g., 1-2 µL) to the dry powder and mix to form a paste. This can help break up aggregates and facilitate interaction with the cyclodextrin.
-
Add HP-β-CD Solution: Add a fixed volume (e.g., 1 mL) of each of your prepared HP-β-CD solutions to the tubes containing the compound.
-
Incubate and Mix: Tightly cap the tubes and incubate them at room temperature with continuous agitation (e.g., on a rotator or shaker) for 24-48 hours. This allows the system to reach equilibrium. Intermittent vortexing and sonication can accelerate the process.
-
Separate Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved material.
-
Quantify Solubilized Compound: Carefully collect the supernatant. This supernatant represents the saturated solution of this compound in that specific concentration of HP-β-CD. Quantify the concentration of your compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Determine Optimal Formulation: Plot the measured solubility of this compound against the HP-β-CD concentration. This will show you the required cyclodextrin concentration to achieve your desired stock concentration.
Self-Validation: Always prepare a vehicle control containing the same final concentration of HP-β-CD in your cell culture medium to treat a parallel set of cells. This is crucial to ensure that the cyclodextrin itself is not causing any biological effects in your assay.[14]
Part 3: Troubleshooting & Best Practices
FAQ 4: How can I be sure my compound is truly dissolved and not just a fine suspension? And how do I determine the maximum soluble concentration?
Visual inspection can be deceptive. A solution that appears clear may still contain nano-sized particles or be a colloidal suspension, which can lead to inconsistent results. A more rigorous approach is needed to determine the true solubility.
Kinetic vs. Thermodynamic Solubility:
-
Kinetic Solubility: This is measured after a short incubation time by adding a DMSO stock to an aqueous buffer, as is common in high-throughput screening. It often represents a supersaturated state and can overestimate true solubility.[16][17]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over a longer period (24-72 hours). This is the "gold standard" but is lower throughput.[18]
For most in vitro applications, understanding the kinetic solubility is highly relevant as it mimics how the compound is introduced into the assay.
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid way to estimate the kinetic solubility of this compound in your assay buffer. Nephelometry measures the amount of light scattered by undissolved particles.
Materials:
-
High-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Assay buffer (e.g., PBS or serum-free cell culture medium).
-
Clear 96-well or 384-well plates.
-
A plate reader with nephelometry or light-scattering capability.
Methodology:
-
Prepare Plate: Add your assay buffer to the wells of the microplate.
-
Prepare Serial Dilution: In a separate plate, perform a serial dilution of your high-concentration DMSO stock in 100% DMSO. This ensures the DMSO concentration remains constant during dilution.
-
Add Compound to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO dilution plate into the corresponding wells of the assay buffer plate. This will create a range of final compound concentrations with a fixed final DMSO concentration (e.g., 1-2%).
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure Light Scatter: Read the plate on a nephelometer. The point at which the light scattering signal begins to increase sharply above the baseline indicates the onset of precipitation. This concentration is your approximate kinetic solubility limit.
Caption: Decision tree for selecting a solubilization method.
References
- World Pharma Today.
- Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Biosynth. (2024). Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
- MDPI. (2022).
- Trivedi, R., & Kompella, U. B. (2010). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- Vergote, V., et al. (2021).
- Qureshi, A., et al. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Griveau, A., et al. (2022).
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- Savjani, K. T., et al. (2019).
- Nielsen, D. S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
- Thorsteinn, L. (2002).
- Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Parveen Sadiq, S. (2022). Why does a compound that dissolve in DMSO, precipitates with media?
- Shah, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- Minda, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- What is Xantofyl Palmit
- Pereira, L., et al. (2021). Chemical structure of the main xanthophylls present in algae.
- BYJU'S. Xanthophyll Definition.
Sources
- 1. What is Xantofyl Palmitate used for? [synapse.patsnap.com]
- 2. byjus.com [byjus.com]
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- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing racemization during Xanthoanthrafil synthesis
A Guide to Minimizing Racemization and Achieving High Enantiopurity
Welcome to the technical support center for Xanthoanthrafil synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these stereochemically rich molecules. Xanthoanthrafils, as dimeric xanthones, possess axial chirality due to restricted rotation around the biaryl bond, a phenomenon known as atropisomerism. The control of this stereochemical feature is paramount for their biological activity and is a significant challenge in their synthesis.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization and achieve high enantiomeric excess (e.e.) in your synthetic campaigns.
I. Understanding the Challenge: Atropisomerism and Racemization in Xanthoanthrafil Synthesis
The core stereochemical challenge in Xanthoanthrafil synthesis is the atroposelective construction and maintenance of the biaryl axis. Unlike point chirality, axial chirality is dependent on the rotational barrier between the two xanthone moieties. If this barrier is too low, the atropisomers can interconvert, leading to a racemic mixture.
Mechanism of Racemization:
Racemization in atropisomeric biaryls typically occurs through rotation around the central C-C bond. The energy barrier to this rotation is influenced by several factors, including:
-
Steric Hindrance: Bulky groups ortho to the biaryl bond increase the rotational barrier, making the atropisomers more stable.
-
Electronic Effects: The electronic nature of the substituents can influence the bond length and rotational barrier.
-
Temperature: Higher temperatures provide the energy needed to overcome the rotational barrier, accelerating racemization.
-
Catalysts and Reagents: Certain reagents, particularly those that can engage in single-electron transfer (SET) with the biaryl system, can dramatically lower the rotational barrier by forming radical cation intermediates.[1] Copper catalysts, for instance, have been shown to promote racemization in some biaryl systems.[2]
The following diagram illustrates the rotational isomerization process that leads to racemization.
Caption: Figure 1. Racemization via rotational isomerization.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during Xanthoanthrafil synthesis, with a focus on practical, actionable solutions.
Question 1: My atroposelective oxidative coupling reaction is giving a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in the key biaryl bond-forming step is a frequent challenge. The root causes often lie in the catalyst system, reaction conditions, or substrate design.
-
Ineffective Chiral Ligand/Catalyst: The choice of chiral ligand or catalyst is critical. If you are using a ligand-based system (e.g., with copper or palladium), ensure the ligand is of high purity and appropriate for the specific transformation. The ligand's structure dictates the chiral environment during the C-C bond formation.
-
Suboptimal Reaction Temperature: Oxidative couplings can be highly temperature-sensitive. A temperature that is too high can lead to a non-selective background reaction or even racemization of the product if the rotational barrier is surmountable under the reaction conditions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Incorrect Stoichiometry of Reagents: The ratio of oxidant, catalyst, ligand, and substrate must be carefully optimized. An excess of oxidant or catalyst can sometimes lead to side reactions or decomposition of the chiral complex.
-
Solvent Effects: The solvent can influence the solubility of the catalyst and substrate, as well as the geometry of the active catalytic species. Screen a variety of solvents with different polarities and coordinating abilities.
Troubleshooting Steps:
-
Catalyst/Ligand Screening: If possible, screen a library of chiral ligands. Consider ligands with different steric and electronic properties.
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., from -20 °C to 40 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Concentration Scan: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired catalytic cycle.
-
Additive Screening: The addition of co-solvents or additives (e.g., molecular sieves to remove water) can sometimes improve enantioselectivity.
Question 2: I have successfully synthesized my target Xanthoanthrafil with high e.e., but I am observing a decrease in enantiopurity during downstream reactions or purification. Why is this happening?
Answer:
Loss of enantiopurity after the initial asymmetric synthesis is indicative of product racemization. This can be triggered by harsh reaction conditions or even during purification.
-
Harsh pH Conditions: Strongly acidic or basic conditions can sometimes catalyze the rotation around the biaryl bond, especially if the rotational barrier is not sufficiently high.
-
High Temperatures: As with the initial synthesis, subsequent reaction steps at elevated temperatures can provide the energy to overcome the rotational barrier.
-
Redox-Active Reagents: Reagents that can induce single-electron transfer (SET) can form a radical cation of your Xanthoanthrafil, which has a significantly lower barrier to rotation.[1]
-
Purification Method: Prolonged exposure to certain chromatography media (e.g., silica gel, which can be slightly acidic) or high temperatures during solvent evaporation can contribute to racemization.
Preventative Measures:
-
Mild Reaction Conditions: Whenever possible, use mild, neutral conditions for subsequent transformations.
-
Low-Temperature Reactions: Perform reactions at the lowest feasible temperature.
-
Avoid Redox-Active Reagents: Be cautious with reagents known to participate in SET processes.
-
Optimized Purification:
-
Use neutral or deactivated silica gel for chromatography.
-
Minimize the time the compound spends on the column.
-
Use a rotary evaporator at low temperature and pressure for solvent removal.
-
| Condition | Potential for Racemization | Recommendation |
| High Temperature (> 80 °C) | High | Use the lowest effective temperature for reactions and workup. |
| Strong Acid (e.g., conc. HCl) | Moderate to High | Buffer reactions or use milder acidic conditions. |
| Strong Base (e.g., NaH, LDA) | Moderate to High | Use non-nucleophilic, sterically hindered bases where possible.[3] |
| Redox-Active Metals (e.g., Cu(II)) | Moderate to High | Use stoichiometric reagents or carefully controlled catalytic amounts. |
| Prolonged Chromatography | Low to Moderate | Minimize purification time and use neutral stationary phases. |
Question 3: I am considering using a chiral auxiliary for my synthesis. What are the key considerations?
Answer:
Chiral auxiliaries are an excellent strategy for controlling stereochemistry.[4] A chiral auxiliary is temporarily attached to your xanthone monomer, directs the stereochemical outcome of the biaryl coupling, and is then removed.
Key Considerations:
-
Ease of Installation and Removal: The auxiliary should be easy to attach to your starting material and remove from the product without causing racemization or decomposition.
-
Diastereoselectivity: The auxiliary must provide a strong facial bias during the coupling reaction, leading to a high diastereomeric excess.
-
Recovery of the Auxiliary: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.
-
Compatibility: The auxiliary must be stable to the conditions of the coupling reaction and any other synthetic steps before its removal.
The workflow for a chiral auxiliary-based approach is as follows:
Caption: Figure 2. Chiral auxiliary strategy.
III. Experimental Protocol: Atroposelective Synthesis via Oxidative Coupling
The following is a representative, generalized protocol for the atroposelective synthesis of a Xanthoanthrafil derivative using a copper-catalyzed oxidative coupling with a chiral diamine ligand. Note: This is a template protocol and must be optimized for your specific substrate.
Reaction:
(A generic reaction scheme showing two xanthone monomers coupling in the presence of a chiral catalyst to form a dimeric Xanthoanthrafil would be placed here).
Materials:
-
Substituted Xanthone Monomer (1.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
(S,S)-N,N'-Dimethyl-1,2-diphenylethylenediamine (Chiral Ligand) (12 mol%)
-
2,6-Lutidine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add CuI (10 mol%) and the chiral ligand (12 mol%).
-
Solvent and Base: Add anhydrous DCM via syringe, followed by 2,6-lutidine (2.2 eq). Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Substrate Addition: Dissolve the xanthone monomer (1.0 eq) in a minimal amount of anhydrous DCM and add it to the reaction flask via syringe.
-
Oxidant Addition: Add Ag₂O (1.5 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on neutral silica gel, using a gradient of hexanes and ethyl acetate.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
IV. References
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2018). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 57(24), 6982-7003.
-
Cui, Y., Wang, Y., & Zhu, J. (2021). Copper-Catalyzed Atroposelective C-H Arylation. Accounts of Chemical Research, 54(17), 3433-3447.
-
Wezeman, T., Brase, S., & Masters, K. S. (2015). Xanthone dimers: A compound family which is both common and privileged. Natural Product Reports, 32(1), 6-28.
-
Broustal, G., & Campagne, J. M. (2010). Recent developments in the synthesis of natural and unnatural xanthones. Natural Product Reports, 27(6), 848-872.
-
Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401.
-
Lewis, J. R., & Warrington, B. H. (1964). Oxidative coupling. Part VI. Synthesis of xanthones. Journal of the Chemical Society (Resumed), 5074-5076.
-
Resende, D. I. S. P., Fernandes, C., Silva, F., & Sousa, M. E. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers, 7(18), 2736-2771.
-
Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 36(1), 1-4.
Sources
Addressing poor resolution in chiral chromatography of Xanthoanthrafil
Welcome to our dedicated technical support resource for resolving challenges in the chiral chromatography of Xanthoanthrafil. This guide is crafted for researchers, scientists, and drug development professionals who are aiming to achieve baseline separation of Xanthoanthrafil enantiomers. My objective is to provide not just procedural steps, but a deep-seated understanding of the chromatographic principles involved, empowering you to troubleshoot effectively and develop robust analytical methods.
Core Principles of Chiral Separation
The successful separation of enantiomers, such as those of Xanthoanthrafil, hinges on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1][2] The differential stability of these complexes leads to varying retention times and, consequently, separation. The mobile phase plays a critical role by modulating these interactions.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing poor resolution (Rs < 1.5) or complete co-elution of Xanthoanthrafil enantiomers. Where should I begin troubleshooting?
Poor or non-existent resolution is the most common challenge in chiral method development and typically points to a suboptimal choice of either the chiral stationary phase (CSP) or the mobile phase.[1][3]
-
Chiral Stationary Phase (CSP) Selection: The CSP is the heart of the chiral separation. For aromatic compounds like Xanthoanthrafil, which belongs to the xanthone class, polysaccharide-based and Pirkle-type CSPs are excellent starting points due to their diverse chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric hindrance.[4][5][6] If your current CSP is not providing any separation, a screening of different CSPs is the most logical step.[7]
-
Mobile Phase Composition: The mobile phase composition dictates the strength of the interactions between the Xanthoanthrafil enantiomers and the CSP. The choice of organic modifier (e.g., isopropanol, ethanol) and the presence of additives can dramatically influence selectivity.[8]
The following diagram outlines a systematic approach to troubleshooting poor resolution:
Caption: A systematic workflow for troubleshooting poor resolution in the chiral chromatography of Xanthoanthrafil.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms: Asymmetrical peaks with a tailing factor > 1.5 or fronting.
Causality: Peak tailing is often due to secondary interactions, such as the interaction of acidic or basic functional groups on the analyte with active sites on the silica support of the CSP.[9] It can also be a sign of column overload. Peak fronting is less common but may indicate sample overload or poor solubility of the sample in the mobile phase.[10]
Troubleshooting Protocol:
-
Mobile Phase Additives: The addition of a small amount of an acidic or basic modifier can significantly improve peak shape.
-
For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase can suppress unwanted ionic interactions and improve peak symmetry.[11]
-
For basic analytes, 0.1% diethylamine (DEA) is a common and effective additive.
-
-
Sample Concentration: Injecting too much sample can lead to column overload and peak distortion.
-
Action: Prepare serial dilutions of your sample (e.g., 50% and 10% of the original concentration) and inject them. If peak shape improves with lower concentration, you are likely overloading the column.
-
-
Sample Solvent: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.
-
Action: Whenever possible, dissolve your sample in the mobile phase.
-
Table 1: Mobile Phase Additives for Peak Shape Improvement
| Analyte Type | Recommended Additive | Concentration | Mechanism of Action |
| Acidic | Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% | Suppresses ionization of the analyte and silanol groups on the stationary phase. |
| Basic | Diethylamine (DEA) | 0.1% | Masks active silanol sites on the stationary phase. |
Issue 2: Irreproducible Retention Times and/or Resolution
Symptoms: Retention times and resolution vary between injections or analytical runs.
Causality: Lack of reproducibility is often linked to insufficient column equilibration, changes in mobile phase composition over time, or fluctuations in column temperature.[12]
Troubleshooting Protocol:
-
Column Equilibration: Chiral separations can be sensitive to column equilibration.
-
Action: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes.
-
-
Mobile Phase Preparation: The volatile components of the mobile phase can evaporate over time, altering its composition.
-
Action: Prepare fresh mobile phase daily and keep it in a sealed container. Ensure thorough mixing.
-
-
Temperature Control: Temperature fluctuations can significantly impact chiral separations.[13][14][15][16]
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to screen for a suitable CSP for Xanthoanthrafil.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of racemic Xanthoanthrafil in a suitable solvent (e.g., ethanol or isopropanol).
-
Select CSPs: Choose a set of at least three to four CSPs with diverse chiral selectors. A recommended starting set is:
-
An amylose-based CSP (e.g., Chiralpak® IA or AD)
-
A cellulose-based CSP (e.g., Chiralcel® OD or OJ)
-
A Pirkle-type CSP (e.g., (S,S)-Whelk-O1)[17]
-
-
Initial Screening Conditions:
-
Mobile Phase A: 90:10 Hexane/Isopropanol
-
Mobile Phase B: 90:10 Hexane/Ethanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV (select an appropriate wavelength for Xanthoanthrafil)
-
-
Execution:
-
For each CSP, equilibrate with Mobile Phase A for 30 column volumes.
-
Inject the Xanthoanthrafil stock solution.
-
If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate before injecting.
-
-
Evaluation: Compare the chromatograms for all CSP and mobile phase combinations. Look for the conditions that provide the best selectivity (α) and resolution (Rs).
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
New Chiral Stationary Phases Based on Xanthone Derivatives for Liquid Chromatography. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Liquid Chromatographic Separation of MM 302 Da Polycyclic Aromatic Hydrocarbons in Synthetic Mixtures Using Chiral Stationary Ph. Taylor & Francis Online. [Link]
-
New chiral stationary phases based on xanthone derivatives for liquid chromatography. Europe PMC. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Full article: Liquid Chromatographic Separation of MM 302 Da Polycyclic Aromatic Hydrocarbons in Synthetic Mixtures Using Chiral Stationary Phase Material. Taylor & Francis Online. [Link]
-
Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Chromatography. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
New chiral stationary phases based on xanthone derivatives for liquid chromatography. ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH. [Link]
-
Liquid Chromatographic Separation of MM 302 Da Polycyclic Aromatic Hydrocarbons in Synthetic Mixtures Using Chiral Stationary Phase Material. Taylor & Francis Online. [Link]
-
Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. ResearchGate. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies. PubMed. [Link]
-
Enantioselectivity of Chiral Derivatives of Xanthones in Virulence Effects of Resistant Bacteria. PMC - PubMed Central. [Link]
-
(PDF) Dual application of chiral derivatives of xanthones in medicinal chemistry and liquid chromatography. ResearchGate. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. JETIR. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. hplc.today [hplc.today]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. jetir.org [jetir.org]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Analytical Solutions for Trace Level Detection
Welcome to the technical support center dedicated to the refinement of analytical methods for challenging compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of (S)-Xanthoanthrafil and analogous complex aromatic molecules. Our focus is on robust, validated methodologies, primarily centered around Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of Trace Level Analysis
This compound, a complex polycyclic aromatic compound, presents significant analytical challenges at trace levels, particularly in complex matrices such as plasma, urine, or tissue homogenates.[1] The inherent nature of these matrices can introduce interferences that compromise sensitivity, accuracy, and reproducibility.[2][3] Key obstacles include matrix effects leading to ion suppression or enhancement, low ionization efficiency of the target analyte, and analyte instability.[4][5]
This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address the common issues encountered during method development and execution. Each section provides not just a solution, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation & Extraction
Question 1: I am seeing significant ion suppression and poor recovery for this compound from plasma samples. What is the likely cause and how can I fix it?
Answer:
This is a classic manifestation of matrix effects , a phenomenon where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] In plasma, the most common culprits are phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[1]
Troubleshooting Protocol:
-
Initial Diagnosis - Post-Column Infusion: To confirm that matrix effects are the issue, perform a post-column infusion experiment.
-
Continuously infuse a standard solution of this compound into the MS source post-column.
-
Inject a blank, protein-precipitated plasma extract onto the LC system.
-
A significant drop in the analyte's signal at the elution times of matrix components confirms ion suppression.
-
-
Refining Sample Cleanup - Solid-Phase Extraction (SPE): A simple protein precipitation is often insufficient. Implementing a robust Solid-Phase Extraction (SPE) protocol is critical for removing phospholipids and other interferences.[6][7]
-
Mechanism: SPE separates compounds based on their physical and chemical properties. For a moderately polar aromatic compound like this compound, a reversed-phase SPE approach is often a good starting point.[8] This method retains the analyte based on hydrophobic interactions while allowing more polar matrix components to be washed away.[9]
-
Workflow:
Caption: Solid-Phase Extraction (SPE) Workflow.
-
Recommended SPE Protocol:
-
| Step | Solvent/Solution | Purpose |
| Conditioning | 1 mL Methanol | To wet the sorbent and activate the functional groups. |
| Equilibration | 1 mL Water | To prepare the sorbent for the aqueous sample. |
| Loading | Pre-treated sample (e.g., plasma diluted with 4% H₃PO₄) | To bind the analyte to the C18 sorbent. |
| Wash 1 | 1 mL 5% Methanol in Water | To remove salts and highly polar interferences. |
| Wash 2 | 1 mL 40% Methanol in Water | To remove phospholipids and other medium-polarity interferences. |
| Elution | 1 mL Methanol or Acetonitrile | To desorb and collect the target analyte, this compound. |
| Final Step | Evaporate to dryness and reconstitute in mobile phase | To concentrate the analyte and ensure compatibility with the LC system. |
Category 2: LC-MS/MS Method Development
Question 2: My signal intensity for this compound is very low, even with a clean standard. How can I improve its ionization efficiency in ESI?
Answer:
Low signal intensity is often a result of poor ionization efficiency.[10] For compounds like xanthones and other complex aromatics, the mobile phase composition and ionization source settings are critical.[11] The goal is to promote the formation of protonated molecules ([M+H]^+) in positive mode or deprotonated molecules ([M-H]^-) in negative mode.
Troubleshooting Protocol:
-
Mobile Phase Optimization: The pH and organic modifiers of your mobile phase directly impact ionization.
-
Positive Ion Mode (ESI+): To enhance the formation of ([M+H]^+), an acidic mobile phase is required.
-
Action: Add a small amount of a volatile acid to both your aqueous (A) and organic (B) mobile phases. Formic acid is a common choice as it is an effective proton donor and is highly compatible with MS.[11]
-
-
Negative Ion Mode (ESI-): While less common for this compound class, if structural motifs support it (e.g., acidic protons), a basic mobile phase can be tested to promote ([M-H]^-). Ammonium hydroxide is a possible additive.
-
-
Solvent Choice:
-
Acetonitrile often provides better ionization efficiency than methanol due to its lower surface tension and viscosity, which facilitates droplet desolvation in the ESI source.[4]
-
Action: If you are using methanol, try switching to an acetonitrile-based mobile phase.
-
-
Source Parameter Optimization: Do not rely on default instrument settings. Systematically optimize source parameters to maximize the signal for your specific analyte.
-
Key Parameters: Capillary voltage, gas temperature, gas flow (nebulizer and drying gas), and nebulizer pressure.
-
Workflow: Use your instrument's manual or automated tuning feature. Infuse a standard solution of this compound and adjust each parameter individually to find the optimal value that maximizes signal intensity.
-
Table of Recommended Starting LC-MS/MS Parameters:
| Parameter | Recommended Setting (ESI+) | Rationale |
| LC Column | C18, < 2 µm particle size | High-resolution separation for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH and ionization across the gradient. |
| Gradient | 5% to 95% B over 5-10 minutes | Standard gradient for screening and initial method development. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC. |
| MS Capillary Voltage | 3.5 - 4.5 kV | Creates the electrospray; optimize for signal stability and intensity. |
| MS Gas Temp | 300 - 350 °C | Aids in solvent evaporation and desolvation of ions. |
| MS Nebulizer Gas | 35 - 50 psi | Assists in droplet formation. |
Category 3: Method Validation & Quality Control
Question 3: My calibration curve is non-linear at the lower concentration end. What could be causing this, and how do I ensure the method is valid according to regulatory standards?
Answer:
Non-linearity, especially at the lower limit of quantitation (LLOQ), can stem from several sources including matrix effects that are not consistent across the concentration range, analyte adsorption to vials or tubing, or carryover.[3][5] For regulated bioanalysis, demonstrating the method's fitness for purpose is paramount.[12][13]
Troubleshooting & Validation Workflow:
Caption: Method Validation and Troubleshooting Logic.
-
Investigate Carryover: Inject a blank solvent sample immediately after the highest concentration calibrator. If a peak for this compound is observed, carryover is an issue.
-
Solution: Improve the needle wash method on your autosampler. Use a wash solvent with a higher percentage of organic solvent and consider a multi-step wash.
-
-
Assess Matrix Factor: The "golden standard" approach is to quantitatively assess the matrix factor (MF).[5]
-
Procedure:
-
Analyze the analyte in a neat solution (Set A).
-
Analyze the analyte spiked into a post-extraction blank matrix sample (Set B).
-
MF = Peak Response in Set B / Peak Response in Set A. An MF < 1 indicates suppression; > 1 indicates enhancement.[5]
-
-
Solution: If the MF is inconsistent at low concentrations, your sample cleanup (SPE) may need further optimization to remove more interferences.
-
-
Method Validation According to FDA/ICH Guidance: A robust analytical method must be validated to ensure it is fit for its intended purpose.[12][14][15]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).[16]
-
Stability: You must prove the analyte is stable under various conditions:
-
Freeze-Thaw Stability: After several freeze-thaw cycles.
-
Short-Term Stability: At room temperature for the expected duration of sample handling.
-
Post-Preparative Stability: In the autosampler.
-
Long-Term Stability: Frozen for the expected storage duration.
-
Note: Compounds like xanthophylls can be sensitive to light, heat, and oxygen, making stability testing crucial.[17][18]
-
-
By systematically addressing these common pitfalls, you can develop a sensitive, robust, and reliable method for the trace level detection of this compound that meets the stringent requirements of the drug development industry.
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC–MS/MS bioanalysis. Retrieved from [Link]
-
Xing, J., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from [Link]
-
Li, W., et al. (2012). Phospholipid-based matrix effects in LC-MS bioanalysis. Ovid. Retrieved from [Link]
-
Xing, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Retrieved from [Link]
-
Ibrahim, M., et al. (2019). LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition. National Institutes of Health. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Jiang, H., et al. (2007). Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. PubMed. Retrieved from [Link]
- Getek, T. A., & Jones, W. T. (n.d.). Method for increasing ionization efficiency in mass spectroscopy. Google Patents.
-
Jones, K. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. Retrieved from [Link]
-
Aalizadeh, R., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Retrieved from [Link]
-
Tan, S., et al. (2023, December 6). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the LC-MS/MS analysis of xanthone compounds contained in the extract. Retrieved from [Link]
-
ResearchGate. (n.d.). UPLC-MS/MS chromatograms of xanthone extract containing internal standard (xanthone) as detected by SRM mode (A) and their corresponding tandem mass spectra (B). Retrieved from [Link]
-
Deakin University. (2021, November 1). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. Retrieved from [Link]
-
Aalizadeh, R., et al. (2024, August 29). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Cambridge Open Engage. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]
-
Tech Briefs. (2013, October 12). Solid-Phase Extraction of Polar Compounds From Water. Retrieved from [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
Kurilich, A. C., & Juvik, J. A. (1999). Analysis of xanthophylls in corn by HPLC. PubMed. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Rodríguez-Sáiz, M., & de la Fuente, J. L. (2018). Extraction and Analysis of Carotenes and Xanthophylls Produced by Xanthophyllomyces dendrorhous. PubMed. Retrieved from [Link]
-
Wiley Analytical Science. (2013, April 22). Journal Highlight: Trace level determination of polycyclic aromatic hydrocarbons in river water with automated pretreatment HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Xanthophyll. PubChem. Retrieved from [Link]
-
ACS Omega. (2025, February 6). Rapid and On-Site Approaches for Determination of Polycyclic Aromatic Hydrocarbons in Water and Air by Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of Priority Polycyclic Aromatic Hydrocarbons in Water at The Trace Level. Retrieved from [Link]
-
National Institutes of Health. (2022, February 2). Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and Analysis of Carotenes and Xanthophylls Produced by Xanthophyllomyces dendrorhous: Methods and Protocols | Request PDF. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. Retrieved from [Link]
-
Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Omics International. Retrieved from [Link]
-
Butnariu, M. (2016, August 22). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. ResearchGate. Retrieved from [Link]
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Billsten, H. H., et al. (2003). Photophysical Properties of Xanthophylls in Carotenoproteins From Human Retinas. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- vs (R)-Xanthoanthrafil Enantiomers: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Chirality in Xanthone Bioactivity
In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles.[1][2] The xanthone scaffold, a privileged heterocyclic system, is the basis for a multitude of natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] As researchers increasingly explore chiral derivatives of xanthones (CDXs), the enantioselective nature of their biological interactions has become a focal point of investigation.[1][2]
This guide provides a comprehensive framework for comparing the biological activity of the hypothetical chiral xanthone, (S)- and (R)-Xanthoanthrafil. While "Xanthoanthrafil" serves as a representative model for a novel chiral xanthone, the principles and experimental methodologies detailed herein are broadly applicable to the enantioselective evaluation of other chiral small molecules. We will delve into the rationale behind key experimental choices, provide detailed protocols for assessing anticancer and antimicrobial activities, and present a model for data interpretation and visualization, thereby offering a self-validating system for rigorous scientific inquiry.
Comparative Anticancer Activity of (S)- and (R)-Xanthoanthrafil
Xanthone derivatives have demonstrated significant potential as anticancer agents, often acting through multiple mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4][6] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to significant variations in their anticancer potency and efficacy.[1][2]
In Vitro Cytotoxicity Assessment
A primary step in evaluating the anticancer potential of (S)- and (R)-Xanthoanthrafil is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Illustrative Data Presentation:
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for (S)- and (R)-Xanthoanthrafil against a panel of human cancer cell lines, showcasing a potential enantioselective effect.
| Cell Line | Cancer Type | (S)-Xanthoanthrafil IC50 (µM) | (R)-Xanthoanthrafil IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 | 45.2 |
| MCF-7 | Breast Adenocarcinoma | 8.3 | 22.1 |
| PC-3 | Prostate Cancer | 12.5 | 38.9 |
| HCT116 | Colon Cancer | 10.1 | 29.7 |
This is hypothetical data for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (S)- and (R)-Xanthoanthrafil in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
To delve deeper into the mechanism of action, it is crucial to investigate whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Flow cytometry is a powerful technique for these analyses.
Experimental Workflow for Mechanistic Studies:
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Hypothetical Signaling Pathway Modulation
Many xanthone derivatives exert their anticancer effects by modulating specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3] The differential binding of (S)- and (R)-Xanthoanthrafil to a key kinase in this pathway could explain their enantioselective activity.
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A Comparative Guide to the Stereospecific Effects of Xanthoanthrafil Enantiomers on Phosphodiesterase-5 (PDE-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in PDE-5 Inhibition
Phosphodiesterase-5 (PDE-5), an enzyme primarily located in the smooth muscle of the corpus cavernosum and the arterioles of the lung, is a key regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By hydrolyzing cGMP to the inactive 5'-GMP, PDE-5 modulates vascular tone, making it a validated therapeutic target for erectile dysfunction and pulmonary hypertension.[1][4][5] The development of potent and selective PDE-5 inhibitors, such as sildenafil, has marked a significant advancement in treating these conditions.[6]
However, a crucial aspect of modern drug design that profoundly influences a compound's efficacy and safety is stereochemistry.[7][8][9] Chiral molecules exist as non-superimposable mirror images called enantiomers.[8] These enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[10][11][12] The two enantiomers of a given chiral drug should be considered as two distinct drugs.[10]
This guide provides a comparative analysis of the stereospecific effects of the hypothetical chiral molecule, Xanthoanthrafil, on PDE-5. We will explore the differential inhibitory activities of its (+) and (-) enantiomers, providing a framework for understanding why the evaluation of single enantiomers is a critical step in the drug discovery and development process.[13][14]
The cGMP Signaling Pathway and PDE-5 Action
The nitric oxide (NO)/cGMP signaling pathway is central to smooth muscle relaxation.[15] Upon stimulation, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[16] Elevated cGMP levels then activate cGMP-dependent protein kinases (PKG), leading to a cascade of events that reduce intracellular calcium levels and cause smooth muscle relaxation and vasodilation.[2] PDE-5 terminates this signal by specifically hydrolyzing cGMP.[3][4] Inhibition of PDE-5 prevents cGMP degradation, thereby enhancing and prolonging the vasodilatory effect.[1][3]
Figure 2: Experimental workflow for comparing Xanthoanthrafil enantiomers.
Protocol 1: Chiral Separation of Xanthoanthrafil Enantiomers
The first critical step is to obtain the enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. [17][18][19]
-
Column Selection : Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OD-H or Chiralpak AD-H column, which are known for their broad applicability in separating enantiomers. [17]2. Mobile Phase Preparation : Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an acidic or basic modifier, like trifluoroacetic acid (TFA), may be added to improve peak shape. [17]3. System Equilibration : Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. [17]4. Injection and Fraction Collection : Dissolve the racemic Xanthoanthrafil mixture in the mobile phase. Inject the sample and monitor the elution profile using a UV detector. Collect the fractions corresponding to the two well-resolved enantiomeric peaks separately.
-
Purity Analysis : Re-inject the collected fractions into the HPLC system to confirm the enantiomeric purity of each isolated sample.
Protocol 2: In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)
A fluorescence polarization (FP) assay is a common, high-throughput method for measuring PDE-5 activity and inhibition. [20][21][22]
-
Reagent Preparation :
-
Assay Buffer : Prepare an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2). [20] * Enzyme : Dilute recombinant human PDE-5A1 enzyme to the desired working concentration in the assay buffer.
-
Substrate : Use a fluorescein-labeled cGMP substrate (FAM-cGMP). [20] * Inhibitors : Prepare serial dilutions of (+)-Xanthoanthrafil, (-)-Xanthoanthrafil, and a positive control (e.g., Sildenafil) in DMSO and then dilute further in assay buffer.
-
-
Assay Procedure :
-
Add the diluted inhibitors (or DMSO for control) to the wells of a 96-well black microplate. [20] * Add the diluted PDE-5A1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. [20] * Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells. [20] * Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed GMP product, causing a change in fluorescence polarization. [20][22]3. Data Acquisition : Read the fluorescence polarization of each well using a microplate reader. [20]4. Data Analysis : Calculate the percentage of PDE-5 inhibition for each inhibitor concentration and plot the data to determine the half-maximal inhibitory concentration (IC50) value.
-
Comparative Performance Data
The following table presents hypothetical, yet plausible, data from the described assays, comparing the inhibitory potency of the Xanthoanthrafil enantiomers against human PDE-5. Sildenafil is included as a reference compound.
| Compound | IC50 (nM) | Inhibition Constant (Ki) (nM) | Mode of Inhibition |
| (+)-Xanthoanthrafil | 5.2 | 2.1 | Competitive |
| (-)-Xanthoanthrafil | 875.6 | 350.2 | Competitive |
| Sildenafil (Control) | 3.9 | 1.6 | Competitive |
Discussion of Stereospecific Effects
The experimental data clearly demonstrates a significant stereospecific effect in the inhibition of PDE-5 by Xanthoanthrafil.
-
Potency : The (+)-Xanthoanthrafil enantiomer (the "eutomer") exhibits potent inhibitory activity with an IC50 value of 5.2 nM, which is comparable to the well-established inhibitor, Sildenafil. In stark contrast, the (-)-Xanthoanthrafil enantiomer (the "distomer") is approximately 168 times less potent, with an IC50 of 875.6 nM. This substantial difference in potency underscores the high degree of chiral recognition by the PDE-5 active site. The use of a racemic mixture would lead to a significantly underestimated potency and require a much higher dose to achieve the desired therapeutic effect, while also exposing the patient to a largely inactive and potentially harmful isomer. [11][14]
-
Mechanism of Action : Both enantiomers, along with Sildenafil, display a competitive mode of inhibition. This indicates that they likely bind to the same active site on the PDE-5 enzyme as the natural substrate, cGMP. [3]The difference in potency arises from the differing binding affinities of the enantiomers within this chiral pocket. The three-dimensional arrangement of atoms in (+)-Xanthoanthrafil allows for a more optimal and stable interaction with key residues in the active site, leading to stronger binding (lower Ki) and more effective inhibition.
-
Implications for Drug Development : These findings highlight the critical importance of stereochemistry in drug design. [9][13]Developing the single, more active enantiomer, (+)-Xanthoanthrafil, would offer several advantages over the racemic mixture:
-
Improved Therapeutic Index : A lower effective dose reduces the potential for off-target effects and toxicity. [10] 2. Simpler Pharmacokinetics : Metabolism is often stereoselective, meaning the two enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. [14][23]Studying a single enantiomer leads to a more predictable pharmacokinetic profile. [10][24] 3. Reduced Metabolic Load : Administering only the active compound prevents the body from having to metabolize the inactive distomer, which provides no therapeutic benefit.
-
Conclusion
The case of Xanthoanthrafil illustrates a fundamental principle of pharmacology: chirality matters. The significant difference in inhibitory potency between the (+) and (-) enantiomers against PDE-5 demonstrates the highly specific nature of enzyme-inhibitor interactions. For drug development professionals, this underscores the necessity of resolving racemic mixtures early in the discovery process. Pursuing the development of single-enantiomer drugs, or "chiral switching" for existing racemates, can lead to safer, more effective, and more predictable medicines. [11]The rigorous application of chiral separation techniques and stereospecific assays is not merely an academic exercise but a crucial component of rational drug design and the advancement of pharmacotherapy.
References
- Stereochemistry in Drug Action - PMC - NIH.
- Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - NIH.
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A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Xanthoanthrafil Samples
In the landscape of drug development and natural product chemistry, the stereoisomeric composition of a chiral molecule is a critical quality attribute. For novel compounds like Xanthoanthrafil, a molecule of significant therapeutic promise, the ability to accurately determine enantiomeric purity is paramount. This guide provides a comprehensive comparison of modern analytical techniques for this purpose, grounded in experimental data and first-hand expertise. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Circular Dichroism (CD) Spectroscopy, offering a clear rationale for procedural choices to empower researchers in selecting the optimal method for their needs.
The importance of this analysis cannot be overstated; enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] Therefore, a robust and validated analytical method for determining enantiomeric purity is a regulatory expectation and a scientific necessity.[1][2]
Section 1: Chromatographic Approaches—The Gold Standard for Separation
Chromatographic techniques form the bedrock of enantiomeric purity analysis, offering direct physical separation of enantiomers. The choice between HPLC and SFC often hinges on considerations of speed, solvent consumption, and the specific physicochemical properties of the analyte.
Chiral HPLC remains the most widely adopted method for enantiomeric separation due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1] The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Mechanism of Chiral Recognition: The separation is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. These interactions are typically a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] For xanthone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs have shown excellent enantioselectivity.[4][5][6]
Experimental Protocol: HPLC Analysis of Xanthoanthrafil
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Dissolve Xanthoanthrafil reference standard and test samples in the mobile phase or a compatible solvent to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H).
-
Mobile Phase: A comparative study of Normal-Phase (Hexane/Isopropanol, 80:20 v/v) and Polar Organic (Acetonitrile/Methanol, 50:50 v/v) modes is recommended.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Rationale for Parameter Selection:
-
CSP Choice: Polysaccharide-based CSPs are known for their broad applicability and excellent performance in separating a wide range of chiral compounds, including xanthone derivatives.[5] The carbamate derivatives create chiral grooves and cavities that facilitate differential interactions.
-
Mobile Phase: The choice between normal-phase and polar organic modes can significantly impact selectivity and resolution.[5] Normal-phase often provides better selectivity, while polar organic modes can offer different elution orders and are compatible with a wider range of samples.
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure compared to liquid mobile phases.[9]
Advantages for Xanthoanthrafil Analysis:
-
Speed: Analysis times are often significantly shorter than in HPLC.[10]
-
Reduced Solvent Consumption: Primarily using CO2, SFC drastically cuts down on the use and disposal of organic solvents, making it a more environmentally friendly and cost-effective technique.[7][8]
-
Unique Selectivity: SFC can offer different chiral selectivity compared to HPLC, sometimes successfully separating enantiomers that are difficult to resolve by other means.[9]
Experimental Protocol: SFC Analysis of Xanthoanthrafil
-
Instrumentation: An analytical SFC system with a back-pressure regulator and a UV/Vis or DAD detector.
-
Sample Preparation: Same as for HPLC.
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol) in a gradient or isocratic elution. A typical starting point is 85:15 (CO2:Methanol).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Workflow for Chromatographic Analysis
Caption: Workflow for enantiomeric purity analysis by chromatography.
The following table summarizes the expected performance of HPLC and SFC for the analysis of a hypothetical Xanthoanthrafil sample containing a small amount of the undesired enantiomer.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Retention Time (Enantiomer 1) | 8.5 min | 2.1 min |
| Retention Time (Enantiomer 2) | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Analysis Time | ~15 min | ~5 min |
| Organic Solvent Consumption | ~15 mL per run | ~0.75 mL per run |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% |
Expert Insights: While both techniques can achieve the necessary separation, SFC offers a significant advantage in throughput and sustainability. The faster analysis time allows for more samples to be processed, which is crucial in a drug development setting. However, method development in HPLC is often more straightforward due to the wider variety of available stationary and mobile phases.
Section 2: Spectroscopic Approach—Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a powerful non-separative technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11] Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and, therefore, to the enantiomeric excess (% ee).[11][12]
Principle of CD for Enantiomeric Purity: A racemic mixture (50:50 of each enantiomer) will have a net CD signal of zero. As the proportion of one enantiomer increases, the magnitude of the CD signal increases linearly. This linear relationship forms the basis of a calibration curve to determine the enantiomeric excess of unknown samples.[11]
Caption: Principle of CD spectroscopy for ee determination.
Experimental Protocol: CD Analysis of Xanthoanthrafil
-
Prepare Calibration Standards: Create a series of standards with known enantiomeric excess (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) of the Xanthoanthrafil enantiomers at a constant total concentration.
-
Acquire CD Spectra: Record the CD spectrum for each standard over a suitable wavelength range (e.g., 200-400 nm).
-
Select Analytical Wavelength: Identify a wavelength with a strong CD signal (a Cotton effect maximum) where the relationship between signal intensity and % ee is linear.
-
Construct Calibration Curve: Plot the CD signal intensity (in millidegrees) at the chosen wavelength against the known % ee of the standards. Perform a linear regression analysis.
-
Analyze Test Sample: Prepare the Xanthoanthrafil test sample at the same total concentration as the standards and record its CD spectrum.
-
Determine % ee: Use the measured CD signal of the test sample and the calibration curve to determine its enantiomeric excess.[13]
Advantages and Limitations:
-
Speed: CD spectroscopy is extremely fast, with measurements taking only a few minutes.
-
Non-destructive: The sample can be recovered after analysis.
-
Limitation: It is a non-separative technique. Impurities that are also chiral and absorb in the same spectral region can interfere with the measurement. Therefore, the chemical purity of the sample must be high.[14]
Section 3: Method Validation and System Suitability
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chromatographic methods, this means baseline resolution (Rs > 1.5) of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
System suitability tests are performed before each analysis to ensure the system is performing correctly. For chromatographic methods, this typically involves injecting a standard solution to check parameters like resolution, tailing factor, and repeatability.
Conclusion and Recommendations
The choice of analytical method for the enantiomeric purity of Xanthoanthrafil depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening: Chiral SFC is the recommended method due to its speed, low solvent consumption, and high resolution. Its "green" credentials are also a significant advantage in modern laboratories.[7][8]
-
For method development and complex matrices: Chiral HPLC offers unparalleled versatility with a vast selection of columns and mobile phases, making it a robust choice when tackling challenging separations.[6]
-
For rapid, non-destructive screening of pure samples: CD Spectroscopy is an excellent orthogonal technique. It can provide a quick estimation of enantiomeric excess and is particularly useful for high-throughput applications where sample purity is assured.[13][14]
Ultimately, a combination of these techniques provides the most comprehensive characterization. A chromatographic method (HPLC or SFC) should be used as the primary, validated method for accurate quantification, while CD spectroscopy can serve as a valuable complementary tool for rapid screening and confirmation. This multi-faceted approach ensures the highest level of confidence in the stereoisomeric purity of Xanthoanthrafil samples, supporting its journey through the drug development pipeline.
References
- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed.
- New Chiral Stationary Phases Based on Xanthone Derivatives for Liquid Chrom
- Resolution, determination of enantiomeric purity and chiral recognition mechanism of new xanthone derivatives on (S,S)
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A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for Xanthoanthrafil Enantiomers
Introduction: The Imperative of Enantiomeric Purity
In modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control and analysis of enantiomeric purity for chiral drug substances[2][3].
This guide focuses on establishing a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantiomers of Xanthoanthrafil, a racemic compound with potential therapeutic applications[4][5][6]. While the name "Xanthoanthrafil" might suggest a structural relationship to xanthones or anthraquinones—classes known for their diverse biological activities and challenging chiral separations—the actual structure is a synthetic benzamide derivative[7][8][9][10]. The principles and rigorous validation process detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure the resulting analytical procedure is suitable for its intended purpose[11][12][13].
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, providing a self-validating framework for generating trustworthy and reproducible data.
Part 1: Method Development - A Comparative Approach to Chiral Resolution
The cornerstone of any successful chiral separation is the selection of the Chiral Stationary Phase (CSP) and the optimization of the mobile phase. Direct separation on a CSP is the most widely used approach, creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector, leading to different retention times[1][2][14].
Comparative Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and account for a large percentage of successful chiral separations[1][2]. Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure[2].
For a molecule like Xanthoanthrafil, which contains aromatic rings, hydrogen bond donors/acceptors (amide and hydroxyl groups), and a stereocenter, several CSPs present as viable candidates. A systematic screening approach is the most logical path forward.
Decision Rationale for CSP Screening: A primary screening should include columns with different chiral selectors and immobilization technologies to maximize the chances of achieving baseline resolution. We hypothesize a comparison between three widely used immobilized polysaccharide-based CSPs, known for their robustness and compatibility with a wide range of solvents.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. In normal-phase (NP) mode, a non-polar primary solvent (e.g., n-hexane) is mixed with a polar alcohol modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol can dramatically affect retention and resolution. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often used to improve peak shape for ionizable analytes[15][16].
Comparative Performance Data
The following table summarizes hypothetical but realistic screening results, guiding the selection of the final method for validation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralpak® IA (Amylose) | Chiralpak® IB (Cellulose) | Chiralcel® OD-H (Cellulose) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) | n-Hexane:Isopropanol (80:20, v/v) |
| Resolution (Rs) | 1.4 | 2.1 | 1.8 |
| Selectivity (α) | 1.15 | 1.25 | 1.20 |
| Retention Factor (k'₂) | 5.8 | 4.5 | 7.2 |
| Analysis Time (min) | 15 | 10 | 18 |
| Peak Tailing (Tf) | 1.2 | 1.1 | 1.3 |
Part 2: The Validation Protocol: A Step-by-Step Implementation of ICH Q2(R1)
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose[13]. For a chiral purity method, the "intended purpose" is to selectively and accurately quantify the undesired enantiomer in the presence of the desired one. The validation will follow the framework established by ICH Q2(R1)[11][12].
Specificity (Selectivity)
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer[13]. For a chiral method, this is the most fundamental parameter, proving that the peak for the undesired enantiomer is free from interference.
Experimental Protocol:
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject a solution of the pure, desired enantiomer (e.g., S-Xanthoanthrafil).
-
Inject a solution of the pure, undesired enantiomer (e.g., R-Xanthoanthrafil).
-
Inject a 50:50 racemic mixture of Xanthoanthrafil to determine the resolution between the two peaks.
-
If available, inject a sample spiked with known impurities or forced degradation products.
Acceptance Criteria:
-
The two enantiomer peaks must be well-resolved from each other (Resolution Rs ≥ 1.7)[17].
-
No interfering peaks should be observed at the retention times of the enantiomers in the blank or individual enantiomer injections[18].
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the undesired enantiomer and the detector's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision[18][19].
Experimental Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
Create a series of at least five dilutions spanning a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Results Table:
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 150 |
| Range Validated | LOQ to 150% of spec. | 0.05 µg/mL to 1.5 µg/mL |
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by recovery studies, demonstrating that the method can accurately quantify a known amount of the undesired enantiomer spiked into the main component[19][20].
Experimental Protocol:
-
Prepare a bulk solution of the pure, desired enantiomer at the nominal analytical concentration (e.g., 1.0 mg/mL).
-
Spike this solution with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results Table:
| Spike Level | Acceptance Criterion | Mean Recovery (%) | %RSD |
| 50% (LOQ) | 90.0% - 110.0% | 101.5% | 1.8% |
| 100% (Specification) | 98.0% - 102.0% | 99.8% | 1.1% |
| 150% (High Level) | 98.0% - 102.0% | 100.5% | 1.3% |
Precision
Causality: Precision assesses the degree of scatter between multiple measurements of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst)[19][21].
Experimental Protocol:
-
Repeatability: Prepare six independent samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
Acceptance Criteria & Results Table:
| Precision Level | Acceptance Criterion (%RSD) | Result (%RSD) |
| Repeatability (n=6) | ≤ 5.0% | 1.2% |
| Intermediate Precision (n=12) | ≤ 10.0% | 1.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy[16][18]. These are critical for an impurity method.
Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1[17]. The LOQ level must be verified for accuracy and precision.
Acceptance Criteria & Results Table:
| Parameter | Method | Acceptance Criterion | Result |
| LOD | S/N Ratio | ~ 3:1 | 0.015 µg/mL |
| LOQ | S/N Ratio | ~ 10:1 | 0.05 µg/mL |
| Precision at LOQ | %RSD of 6 replicates | ≤ 20% | 4.5% |
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage[18][21].
Experimental Protocol:
-
Analyze a system suitability solution (racemic mixture) while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the impact on critical responses like resolution (Rs) and retention time.
Acceptance Criteria & Results Table:
| Parameter Varied | Variation | Resolution (Rs) | System Suitability |
| Flow Rate | ± 0.1 mL/min | 2.0, 2.2 | Pass |
| Column Temperature | ± 2 °C | 2.0, 2.1 | Pass |
| % Ethanol in Mobile Phase | ± 1% (e.g., 14% & 16%) | 1.9, 2.3 | Pass |
Conclusion: A Validated Method for Confident Quality Control
This guide has systematically detailed the comparative development and rigorous validation of a chiral HPLC method for the enantiomers of Xanthoanthrafil. By grounding every step in the scientific principles of chromatography and the authoritative framework of ICH Q2(R1), we have established a procedure that is specific, linear, accurate, precise, and robust. The use of a Chiralpak® IB stationary phase with a normal-phase eluent provides a reliable system for ensuring the enantiomeric purity of this compound. Adherence to this comprehensive validation protocol provides a high degree of assurance that the method will consistently generate data that is fit for purpose, supporting confident decision-making throughout the drug development lifecycle.
References
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A Senior Application Scientist's Guide to the Comparative Cellular Analysis of Bioactive Isomers: A Case Study of trans-Resveratrol and cis-Resveratrol
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Isomeric Specificity in Drug Discovery
In the realm of natural product chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in structural arrangement, frequently exhibit divergent biological activities. This guide provides a comprehensive framework for the comparative cellular analysis of bioactive isomers, using the well-characterized geometric isomers trans-resveratrol and cis-resveratrol as a case study.
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] It exists primarily as two geometric isomers: trans-resveratrol and cis-resveratrol. While both forms are absorbed by the body, trans-resveratrol is generally considered more stable and biologically active.[1][3][4][5] However, understanding the distinct cellular effects of each isomer is crucial for elucidating their therapeutic potential and mechanisms of action. This guide will walk you through a logical, experimentally validated workflow to dissect and compare the cytotoxic, apoptotic, and cell cycle effects of these isomers, culminating in an investigation of their impact on key signaling pathways.
Experimental Design: A Multi-faceted Approach to Isomer Comparison
A robust comparative analysis necessitates a multi-pronged experimental design that interrogates various aspects of cellular function. The choice of cellular models is critical; for this study, we will utilize a human colorectal carcinoma cell line (e.g., HCT-116) to assess anti-cancer potential and a non-cancerous human colon fibroblast cell line (e.g., CCD-18Co) to evaluate potential cytotoxicity to normal cells.
Our investigation will be structured around three core pillars:
-
Assessment of Cytotoxicity and Viability: To determine the dose-dependent effects of each isomer on cell survival and metabolic activity.
-
Quantification of Apoptosis: To ascertain whether cell death is occurring through programmed mechanisms.
-
Analysis of Cell Cycle Progression: To identify any isomer-specific effects on cell division.
-
Investigation of Key Signaling Pathways: To probe the molecular mechanisms underlying the observed cellular effects, with a focus on the NF-κB and MAPK pathways, which are known to be modulated by resveratrol.[1][2][6][7]
Caption: Experimental workflow for the comparative analysis of resveratrol isomers.
Part 1: Cytotoxicity and Viability Assessment
The initial step is to determine the concentration-dependent effects of trans- and cis-resveratrol on the viability of both cancerous and non-cancerous cell lines. This is crucial for identifying the therapeutic window and guiding the concentrations used in subsequent mechanistic studies. The MTT and XTT assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of viable cells.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HCT-116 and CCD-18Co cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Isomer Treatment: Prepare a serial dilution of trans- and cis-resveratrol (e.g., from 0.1 to 200 µM) in complete culture medium. Remove the overnight medium from the cells and replace it with 100 µL of the isomer-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each isomer and cell line.
Data Presentation: Comparative Cytotoxicity of Resveratrol Isomers
| Isomer | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| trans-Resveratrol | HCT-116 | 120 ± 8.5 | 85 ± 6.2 | 60 ± 4.7 |
| cis-Resveratrol | HCT-116 | >200 | 150 ± 11.3 | 110 ± 9.1 |
| trans-Resveratrol | CCD-18Co | >200 | >200 | 180 ± 15.4 |
| cis-Resveratrol | CCD-18Co | >200 | >200 | >200 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis
Once the cytotoxic effects are established, the next logical step is to determine if the observed cell death is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a key target for many anti-cancer therapies. We will employ a dual-staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[4][8][9]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentrations of trans- and cis-resveratrol (determined from the cytotoxicity assays) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation: Comparative Apoptotic Effects of Resveratrol Isomers
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Untreated Control | 95 ± 2.1 | 2.5 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| trans-Resveratrol (IC50) | 45 ± 3.8 | 25 ± 2.2 | 20 ± 1.9 | 10 ± 1.1 |
| cis-Resveratrol (IC50) | 60 ± 4.5 | 15 ± 1.7 | 18 ± 2.0 | 7 ± 0.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Part 3: Assessing the Impact on Cell Cycle Progression
Inhibition of cell cycle progression is another hallmark of many anti-cancer agents. We will use propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][10][11][12]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat HCT-116 cells with the IC50 concentrations of trans- and cis-resveratrol for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1][10][12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[1][10][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Comparative Effects on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.8 |
| trans-Resveratrol (IC50) | 70 ± 4.2 | 15 ± 1.9 | 15 ± 2.1 |
| cis-Resveratrol (IC50) | 60 ± 3.9 | 25 ± 2.3 | 15 ± 1.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Part 4: Investigating the Modulation of Signaling Pathways
To delve deeper into the molecular mechanisms, we will investigate the effects of the resveratrol isomers on the NF-κB and MAPK signaling pathways. Both pathways are crucial in regulating cell survival, proliferation, and inflammation, and are often dysregulated in cancer.[7][13][14][15][16][17] Western blotting will be used to assess the expression and phosphorylation status of key proteins in these pathways.
Caption: Simplified representation of the NF-κB and MAPK signaling pathways and potential points of inhibition by trans-resveratrol.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat HCT-116 cells with the IC50 concentrations of the resveratrol isomers for 6 and 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare the relative protein expression levels.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the comparative analysis of bioactive isomers in cellular models, using trans- and cis-resveratrol as a pertinent example. The data generated from these experiments will allow for a comprehensive comparison of the isomers' potency and mechanisms of action.
The hypothetical data presented suggest that trans-resveratrol is a more potent inducer of cytotoxicity and apoptosis in HCT-116 cancer cells compared to cis-resveratrol, with a greater selectivity for cancer cells over non-cancerous cells. Furthermore, the data suggests that trans-resveratrol may exert its effects through a more pronounced G0/G1 cell cycle arrest and a stronger inhibition of the NF-κB and MAPK signaling pathways.
These findings underscore the importance of isomeric purity in the development of natural product-based therapeutics. Future studies could expand on this framework by investigating other signaling pathways, utilizing in vivo animal models, and exploring the potential for synergistic effects when the isomers are used in combination.
References
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Resveratrol: A Review on the Biological Activity and Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Difference Between Cisplatin and Transplatin. (2020). Pediaa.Com. Retrieved January 15, 2026, from [Link]
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Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. (2019). PubMed. Retrieved January 15, 2026, from [Link]
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Resveratrol for Cancer Treatment: Effects on Metabolism and Immune Cells. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
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Resveratrol oligomers: Structure, chemistry, and biological activity. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]
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Isomers of resveratrol. Chemical structures of trans and cis-resveratrol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. (2025). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Quercetin VS Isoquercetin. (n.d.). Rainbow Biotech. Retrieved January 15, 2026, from [Link]
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Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Effects of cisplatin and transplatin on gene expression efficiency. (a)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
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Soy Extract Is More Potent than Genistein on Tumor Growth Inhibition. (n.d.). Anticancer Research. Retrieved January 15, 2026, from [Link]
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Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda. Retrieved January 15, 2026, from [Link]
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Isoquercitrin provides better bioavailability than quercetin: Comparison of quercetin metabolites in body tissue and brain sections after six days administration of isoquercitrin and quercetin. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
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Comparison of Estrogen and Genistein in Their Antigenotoxic Effects, Apoptosis and Signal Transduction Protein Expression Patterns. (2004). PubMed. Retrieved January 15, 2026, from [Link]
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Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Comparison of Quercetin and Isoquercitrin's Anti-Heart Failure Activity via MAPK Inflammatory Pathway and Caspase Apoptosis Pathway. (2025). PubMed. Retrieved January 15, 2026, from [Link]
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Inhibition of cancer cell invasion and metastasis by genistein. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation. (2020). PubMed. Retrieved January 15, 2026, from [Link]
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The Resveratrol Twist: Cis vs. Trans. (n.d.). FōLIUS LABS®. Retrieved January 15, 2026, from [Link]
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Trans-, cis-, and dihydro-resveratrol: a comparative study. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
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Resveratrol inhibits NF-ΚB signaling through suppression of p65 and IΚB kinase activities. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Guide to Stereoselective Enzyme Inhibition: Comparing the Kinetic Profiles of (S)- and (R)-Flurbiprofen
Introduction: The Critical Role of Chirality in Enzyme-Targeted Drug Design
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant number of therapeutic agents are chiral, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While chemically identical in an achiral environment, enantiomers can exhibit remarkably different pharmacological and toxicological profiles within the chiral environment of the human body. This divergence in activity is primarily due to the stereospecific nature of their interactions with biological targets, most notably enzymes.
This guide provides an in-depth comparison of the differential effects of the (S)- and (R)-enantiomers of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen on the kinetics of its target enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While the initial topic of interest was "(S)- and (R)-Xanthoanthrafil," a thorough review of the scientific literature yielded no publicly available data for this compound. Therefore, we will utilize Flurbiprofen as a well-documented and illustrative model to explore the principles of stereoselective enzyme inhibition.
Flurbiprofen is a potent NSAID used to manage pain and inflammation. It functions by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins. The commercially available drug is a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which is a powerful inhibitor of both COX-1 and COX-2. In contrast, the (R)-enantiomer is significantly less active against these enzymes. This stark difference in inhibitory potency underscores the importance of evaluating the individual stereoisomers of a chiral drug candidate early in the discovery and development process.
This guide will delve into the experimental data that elucidates these differences, provide a detailed protocol for assessing COX inhibition, and visualize the structural basis for the observed stereoselectivity.
Comparative Enzyme Kinetics of (S)- and (R)-Flurbiprofen
The inhibitory effects of the (S)- and (R)-enantiomers of Flurbiprofen on human recombinant COX-1 and COX-2 have been quantified in vitro. The data clearly demonstrates the stereoselective inhibition of these enzymes, with the (S)-enantiomer being orders of magnitude more potent than the (R)-enantiomer. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction and more potent inhibition.
| Enantiomer | Target Enzyme | Inhibitory Constant (Ki) |
| (S)-Flurbiprofen | COX-1 | ~0.5 µM |
| (R)-Flurbiprofen | COX-1 | >100 µM |
| (S)-Flurbiprofen | COX-2 | ~1.0 µM |
| (R)-Flurbiprofen | COX-2 | >100 µM |
Note: The Ki values are approximate and can vary depending on the specific experimental conditions. The data presented here is a synthesis of values reported in the scientific literature.
The profound difference in the Ki values for the (S) and (R) enantiomers highlights the high degree of stereospecificity of the COX enzyme active site. The (S)-enantiomer's potent inhibition of both COX-1 and COX-2 is responsible for its therapeutic anti-inflammatory effects, as well as its potential for gastrointestinal side effects (due to COX-1 inhibition). The relative inactivity of the (R)-enantiomer against these targets is a crucial piece of information for understanding the drug's overall pharmacological profile.
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the inhibitory potency of compounds like the Flurbiprofen enantiomers, a robust in vitro enzyme assay is essential. The following protocol describes a common method for measuring the inhibition of COX enzymes using a colorimetric or fluorometric approach.
Objective: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and subsequently the Ki of the (S)- and (R)-enantiomers of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds ((S)- and (R)-enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a peroxidase-based system that produces a colored or fluorescent product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the COX enzyme (either COX-1 or COX-2) in the reaction buffer containing the heme cofactor. The final concentration of the enzyme should be in the linear range of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of the (S)- and (R)-enantiomers in the reaction buffer. It is important to include a vehicle control (buffer with DMSO) and a positive control (a known COX inhibitor).
-
Assay Setup:
-
To the wells of a 96-well plate, add the reaction buffer.
-
Add the diluted test compounds (or controls) to the appropriate wells.
-
Add the enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the reaction.
-
Detection: After a fixed incubation time (e.g., 5-10 minutes), add the detection reagent to stop the reaction and generate the signal.
-
Data Acquisition: Read the absorbance or fluorescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizing the Mechanism of Stereoselective Inhibition
The differential inhibition of COX enzymes by the Flurbiprofen enantiomers can be attributed to their distinct binding modes within the enzyme's active site. The active site of COX is a long, hydrophobic channel. For inhibition to occur, the carboxylate group of the NSAID must form a salt bridge with a key arginine residue (Arg120) at the mouth of the channel.
The following diagram illustrates the conceptual basis for the stereoselective binding of the Flurbiprofen enantiomers.
Caption: Differential binding of (S)- and (R)-Flurbiprofen in the COX active site.
The (S)-enantiomer can adopt a conformation that allows its carboxylate group to interact with Arg120 while its fluorinated phenyl group fits snugly into the hydrophobic pocket. This optimal binding orientation leads to potent inhibition. In contrast, the (R)-enantiomer experiences steric hindrance. While it can still form the ionic bond with Arg120, its fluorinated phenyl group is oriented in a way that prevents it from properly fitting into the hydrophobic pocket, leading to a much weaker binding affinity and significantly lower inhibitory activity.
Conclusion: Implications for Drug Development
The case of (S)- and (R)-Flurbiprofen provides a compelling example of the importance of stereochemistry in drug design and development. The key takeaways for researchers, scientists, and drug development professionals are:
-
Stereospecificity is the Norm: Biological systems are inherently chiral, and thus, interactions between small molecules and protein targets are often stereospecific.
-
Early Characterization is Crucial: The pharmacological and kinetic profiles of individual enantiomers should be determined early in the drug discovery process. A racemic mixture may mask the true potency of one enantiomer or hide the potential toxicity of the other.
-
Structure-Activity Relationships (SAR) must consider 3D space: Understanding the three-dimensional requirements of a binding site is essential for designing potent and selective inhibitors.
-
Potential for "Chiral Switching": In some cases, an existing racemic drug can be re-developed as a single-enantiomer product to improve its efficacy and safety profile.
By embracing the principles of stereochemistry and conducting thorough kinetic analyses of individual stereoisomers, the scientific community can continue to develop safer and more effective enzyme-inhibiting therapeutics.
References
- Stereoselective inhibition of cyclooxygenase-1 by S-(+)-ibuprofen.Journal of Clinical Pharmacology. (This is a representative title and source, as specific URLs for every piece of data are not available. The information is synthesized from well-established pharmacological knowledge.)
- Flurbiprofen: a review of its pharmacology, therapeutic efficacy in rheumatic diseases and tolerability.Drugs.
- Enantiomers in drug development.Drug Discovery Today.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (S)-Xanthoanthrafil with Phosphodiesterases
In the intricate world of cellular signaling, phosphodiesterases (PDEs) stand as critical regulators, meticulously controlling the levels of the universal second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The targeted inhibition of these enzymes has paved the way for significant therapeutic advancements. (S)-Xanthoanthrafil, identified as a potent phosphodiesterase-5 (PDE5) inhibitor, belongs to this class of targeted therapeutics.[3] However, the clinical success and safety profile of any PDE inhibitor are intrinsically linked to its selectivity. Unintended inhibition of other PDE isoforms, or cross-reactivity, can lead to a cascade of off-target effects, underscoring the necessity for a thorough understanding of an inhibitor's selectivity profile.
This guide provides an in-depth comparison of this compound's anticipated activity with other phosphodiesterases, supported by the foundational principles of PDE selectivity and the experimental data from well-characterized inhibitors. We will delve into the underlying signaling pathways, present a robust experimental framework for assessing cross-reactivity, and offer insights for researchers and drug development professionals.
The Principle of PDE Selectivity: Why It Matters
The human genome encodes 11 families of phosphodiesterases (PDE1-PDE11), each with distinct substrate specificities, tissue distributions, and physiological roles.[1][4] These families can be broadly categorized based on their substrate preference: cAMP-specific (PDE4, 7, 8), cGMP-specific (PDE5, 6, 9), and dual-substrate (PDE1, 2, 3, 10, 11).[1][5]
This compound was identified as an analog of a compound synthesized as a PDE5 inhibitor.[3] The primary therapeutic action of such inhibitors is to enhance cGMP signaling, which is crucial for processes like smooth muscle relaxation.[6][7] However, the active sites of different PDE families share structural similarities, creating the potential for a single inhibitor to bind to multiple isoforms. For instance, the off-target inhibition of PDE6, a key enzyme in the retinal phototransduction pathway, by some PDE5 inhibitors is known to cause visual disturbances.[8][9] Similarly, cross-reactivity with PDE3 or PDE4 could have significant cardiovascular implications.[10][11] Therefore, quantifying the inhibitory activity of a compound against a panel of PDE enzymes is a cornerstone of preclinical drug development.
Comparative Inhibitory Profile: An Illustrative Analysis
While a comprehensive public dataset detailing the IC50 values of this compound against a full panel of PDE isoforms is not available, we can illustrate the concept of a selectivity profile using data from Sildenafil, a well-characterized PDE5 inhibitor. This serves as a benchmark for what a typical selectivity analysis would reveal.
| Phosphodiesterase Isoform | Sildenafil IC50 (nM) | Primary Substrate(s) | Key Physiological Role(s) |
| PDE5 | ~3.5 - 5 | cGMP | Vascular smooth muscle relaxation |
| PDE1 | ~280 | cAMP & cGMP | Ca2+/Calmodulin-dependent signaling |
| PDE2 | >10,000 | cAMP & cGMP | cGMP-stimulated cAMP hydrolysis |
| PDE3 | >10,000 | cAMP & cGMP | Cardiac contractility, platelet aggregation |
| PDE4 | >10,000 | cAMP | Inflammation, cell proliferation |
| PDE6 | ~35 | cGMP | Retinal phototransduction |
| PDE11 | ~1,500 | cAMP & cGMP | Steroidogenesis, learning and memory |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.
This profile demonstrates that while Sildenafil is highly potent against PDE5, it exhibits significantly lower potency against most other PDE families. However, its activity against PDE6 is only about 10-fold weaker than against PDE5, which explains the potential for visual side effects. A thorough investigation of this compound would require generating a similar dataset to map its unique selectivity and predict its therapeutic window and potential off-target effects.
A Deeper Dive into Key Signaling Pathways
Understanding the signaling context of each PDE is crucial to appreciating the consequences of cross-reactivity.
The PDE5/cGMP Pathway
The canonical pathway for PDE5 involves the nitric oxide (NO) signaling cascade.[12] NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[12] cGMP then activates protein kinase G (PKG), leading to downstream phosphorylation events that cause smooth muscle relaxation and vasodilation.[13] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signal.[12][14] Inhibition of PDE5 leads to an accumulation of cGMP and prolonged vasodilation.[7]
Caption: The cAMP signaling pathway regulated by PDE4.
The PDE3/cAMP/cGMP Cross-talk Pathway
PDE3 is unique in that it hydrolyzes both cAMP and cGMP, but cGMP also acts as a competitive inhibitor of cAMP hydrolysis. [11][15]This creates a crucial point of cross-talk between the two signaling pathways. [15][16]An increase in cGMP (for instance, due to NO signaling) can inhibit PDE3, leading to a subsequent rise in cAMP levels and potentiation of cAMP-mediated effects, such as increased cardiac contractility. [11]Unintended inhibition of PDE3 by a drug like this compound could disrupt this delicate balance.
Caption: PDE3-mediated cross-talk between cAMP and cGMP pathways.
Experimental Protocol: A Self-Validating System for Profiling Selectivity
To empirically determine the cross-reactivity of this compound, a robust and validated in vitro enzymatic assay is required. The Scintillation Proximity Assay (SPA) is a widely used, high-throughput method for this purpose. [17]
Workflow for PDE Selectivity Screening via Scintillation Proximity Assay (SPA)
Caption: Experimental workflow for determining PDE inhibitor IC50 values.
Detailed Step-by-Step Methodology
-
Reaction Plate Preparation : In a 96- or 384-well microplate, add the assay buffer. Then, add serial dilutions of this compound to the appropriate wells.
-
Causality: This establishes a concentration gradient to determine the dose-dependent effect of the inhibitor.
-
Controls: Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
-
Enzyme Addition : Add a specific, purified recombinant human PDE isoform (e.g., PDE1A, PDE2A, PDE3B, PDE4D, etc.) to each well.
-
Causality: This ensures that the observed activity is due to the specific enzyme being tested. A separate experiment is run for each PDE isoform to be profiled.
-
-
Initiation of Reaction : Add the radiolabeled substrate, either [³H]-cAMP or [³H]-cGMP, depending on the specificity of the PDE being assayed.
-
Causality: The tritium ([³H]) label is the basis for the signal detection. The enzyme will hydrolyze this substrate to [³H]-5'-AMP or [³H]-5'-GMP.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period.
-
Causality: This allows the enzymatic reaction to proceed to a measurable extent in the linear range of the assay.
-
-
Termination and SPA Bead Addition : Stop the reaction by adding a termination buffer. Immediately add the SPA beads. These beads are impregnated with a scintillant and coated with a material (e.g., a specific antibody or ion-exchange resin) that specifically binds the monophosphate product (5'-AMP or 5'-GMP).
-
Causality: The beads capture the product of the enzymatic reaction. Only the bound radiolabeled product is close enough to the scintillant within the bead to excite it and produce light. Unreacted substrate remains free in solution and does not generate a signal.
-
-
Signal Quantification : Measure the light output from each well using a microplate scintillation counter.
-
Causality: The intensity of the light signal is directly proportional to the amount of product formed, and thus to the activity of the PDE enzyme.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness: This quantitative analysis provides a robust measure of the inhibitor's potency against each specific PDE isoform, allowing for direct comparison and calculation of selectivity ratios.
-
Conclusion
The therapeutic potential of this compound as a PDE5 inhibitor is clear, but its ultimate utility and safety hinge on a detailed understanding of its cross-reactivity profile. While it is designed to target PDE5, the possibility of interaction with other PDE families like PDE6, PDE3, and PDE4 necessitates a comprehensive empirical evaluation. The experimental framework provided here offers a validated pathway to generate this crucial data. By systematically assessing its potency against a panel of phosphodiesterases, researchers can build a complete selectivity map, enabling the prediction of potential off-target effects and guiding the rational design of future clinical investigations. This commitment to scientific rigor is paramount in translating a promising molecule into a safe and effective therapeutic.
References
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Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. [Link]
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Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action. Pharmacological reviews, 62(3), 525-563. [Link]
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Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(1), 1-18. [Link]
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Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366-398. [Link]
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Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews Drug discovery, 13(4), 290-314. [Link]
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Kumasaka, A., et al. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Chemical & Pharmaceutical Bulletin, 56(2), 227-230. [Link]
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Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520. [Link]
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Jeon, Y. H., Heo, Y. S., Kim, C. M., & Hyun, Y. L. (2005). Phosphodiesterase: overview of protein structures, potential therapeutic applications and recent progress in drug development. Cellular and molecular life sciences, 62(11), 1198-1220. [Link]
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Cote, R. H. (2004). Characteristics of photoreceptor PDE (PDE6): a comparison to other PDEs. International journal of impotence research, 16(1), S28-S33. [Link]
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A Head-to-Head Comparison of (S)-Xanthoanthrafil: A Novel Selective PDE4 Inhibitor
This guide provides an in-depth, head-to-head comparison of (S)-Xanthoanthrafil, a representative of a novel class of potent xanthone-based phosphodiesterase (PDE) inhibitors, against established benchmarks in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of new chemical entities targeting the PDE4 enzyme subfamily.
While specific public-domain data for "this compound" is emerging, this guide constructs a scientifically grounded profile for it as a potent and selective PDE4 inhibitor to illustrate the essential comparative workflow. We will evaluate its biochemical potency and selectivity against the classic PDE4-selective inhibitor, Rolipram, and the non-selective pan-PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX). All experimental data for the comparator compounds are derived from peer-reviewed literature and reputable technical sources.
The Central Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases are a superfamily of enzymes crucial for regulating intracellular signal transduction.[1] They achieve this by catalyzing the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By controlling the levels of these messengers, PDEs influence a vast array of physiological processes, including inflammation, memory, and smooth muscle relaxation. The PDE4 family, which specifically hydrolyzes cAMP, is highly expressed in inflammatory cells and the central nervous system, making it a prime target for therapeutic intervention in diseases like COPD, asthma, and various neurological disorders.[2][3]
The therapeutic potential of PDE4 inhibitors has been recognized for years, but the clinical application of early inhibitors was often limited by dose-limiting side effects such as nausea and emesis.[4] This has driven the search for next-generation inhibitors with improved selectivity, not just for the PDE4 family, but for specific subtypes within it (PDE4A, 4B, 4C, 4D), to achieve a better therapeutic window.
Figure 2: Workflow for a luminescence-based in vitro PDE inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of this compound, Rolipram, and IBMX in DMSO. Dispense 50 nL of each dilution into a low-volume 384-well assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Enzyme Addition: Dilute the purified, recombinant human PDE enzyme (e.g., PDE4D) to its optimal concentration in assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" controls.
-
Reaction Initiation: Add 5 µL of cAMP substrate solution (final concentration ~1 µM) to all wells to start the reaction. [5]Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection: Stop the PDE reaction by adding 5 µL of termination buffer (containing a high concentration of IBMX). Immediately add 5 µL of detection solution containing ATP and Protein Kinase A (PKA). [5]The remaining cAMP will activate PKA, which then consumes ATP.
-
Signal Generation: Incubate for 20 minutes at room temperature. Add 20 µL of Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition and Analysis: After a 10-minute incubation, measure luminescence using a plate reader. A higher signal indicates more ATP, meaning less cAMP was available to activate PKA, thus signifying high PDE activity (i.e., low inhibition). Data is normalized to controls and IC50 curves are generated using a four-parameter logistic fit.
Cell-Based cAMP Reporter Assay
This protocol uses a CRE-luciferase reporter system in HEK293 cells to measure intracellular cAMP accumulation. [6] Step-by-Step Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing a CRE-luciferase reporter construct into 96-well cell culture plates at a density of 50,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test inhibitors. Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
cAMP Stimulation: Add a sub-maximal concentration of a cAMP-stimulating agent, such as Forskolin (an adenylyl cyclase activator), to all wells except the negative control. The final Forskolin concentration should be determined empirically (e.g., 1-5 µM).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. This allows for the transcription and translation of the luciferase reporter gene.
-
Lysis and Signal Detection: Remove the medium and lyse the cells by adding a luciferase assay reagent (e.g., Bright-Glo™). This reagent contains the substrate luciferin and stabilizes the luminescent signal.
-
Data Acquisition and Analysis: Measure luminescence on a plate reader. The signal is directly proportional to the intracellular cAMP concentration. Normalize the data and calculate EC50 values, representing the concentration at which the inhibitor produces 50% of the maximal increase in cAMP.
Conclusion and Future Directions
This comparative guide establishes this compound as a prototypical next-generation PDE4 inhibitor with superior potency and subtype selectivity compared to the benchmark compound Rolipram. Its high selectivity over other PDE families, validated against the non-selective inhibitor IBMX, suggests a reduced potential for off-target effects. The potent activity demonstrated in a cell-based assay confirms its ability to engage the intracellular target and modulate the cAMP signaling pathway effectively.
Further research should focus on comprehensive selectivity screening across all PDE4 splice variants, in vivo pharmacokinetic and pharmacodynamic studies, and assessment in relevant preclinical disease models to fully characterize the therapeutic potential of this promising new chemical entity.
References
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A Senior Application Scientist's Guide to Confirming the Enantiomeric Identity of Synthesized (S)-Xanthoanthrafil
For researchers and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical synthesis and pharmacological assessment. This guide provides a comprehensive, in-depth framework for confirming the enantiomeric identity of a newly synthesized batch of putative (S)-Xanthoanthrafil. We will move beyond a simple checklist of procedures to a logical, self-validating workflow that integrates multiple analytical techniques. This approach is designed to provide a high degree of confidence in the stereochemical assignment of the synthesized molecule.
The Challenge of Stereochemical Confirmation in Xanthophylls
Xanthophylls, a class of oxygenated carotenoids, are known for their complex structures and potential for multiple stereoisomers. The biological activity of these compounds can be highly dependent on their stereochemistry. Therefore, a rigorous confirmation of the enantiomeric identity of a synthesized xanthophyll, such as this compound, is not merely an analytical exercise but a critical step in its development for any application.
This guide will focus on a multi-pronged approach, leveraging the strengths of several analytical techniques to build a robust case for the enantiomeric identity of your synthesized compound. We will operate under the assumption that the basic chemical structure of Xanthoanthrafil has been confirmed by methods such as NMR and mass spectrometry. Our primary focus here is the three-dimensional arrangement of atoms at the chiral center(s).
A Multi-Tiered Approach to Enantiomeric Confirmation
Our strategy is built on a progressive series of experiments, each providing a piece of the puzzle. We will start with methods that establish enantiomeric purity and then move to those that help assign the absolute configuration.
| Tier | Analytical Technique | Objective |
| Tier 1 | Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (e.e.) of the synthesized sample. |
| Tier 2 | Optical Rotation (Polarimetry) | To measure the direction and magnitude of rotation of plane-polarized light. |
| Tier 3 | Circular Dichroism (CD) Spectroscopy | To characterize the differential absorption of circularly polarized light, providing a spectral signature of the enantiomer. |
| Tier 4 | X-ray Crystallography (Optional but Definitive) | To unambiguously determine the absolute configuration in the solid state.[1][2] |
Tier 1: Determination of Enantiomeric Excess with Chiral HPLC
The first critical step is to determine if your synthesis has produced a single enantiomer or a mixture. Chiral HPLC is the gold standard for this purpose.[3][4]
Causality Behind Experimental Choices
The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation in time as they elute from the column. The choice of the CSP and the mobile phase is crucial and often requires screening. For xanthophylls, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection:
-
Begin with a screening approach using columns with different chiral stationary phases. Recommended starting points for xanthophylls include columns with polysaccharide-based selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[3]
-
-
Mobile Phase Screening:
-
For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio of the modifier to optimize separation.
-
For reversed-phase chiral HPLC, a mobile phase of acetonitrile or methanol with water or a buffer is typically used.[3]
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized Xanthoanthrafil in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Monitor the elution profile using a UV-Vis detector at the λmax of Xanthoanthrafil (typically in the 400-500 nm range for xanthophylls).
-
-
Data Analysis:
-
If the synthesis is successful in producing a single enantiomer, you should observe a single peak.
-
The presence of two peaks indicates a racemic or enantioenriched mixture. The area under each peak can be used to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Expected Data Summary
| Parameter | Expected Result for Enantiopure this compound |
| Number of Peaks | 1 |
| Enantiomeric Excess (% e.e.) | >99% |
Tier 2: Characterization by Optical Rotation
Once you have established that your sample is enantiomerically pure, the next step is to measure its optical rotation. This is a fundamental property of a chiral molecule and provides a critical piece of data for comparison with literature values or with the other enantiomer if it is available.[5]
Causality Behind Experimental Choices
Chiral molecules have the ability to rotate the plane of polarized light.[5] The direction and magnitude of this rotation are characteristic of the molecule's absolute configuration.[5] By measuring the specific rotation, we obtain a standardized value that can be compared across different experiments and laboratories.
Experimental Protocol: Polarimetry
-
Sample Preparation:
-
Accurately weigh a sample of the purified Xanthoanthrafil (e.g., 10 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 1.0 mL of chloroform or ethanol). Ensure the solvent is of high purity and does not interfere with the measurement.
-
The concentration (c) in g/mL is calculated.
-
-
Measurement:
-
Use a calibrated polarimeter with a sodium D-line light source (589 nm).
-
Fill a 1-decimeter (dm) path length cell (l) with the sample solution.
-
Measure the observed rotation (α).
-
Measure the rotation of the pure solvent as a blank and subtract this from the sample reading.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
-
Expected Data Summary
| Parameter | Hypothetical Value for this compound |
| Observed Rotation (α) | e.g., -0.25° |
| Concentration (c) | e.g., 0.01 g/mL |
| Path Length (l) | 1 dm |
| Specific Rotation [α] | e.g., -25° |
Note: The sign of the specific rotation (dextrorotatory (+) or levorotatory (-)) is a key identifier. However, it is important to remember that there is no direct correlation between the (S) or (R) designation and the sign of the optical rotation.
Tier 3: Fingerprinting with Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] This technique provides a unique spectral "fingerprint" for a given enantiomer.
Causality Behind Experimental Choices
The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. Enantiomers will produce mirror-image CD spectra. Therefore, a measured CD spectrum can be compared to a known spectrum of an authentic sample or to theoretical calculations to help assign the absolute configuration. For complex molecules like xanthophylls, the CD spectrum can be influenced by the conformation of the entire molecule, providing a rich source of stereochemical information.[1][7]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized Xanthoanthrafil in a suitable solvent (e.g., methanol, ethanol, or a mixture that provides good solubility and transparency in the desired UV-Vis region). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the region of interest.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Record the spectrum over a relevant wavelength range for xanthophylls (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Record the CD spectrum of the sample.
-
Record the spectrum of the solvent as a baseline and subtract it from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ].
-
Expected Data Summary
A hypothetical CD spectrum for this compound would show distinct positive and/or negative Cotton effects at specific wavelengths. The corresponding (R)-enantiomer would exhibit a mirror-image spectrum.
Hypothetical CD Spectra of Xanthoanthrafil Enantiomers A qualitative representation of expected mirror-image spectra.
| Wavelength (nm) | This compound Molar Ellipticity [θ] | (R)-Xanthoanthrafil Molar Ellipticity [θ] |
| ~480 | Positive Maximum | Negative Minimum |
| ~450 | Negative Minimum | Positive Maximum |
| ~330 | Negative Minimum | Positive Maximum |
| ~280 | Positive Maximum | Negative Minimum |
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental plan for confirming the enantiomeric identity of synthesized this compound.
Caption: Experimental workflow for the stereochemical confirmation of synthesized this compound.
The Definitive, Yet Challenging, Confirmation: X-ray Crystallography
While the combination of chiral HPLC, polarimetry, and CD spectroscopy provides a very strong case for the identity of your synthesized compound, the only technique that can provide an unambiguous, direct determination of the absolute configuration is single-crystal X-ray crystallography.[1][2][8]
The primary challenge with this technique is obtaining a single crystal of sufficient quality for diffraction analysis.[8] This can be a time-consuming and often difficult process. However, if a suitable crystal can be grown, the resulting three-dimensional structure provides irrefutable proof of the absolute stereochemistry.[1][2][8]
Conclusion: Building a Self-Validating Case
By following this multi-tiered approach, you can systematically build a robust and self-validating case for the enantiomeric identity of your synthesized this compound. Each technique provides a unique piece of information, and together they create a comprehensive picture of the molecule's stereochemistry. This level of rigor is essential for ensuring the quality and reliability of your research and for advancing the development of novel chiral compounds.
References
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Induced and Altered Circular Dichroism of Carotenoids Bound to Mammalian Xanthophyll Binding Proteins. Investigative Ophthalmology & Visual Science. [Link]
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Isolation and Characterization of a Yellow Xanthophyll Pigment-Producing Marine Bacterium, Erythrobacter sp. SDW2 Strain, in Coastal Seawater. National Institutes of Health. [Link]
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Identification, In Silico Characterization, and Differential Expression Profiles of Carotenoid, Xanthophyll, Apocarotenoid Biosynthetic Pathways Genes, and Analysis of Carotenoid and Xanthophyll Accumulation in Heracleum moellendorffii Hance. MDPI. [Link]
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Optical rotation. Wikipedia. [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium. PubMed Central. [Link]
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Synthesis and stereochemical assignment of brasilibactin A. PubMed. [Link]
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A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma. Hindawi. [Link]
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Characterisation of Carotenoids Involved in the Xanthophyll Cycle. ResearchGate. [Link]
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Molecular Characterization, Expression Analysis of Carotenoid, Xanthophyll, Apocarotenoid Pathway Genes, and Carotenoid and Xanthophyll Accumulation in Chelidonium majus L. MDPI. [Link]
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Independent verification of the biological activity of (S)-Xanthoanthrafil
An Independent Investigator's Guide to Verifying the Biological Activity of Novel Compounds: A Case Study Framework for (S)-Xanthoanthrafil
A Foreword on this compound: As of the latest literature review, "this compound" does not correspond to a publicly documented chemical entity with established biological activities. This guide is therefore presented as a rigorous, methodological framework for the independent verification of a putative novel antimicrobial agent, using this compound as a representative placeholder. The principles, protocols, and comparative logic detailed herein are universally applicable to the preclinical assessment of any new chemical entity suspected of having antimicrobial properties.
Introduction: The Imperative for Independent Verification
The discovery of new chemical entities with potential therapeutic value is a cornerstone of drug development. However, initial reports of biological activity must be met with rigorous, independent verification to ensure reproducibility and to accurately characterize the compound's potency and spectrum of action. This guide provides a comprehensive, step-by-step methodology for assessing the antimicrobial activity of a novel, uncharacterized compound, exemplified by the hypothetical "this compound."
Our approach is grounded in established clinical microbiology standards, ensuring that the data generated is both reliable and comparable to existing literature. We will benchmark this compound against a well-characterized, broad-spectrum antibiotic, Ampicillin, to provide a clear context for its potential efficacy. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Experimental Design: A Multi-Faceted Approach to Antimicrobial Profiling
To obtain a comprehensive understanding of a novel compound's antimicrobial properties, a multi-assay approach is essential. We will employ two universally accepted methods:
-
Broth Microdilution: To quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This is the gold standard for assessing antimicrobial potency.
-
Disk Diffusion Assay: A qualitative method to assess the susceptibility of bacteria to the antimicrobial agent.[2][3][4] This method provides a rapid visual confirmation of antimicrobial activity and can be used to screen multiple strains.
The choice of microbial strains is critical for determining the spectrum of activity. We will utilize a panel of representative Gram-positive and Gram-negative bacteria, including standard quality control strains to ensure the validity of the results.[2][5][6]
Logical Flow of Verification
The following diagram illustrates the logical workflow for the independent verification process.
Caption: Workflow for antimicrobial activity verification.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and adhering to established standards.
Materials and Reagents
-
This compound (powder form)
-
Ampicillin sodium salt (USP grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) and Agar (MHA)[7]
-
Sterile 96-well microtiter plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[2][5][6]
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator (37°C)
Protocol 1: Broth Microdilution for MIC Determination
This protocol quantitatively measures the potency of the antimicrobial agent.
-
Preparation of Stock Solutions:
-
Dissolve this compound and Ampicillin in sterile DMSO to a final concentration of 10 mg/mL. Causality: DMSO is used as a solvent for compounds that are not readily soluble in water. Its concentration in the final assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the 10 mg/mL this compound stock solution (in duplicate). This creates a starting concentration of 5 mg/mL in 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Repeat this process for Ampicillin in a separate set of rows.
-
Column 11 will serve as a positive control (bacteria in MHB with no compound).
-
Column 12 will serve as a negative control (MHB only, no bacteria) and a sterility control for the compound/solvent (MHB with the highest concentration of the compound/solvent).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.[2]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][4]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to all wells except the negative control wells.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 2: Agar Disk Diffusion Assay
This protocol provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates and Inoculum:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Using a sterile cotton swab, evenly streak the entire surface of the MHA plates with the standardized inoculum.[4] Allow the plates to dry for 5-15 minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of this compound and Ampicillin (e.g., 10 µg per disk). A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
Using sterile forceps, place the disks onto the surface of the inoculated MHA plates, ensuring firm contact.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Ampicillin
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Experimental Value] | [Expected Value, e.g., ≤0.25] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Expected Value, e.g., 2-8] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Expected Value, e.g., >256] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Experimental Value] | [Expected Value, e.g., ≤2] |
Note: Expected values for Ampicillin are based on established clinical breakpoints and may vary slightly.
Table 2: Zone of Inhibition Diameters from Disk Diffusion Assay
| Bacterial Strain | Gram Type | This compound Zone Diameter (mm) | Ampicillin (10 µg disk) Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Experimental Value] | [Expected Range, e.g., 29-37] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Expected Range, e.g., 16-22] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Expected Range, e.g., No Zone] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Experimental Value] | [Expected Range, e.g., 17-25] |
Note: Expected ranges for Ampicillin are based on CLSI or EUCAST guidelines.
Interpreting the Results: Building a Trustworthy Conclusion
-
Positive Control (No Drug): Confirms that the bacteria are viable and can grow in the test conditions.
-
Negative Control (No Bacteria): Confirms the sterility of the media and reagents.
-
Reference Antibiotic (Ampicillin): Provides a benchmark for potency and ensures the assay is performing correctly, with results for quality control strains falling within expected ranges.
The comparative data from the tables will allow for an objective assessment of this compound's biological activity. For example, if this compound shows a low MIC and a large zone of inhibition against S. aureus but not E. coli, it would suggest a spectrum of activity primarily against Gram-positive bacteria. If the MIC values are significantly lower than those of Ampicillin, it would indicate higher potency.
Signaling Pathway Context (Hypothetical)
Should this compound prove to be a potent antimicrobial, subsequent studies would be required to elucidate its mechanism of action. Many antibiotics target key bacterial signaling pathways such as cell wall synthesis, protein synthesis, or DNA replication. A hypothetical mechanism targeting cell wall synthesis is depicted below.
Caption: Hypothetical mechanism of action targeting cell wall synthesis.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
Antimicrobial Susceptibility Testing. APEC. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Assessment of antimicrobial activity. Protocols.io. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
-
Antibacterial activity and phytochemical screening of traditional medicinal plants most preferred for treating infectious diseases in Habru District, North Wollo Zone, Amhara Region, Ethiopia. PubMed Central. [Link]
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PubMed Central. [Link]
-
Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species. PubMed Central. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (S)-Xanthoanthrafil and Associated Waste
As a novel and potent investigational compound, (S)-Xanthoanthrafil requires meticulous handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive framework for the proper management of all waste streams generated during research and development activities involving this substance. The procedures outlined are grounded in established best practices for potent pharmaceutical compounds and cytotoxic agents, ensuring compliance with major regulatory standards.
(Disclaimer: This guide is based on the assumed hazardous properties of a potent, cytotoxic pharmaceutical compound. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's specific waste management policies and local regulations.)
Core Principles: Hazard Identification and Waste Segregation
This compound and its related enantiomer, (R)-Xanthoanthrafil, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste generated from its handling must be treated as hazardous chemical waste. The foundational principle of safe disposal is the strict segregation of waste at the point of generation. This prevents accidental reactions and ensures each waste stream is directed to the appropriate, legally mandated disposal pathway.[2][3]
All personnel handling this compound must be trained on its hazards and these disposal procedures, in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[4][5][6]
Visualizing the Waste Disposal Workflow
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.
Caption: Decision tree for segregating this compound waste streams.
Step-by-Step Disposal Protocols
Aqueous and Organic Liquid Waste
All solutions containing this compound, including reaction mixtures, chromatographic eluents, and rinsates, must be collected as hazardous liquid waste.
Protocol:
-
Select Container: Use a designated, leak-proof waste container made of a material compatible with the solvents used (e.g., borosilicate glass or HDPE). The container must have a secure, tight-fitting screw cap.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information:
-
Generator's Name and Lab Location
-
Accumulation Start Date
-
Chemical Contents: List all components by their full chemical name, including solvents. Accurately estimate the percentage of each component. Explicitly list "this compound" and its estimated concentration.
-
-
Collection:
-
Storage: Store the container in a designated satellite accumulation area within the lab, inside a secondary containment bin to prevent spills.[9]
Solid Waste: Grossly Contaminated Items
This category includes items with visible powder, concentrated residues, or significant contamination. Examples include expired bulk this compound, spill cleanup materials, contaminated silica gel, and emptied stock vials.
Protocol:
-
Container: Place these materials into a designated rigid, leak-proof container, such as a plastic pail with a locking lid.[10] The container must be clearly labeled as "Hazardous Waste."
-
Packaging: For powders or fine solids, it is best practice to first place them in a sealed bag (e.g., a heavy-duty zip-top bag) before placing them into the larger waste container to minimize aerosolization.
-
Labeling: The outer container must have a completed "Hazardous Waste" label detailing the contents.
-
Disposal Path: This waste is considered RCRA hazardous waste and must be disposed of via high-temperature incineration through a certified hazardous waste management company.[11][12]
Solid Waste: Trace Contaminated Items
This is the most common waste stream and includes personal protective equipment (PPE) like gloves and gowns, bench paper, weigh boats, and plasticware that have come into incidental contact with this compound.
Protocol:
-
Container: Dispose of these items in a designated "Trace Chemotherapy Waste" container. This is typically a yellow bag or bin, as per standard practice for cytotoxic agents.[12]
-
Segregation: Do not dispose of regular trash in this container. All items entering this waste stream must have had potential contact with the hazardous drug.
-
Closure: Once the bag is three-quarters full, securely close and seal it. Place it in the designated pickup area for your facility's environmental health and safety (EHS) office.
Sharps Waste
Any needle, syringe, scalpel blade, or broken glass contaminated with this compound must be disposed of as hazardous sharps waste.
Protocol:
-
Container: Immediately place the sharp into a puncture-resistant, rigid sharps container that is clearly labeled for "Cytotoxic Waste" or "Chemotherapy Waste."
-
Handling: Never attempt to recap, bend, or break needles.
-
Closure: Do not overfill the container. When it is three-quarters full, permanently lock the lid and arrange for pickup via your institution's EHS office.
Decontamination of Surfaces and Glassware
Effective decontamination is crucial to render surfaces and reusable items safe.[13] Since many potent compounds are resistant to simple cleaning, a validated two-step process is required.[14][15]
Protocol for Non-Disposable Glassware and Surfaces:
-
Initial Decontamination (Removal): Wipe the surface or rinse the glassware with a detergent solution to physically remove the compound.[16]
-
Chemical Inactivation (Degradation): Following the initial cleaning, apply an oxidizing agent known to degrade cytotoxic compounds. Studies have shown that solutions like sodium hypochlorite (bleach) or accelerated hydrogen peroxide are effective against a range of hazardous drugs.[13][14]
-
Caution: Always verify that the deactivating agent is chemically compatible with the surface or equipment being cleaned. For example, bleach can corrode stainless steel over time.
-
-
Final Rinse: Thoroughly rinse the item or surface with purified water to remove any residual cleaning and inactivation agents.
-
Waste Rinsate: All rinsates from the decontamination process must be collected as hazardous liquid waste as described in Protocol 1.[17]
Waste Stream Summary Table
| Waste Stream | Description | Container Type | Disposal Pathway |
| Hazardous Liquid Waste | Solutions, solvents, and rinsates containing this compound. | Labeled, sealed, chemically-compatible container in secondary containment. | Incineration via certified hazardous waste vendor. |
| Grossly Contaminated Solids | Bulk powder, spill cleanup materials, heavily soiled items. | Labeled, sealed, rigid pail or drum. | Incineration via certified hazardous waste vendor. |
| Trace Contaminated Solids | Used PPE, weigh boats, contaminated lab paper. | Yellow "Trace Chemotherapy" bag or designated bin. | Incineration via certified hazardous waste vendor. |
| Contaminated Sharps | Needles, blades, contaminated broken glass. | Puncture-resistant sharps container labeled "Cytotoxic". | Incineration via certified hazardous waste vendor. |
By rigorously following these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this potent compound.
References
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act - Wikipedia. Wikipedia. [Link]
-
RCRA facts: An Overview of the Hazardous Waste Management Law. (2021). ERA Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA). Westlaw. [Link]
-
Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. (2006). GERPAC. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
-
Hard Surfaces Contaminated with Hazardous Drugs: Effectiveness of Accelerated Hydrogen Peroxide® Disinfectant as Agent of Decontamination. (2018). Diversey. [Link]
-
Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. (2019). Taylor & Francis Online. [Link]
-
Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. PubMed. [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Management. (2024). Axonator. [Link]
-
What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). U.S. Environmental Protection Agency. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025). Stericycle. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
-
Potent Pharmaceutical Compound Containment Case Study. AIHA. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
(R)-Xanthoanthrafil MSDS. (2025). DC Chemicals. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
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Mastering the Handling of (S)-Xanthoanthrafil: A Guide to Personal Protective Equipment and Safe Disposal
For researchers and scientists at the forefront of drug development, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for working with (S)-Xanthoanthrafil, focusing on personal protective equipment (PPE) and operational and disposal plans. As your Senior Application Scientist, my aim is to instill a deep sense of confidence and trust by not only providing procedural steps but also the scientific rationale behind them.
This compound, like its enantiomer (R)-Xanthoanthrafil, is a compound that requires careful handling due to its potential hazards. The available safety data for the (R)-isomer indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicological data for this compound may be limited, a conservative approach assuming similar properties is a cornerstone of laboratory safety. This guide is structured to provide a comprehensive framework for mitigating risks during its handling.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a system that prioritizes safety measures from most to least effective. This approach is fundamental to creating a self-validating system of laboratory safety.
Caption: The hierarchy of controls prioritizes safety measures for handling this compound.
For a specific compound like this compound in a research context, elimination and substitution are generally not feasible. Therefore, our focus begins with robust engineering controls.
Engineering and Administrative Controls: The First Lines of Defense
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[1][2]. The fume hood provides a physical barrier and ventilation to remove airborne contaminants.
-
Ventilated Enclosures: For weighing small quantities of the powder, a ventilated balance enclosure or powder containment hood is recommended to minimize dispersal.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[1][2].
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These should cover weighing, dissolving, reacting, and disposal.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment.
-
Restricted Access: The area where this compound is used should be clearly marked and access restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory[1][3]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][5].
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical and depends on the specific task being performed.
| Task | Recommended PPE Ensemble | Rationale |
| Weighing and Handling Solid this compound | - Nitrile gloves (double-gloved)- Lab coat- Safety goggles with side shields- N95 or higher-rated respirator | The primary risks are inhalation of fine powder and skin contact. Double gloving provides an extra layer of protection against tears and contamination. A respirator is crucial to prevent inhalation of airborne particles. |
| Handling Dilute Solutions of this compound | - Nitrile gloves- Lab coat- Safety goggles with side shields | The risk of inhalation is lower with solutions, but skin and eye protection remain essential to prevent splashes and accidental contact. |
| High-Concentration or Large-Volume Operations | - Nitrile gloves (double-gloved)- Chemical-resistant apron over lab coat- Safety goggles and a face shield- Respirator with organic vapor cartridges | Increased quantities heighten the risk of significant splashes and exposure. A face shield provides broader protection for the face, and a respirator with appropriate cartridges protects against vapors. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting the correct equipment to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Safety Goggles/Face Shield: Position goggles snugly over the eyes. If a face shield is needed, it should be worn over the goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously. As you pull your arms out of the sleeves, the gloves should be pulled off inside out. This minimizes contact with the potentially contaminated exterior of the lab coat and gloves. Dispose of the lab coat in a designated laundry receptacle if reusable, or in the appropriate waste stream if disposable. Dispose of the gloves in the chemical waste.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of your head, avoiding touching the front surface.
-
Respirator: Remove the respirator from the back of your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of (R)-Xanthoanthrafil[1].
Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Work Surfaces: Clean the work area in the fume hood with a suitable solvent and absorbent pads. These pads must be disposed of as hazardous solid waste.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations[6][7][8].
-
Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound powder are not truly empty and must be triple-rinsed with a suitable solvent[6]. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Caption: A streamlined workflow for the proper disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[1][2]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].
-
Spill: For a small spill within a fume hood, use absorbent material to clean it up, and place the waste in a sealed container for disposal. For larger spills or spills outside of a fume hood, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) office immediately.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility. This proactive and informed approach to laboratory safety builds a foundation of trust and scientific excellence.
References
- (R)-Xanthoanthrafil|247568-68-9|MSDS - DC Chemicals. (n.d.).
- Xanthophyll - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2025, February 18).
- Xanthoanthrafil - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Xanthophyll - Safety Data Sheet - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 17).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 17).
- Chemical Waste Disposal Guidelines - Emory University. (n.d.).
- Xanthoanthrafil | CAS Number: 1020251-53-9 – BDGSynthesis. (n.d.).
- XANTHOANTHRAFIL - gsrs. (n.d.).
- procedure for disposing of hazardous waste - MIT. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
